Oleanolic acid dihydrate
Description
BenchChem offers high-quality Oleanolic acid dihydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oleanolic acid dihydrate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid;dihydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O3.2H2O/c1-25(2)14-16-30(24(32)33)17-15-28(6)19(20(30)18-25)8-9-22-27(5)12-11-23(31)26(3,4)21(27)10-13-29(22,28)7;;/h8,20-23,31H,9-18H2,1-7H3,(H,32,33);2*1H2/t20-,21-,22+,23-,27-,28+,29+,30-;;/m0../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZQIXFRGWXNLSP-IDYUENATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C(=O)O)C.O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O.O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Criticality of Hydration State in Phytochemical Research
An In-Depth Technical Guide to the Molecular Weight Difference Between Oleanolic Acid Dihydrate and Anhydrous Oleanolic Acid
For Researchers, Scientists, and Drug Development Professionals
Oleanolic acid, a naturally occurring pentacyclic triterpenoid, is a subject of intense scientific scrutiny for its diverse pharmacological properties, including anti-inflammatory, anti-tumor, and hepatoprotective effects.[1][2] It is widely distributed in the plant kingdom and is a cornerstone in the development of novel therapeutics.[1] In the laboratory and in manufacturing, oleanolic acid can be procured in two primary forms: anhydrous and as a hydrate. The seemingly minor difference of water of hydration has significant implications for experimental accuracy and reproducibility. This guide provides a detailed technical analysis of the molecular weight difference between oleanolic acid dihydrate and its anhydrous counterpart, offering field-proven insights for professionals in drug development and chemical research.
Part 1: Delineating the Molecular Architecture
The foundational step in understanding the molecular weight disparity is to first appreciate the distinct molecular composition of each form.
Anhydrous Oleanolic Acid
The anhydrous form of oleanolic acid is the pure triterpenoid molecule. Its chemical identity is defined by the molecular formula C₃₀H₄₈O₃ .[1][3] This formula accounts for 30 carbon atoms, 48 hydrogen atoms, and 3 oxygen atoms, covalently bonded to form its characteristic pentacyclic structure.
Oleanolic Acid Dihydrate
The term 'dihydrate' signifies that each molecule of oleanolic acid is associated with two molecules of water through non-covalent interactions within the crystal lattice. This association alters the overall molecular composition. The molecular formula for oleanolic acid dihydrate is represented as C₃₀H₄₈O₃·2H₂O .[4] It is crucial to recognize that these water molecules are an integral part of the solid-state structure and contribute to the overall mass of the compound.
Caption: Relationship between anhydrous and dihydrate forms of oleanolic acid.
Part 2: A Quantitative Analysis of Molecular Weight
The molecular weight is a fundamental physical property that is indispensable for accurate stoichiometric calculations in experimental protocols. The presence of water of hydration directly impacts this value.
Molecular Weight of Constituents
-
Anhydrous Oleanolic Acid (C₃₀H₄₈O₃): The molecular weight of the anhydrous form is consistently reported as 456.7 g/mol .[3][5][6][7]
-
Water (H₂O): A single molecule of water, consisting of two hydrogen atoms and one oxygen atom, has a molecular weight of approximately 18.015 g/mol .[8][9]
Calculating the Molecular Weight of Oleanolic Acid Dihydrate
The theoretical molecular weight of the dihydrate form can be calculated by summing the mass of the anhydrous molecule and the mass of two water molecules.
Mass of Anhydrous Oleanolic Acid + 2 * (Mass of Water) = Mass of Oleanolic Acid Dihydrate
456.7 g/mol + 2 * (18.015 g/mol ) = 492.73 g/mol
This calculated value aligns with the empirically reported molecular weight for oleanolic acid dihydrate, which is 492.74 g/mol .[4][10]
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Source |
| Anhydrous Oleanolic Acid | C₃₀H₄₈O₃ | 456.7 | [3] |
| Water | H₂O | 18.015 | [8][9] |
| Oleanolic Acid Dihydrate | C₃₀H₄₈O₃·2H₂O | 492.74 | [4][10] |
Part 3: The Core Difference and Its Practical Ramifications
The precise molecular weight difference between oleanolic acid dihydrate and its anhydrous form is 36.03 g/mol , which corresponds to the mass of two water molecules. Overlooking this difference can introduce significant errors in experimental design and data interpretation.
Causality Behind Experimental Choices: Molar Concentration
The most direct consequence of this molecular weight difference is in the preparation of solutions with a specific molarity. To achieve the same molar concentration, a greater mass of the dihydrate form is required compared to the anhydrous form.
Example: Preparing a 10 mM stock solution in 10 mL of a suitable solvent.
-
Anhydrous (MW = 456.7 g/mol ):
-
Grams needed = (0.01 mol/L) * (0.01 L) * (456.7 g/mol ) = 0.04567 g = 45.67 mg
-
-
Dihydrate (MW = 492.74 g/mol ):
-
Grams needed = (0.01 mol/L) * (0.01 L) * (492.74 g/mol ) = 0.04927 g = 49.27 mg
-
Failing to account for the water of hydration would result in preparing a stock solution with a lower-than-intended molarity, skewing all subsequent experimental results.
Self-Validating Protocol: Preparing a 10 mM Oleanolic Acid Stock Solution
This protocol outlines the necessary steps and calculations to ensure the accurate preparation of a 10 mM stock solution, serving as a self-validating system by explicitly accounting for the hydration state.
Methodology:
-
Identify the Form: Check the manufacturer's certificate of analysis (CoA) to confirm whether the supplied oleanolic acid is anhydrous or a dihydrate and to verify the molecular weight.
-
Calculate Required Mass: Use the appropriate molecular weight (456.7 g/mol for anhydrous; 492.74 g/mol for dihydrate) to calculate the mass needed for the desired volume and concentration.
-
Weighing: Accurately weigh the calculated mass of the oleanolic acid using a calibrated analytical balance.
-
Dissolution: Transfer the weighed compound to a volumetric flask. Add a portion of the chosen solvent (e.g., DMSO, ethanol) and sonicate or vortex until fully dissolved.
-
Final Volume Adjustment: Once dissolved, carefully add the solvent to the calibration mark of the volumetric flask to reach the final desired volume.
-
Labeling and Storage: Clearly label the solution with the compound name, hydration state, concentration, solvent, and date of preparation. Store under appropriate conditions as recommended by the supplier.
Caption: Workflow for accurate molar solution preparation.
Conclusion
The distinction between oleanolic acid dihydrate and anhydrous oleanolic acid extends beyond nomenclature; it is a fundamental chemical difference with a quantifiable impact on molecular weight. The presence of two water molecules in the dihydrate form increases the molecular weight by 36.03 g/mol . For researchers and drug development professionals, the rigorous application of the correct molecular weight based on the compound's hydration state is a non-negotiable prerequisite for ensuring the accuracy, validity, and reproducibility of scientific findings. Always refer to the certificate of analysis to confirm the specific form and molecular weight of the material in hand.
References
-
Oreate AI Blog. (2026, January 20). Understanding the Molecular Weight of Water: H2O's Unique Properties. [Link]
-
Wikipedia. Water. [Link]
-
Carnegie Mellon University. Molecular Weight Calculation. [Link]
-
precisionFDA. OLEANOLIC ACID. [Link]
-
Quora. (2016, September 10). How do you calculate the molecular weight of water?. [Link]
-
Wikipedia. Properties of water. [Link]
-
The Royal Society of Chemistry. Oleanolic Acid | The Merck Index Online. [Link]
-
MP Biomedicals. Oleanolic Acid. [Link]
-
PMC. (2017, November 13). Oleanolic Acid and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases. [Link]
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- 7. オレアノール酸 ≥97% | Sigma-Aldrich [sigmaaldrich.com]
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Technical Monograph: Biological Activity of Oleanolic Acid Dihydrate in Hepatoprotection
Executive Summary
Oleanolic Acid Dihydrate (OA·2H₂O) is the stable crystalline form of oleanolic acid, a pentacyclic triterpenoid ubiquitously found in the Oleaceae family. While the anhydrous form exists, the dihydrate is the preferred pharmaceutical solid-state form due to its thermodynamic stability under ambient storage conditions.
Clinically and experimentally, OA is a potent hepatoprotective agent.[1][2] It functions as a phasic metabolic regulator , shifting the liver from a state of oxidative susceptibility to one of defensive adaptation. Its primary mechanism involves the uncoupling of Nrf2 from Keap1, thereby activating the Antioxidant Response Element (ARE) genomic sequence. This guide details the mechanistic architecture, validated experimental protocols, and data interpretation standards for investigating OA dihydrate in liver injury models.
Physicochemical & Biopharmaceutical Profile
Before assessing biological activity, researchers must account for the biopharmaceutical limitations of the molecule.
-
Chemical Entity: Oleanolic Acid Dihydrate (3β-hydroxyolean-12-en-28-oic acid dihydrate).
-
BCS Classification: Class IV (Low Solubility, Low Permeability).[3]
-
The "Dihydrate" Relevance: The lattice water molecules in the dihydrate form stabilize the crystal structure. However, this high lattice energy contributes to poor aqueous solubility (< 1 µg/mL).
-
Formulation Implication: In biological assays, OA dihydrate must be dissolved in a vehicle (e.g., DMSO for in vitro, CMC-Na or corn oil for in vivo) which strips the hydration shell, releasing the active oleanolic acid pharmacophore.
Mechanistic Architecture
The hepatoprotective efficacy of OA is not due to a single receptor interaction but rather a multi-target modulation of stress response pathways.
The Nrf2/ARE Axis (Antioxidant Defense)
The canonical mechanism of OA is the activation of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2).[4]
-
Homeostasis: Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which targets it for ubiquitination and proteasomal degradation.[4]
-
OA Interaction: OA modifies reactive cysteine residues on Keap1 (specifically Cys151, Cys273, or Cys288). This induces a conformational change that prevents Nrf2 ubiquitination.
-
Translocation: Stabilized Nrf2 translocates to the nucleus and heterodimerizes with small Maf proteins (sMaf).[4]
-
Transcription: The complex binds to the Antioxidant Response Element (ARE), driving the expression of Phase II detoxifying enzymes:
NF-κB Suppression (Anti-Inflammatory)
Concurrently, OA inhibits the Nuclear Factor-kappa B (NF-κB) pathway. It blocks the phosphorylation of IκBα, preventing the nuclear translocation of the p65/p50 complex. This reduces the transcription of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) that drive hepatic stellate cell activation and fibrosis.
Visualization: Signaling Cascade
The following diagram illustrates the dual-pathway modulation by Oleanolic Acid.
Figure 1: Mechanistic signaling of Oleanolic Acid. Blue node = Drug; Green = Activation pathway; Red = Inhibition pathway.
Preclinical Evaluation Protocols
To ensure data integrity and reproducibility (E-E-A-T), the following protocols utilize self-validating controls.
In Vitro Hepatoprotection Assay
Objective: Quantify cytoprotection against CCl₄-induced toxicity in HepG2 cells. Rationale: HepG2 cells retain many hepatocyte-specific metabolic functions. CCl₄ requires bioactivation by CYP2E1 to form the trichloromethyl radical (CCl3•), mimicking in vivo injury.
Protocol:
-
Cell Culture: Seed HepG2 cells (1×10⁵ cells/well) in 96-well plates. Incubate for 24h.
-
Pre-treatment (The Variable):
-
Dissolve OA Dihydrate in DMSO (Stock 100 mM).
-
Dilute in media to final concentrations (e.g., 1, 10, 50 µM). Ensure final DMSO < 0.1%.
-
Incubate cells with OA for 24 hours prior to injury. (Pre-treatment is critical to allow Nrf2 accumulation).
-
-
Induction (The Challenge):
-
Add CCl₄ (10 mM) to the media.
-
Incubate for 6–12 hours.
-
-
Readout (The Validation):
-
Viability: MTT or CCK-8 assay.
-
Membrane Integrity: Measure LDH (Lactate Dehydrogenase) leakage in the supernatant. High leakage = necrosis.
-
Oxidative Stress: Lysate analysis for MDA (Malondialdehyde) and GSH (Glutathione).
-
In Vivo CCl₄-Induced Fibrosis Model
Objective: Assess anti-fibrotic and hepatoprotective efficacy in a rodent model. Rationale: Chronic CCl₄ administration induces bridging fibrosis and cirrhosis, the gold standard for testing hepatoprotective drugs.
Experimental Workflow Visualization:
Figure 2: Concurrent treatment workflow. OA is administered daily to counteract bi-weekly CCl4 insults.
Dosing Strategy:
-
Vehicle: OA Dihydrate suspended in 0.5% CMC-Na (Carboxymethyl cellulose sodium). Note: Suspension must be uniform due to low solubility.
-
Dose Groups:
-
Low Dose: 25 mg/kg
-
Medium Dose: 50 mg/kg
-
High Dose: 100 mg/kg
-
Positive Control: Silymarin (100 mg/kg)
-
Data Presentation & Interpretation
When analyzing results, data must be stratified by biomarker category. The following table summarizes expected trends for a successful hepatoprotective outcome.
Table 1: Biomarker Response Profile
| Category | Biomarker | Physiological Role | Disease State (Model) | OA Treatment Effect |
| Liver Enzymes | ALT (Alanine Aminotransferase) | Cytosolic enzyme; leaks upon membrane rupture. | ↑↑ High Elevation | ↓ Significant Reduction (p<0.[7][8][9][10]05) |
| AST (Aspartate Aminotransferase) | Mitochondrial/Cytosolic enzyme; indicates deep damage. | ↑↑ High Elevation | ↓ Significant Reduction | |
| Oxidative Stress | MDA (Malondialdehyde) | Lipid peroxidation end-product.[9][10] | ↑ Increased | ↓ Decreased (Membrane protection) |
| GSH (Glutathione) | Major endogenous antioxidant. | ↓ Depleted | ↑ Restored (Nrf2 mediated) | |
| SOD (Superoxide Dismutase) | Radical scavenging enzyme. | ↓ Depleted | ↑ Restored | |
| Fibrosis | TGF-β1 | Profibrogenic cytokine. | ↑ Upregulated | ↓ Downregulated |
| α-SMA | Marker of activated Stellate Cells. | ↑ High Expression | ↓ Reduced Expression |
Interpretation Key:
-
AST/ALT Ratio: If OA reduces ALT more than AST, it suggests stabilization of the plasma membrane. If AST is significantly reduced, it implies mitochondrial protection (consistent with the mechanism of inhibiting mitochondrial permeability transition).[11]
-
GSH/GSSG Ratio: A restoration of this ratio is the direct phenotypic readout of Nrf2/ARE activation.
References
-
Liu, J., et al. (2008). "Oleanolic acid activates Nrf2 and protects from acetaminophen hepatotoxicity via Nrf2-dependent and Nrf2-independent processes."[5] Biochemical Pharmacology.
-
Reisman, S.A., et al. (2009). "Topical application of oleanolic acid protects against UV-mediated skin injury." Toxicology and Applied Pharmacology. (Demonstrates Nrf2 mechanism).
-
Wang, X., et al. (2013). "Oleanolic acid attenuates liver fibrosis via the inhibition of TGF-β1/Smad signaling pathway." Evidence-Based Complementary and Alternative Medicine.
-
Pollier, J., & Goossens, A. (2012).[7] "Oleanolic acid."[1][4][5][7][8][10][11][12][13][14][15] Phytochemistry. (Comprehensive review of chemical structure and biosynthesis).
-
Xiang, H., et al. (2017).[16] "A New Oleanolic Acid Derivative against CCl4-Induced Hepatic Fibrosis in Rats." International Journal of Molecular Sciences.
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- 5. Oleanolic Acid Activates Nrf2 and Protects from Acetaminophen Hepatotoxicity via Nrf2-Dependent and Nrf2-independent Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New insights into generalized hepatoprotective effects of oleanolic acid: key roles of metallothionein and Nrf2 induction - PubMed [pubmed.ncbi.nlm.nih.gov]
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Oleanolic acid dihydrate natural sources and plant extraction
Oleanolic Acid Dihydrate: Advanced Botanical Extraction, Purification, and Crystallization Methodologies
Executive Summary
As a Senior Application Scientist in pharmacognosy and natural product chemistry, I approach the isolation of Oleanolic Acid (OA) not merely as a sequence of solvent washes, but as a complex thermodynamic and kinetic challenge. Oleanolic acid is a highly valued pentacyclic triterpenoid (
Botanical Sources and Matrix Considerations
The selection of the botanical matrix dictates the downstream processing parameters. Oleanolic acid is ubiquitous in the plant kingdom, but industrial-scale extraction primarily relies on two highly sustainable sources:
-
Olea europaea (Olive Leaves): Considered an agricultural byproduct, olive leaves contain up to 3% OA by dry weight[2]. The matrix is rich in competing polyphenols (like oleuropein) and other triterpenes (maslinic acid), necessitating highly selective downstream purification[3].
-
Ligustrum lucidum (Glossy Privet Fruit): A traditional medicinal source that co-expresses high levels of OA and its structural isomer, ursolic acid. The rigid cellular structure of the fruit requires high-energy extraction techniques to achieve optimal mass transfer[4].
The Physics of Extraction: Causality and Method Selection
Traditional maceration relies on passive diffusion, which is solvent- and time-intensive[5]. Modern extraction protocols leverage external energy to disrupt the cellular matrix, thereby shifting the thermodynamic equilibrium in favor of rapid solute dissolution.
-
Ultrasound-Assisted Extraction (UAE): Utilizes acoustic cavitation. The implosion of microbubbles generates localized shear forces that mechanically fracture plant cell walls, allowing the solvent (typically 60-72% ethanol) to penetrate deeply[5],[6].
-
Microwave-Assisted Extraction (MAE): Operates via dipole rotation and ionic conduction. When using an 80% ethanol solvent system, the water content absorbs microwave energy, causing localized superheating and intracellular pressure buildup. This ruptures the cell outward, rapidly releasing OA into the surrounding ethanol, which acts as the primary solubilizer[4].
-
Supercritical Fluid Extraction (SFE): Supercritical
modified with an ethanol co-solvent offers a "green" alternative. Operating at 15 MPa and 35°C ensures that thermolabile co-extracts are preserved while selectively solvating lipophilic triterpenes[3].
Quantitative Comparison of Extraction Methodologies
| Extraction Technique | Botanical Source | Solvent System | Optimal Parameters | Time | Yield / Recovery | Key Mechanism of Action |
| Maceration | O. europaea | 95% Ethanol | Room Temp | 24–72 h | ~90% of total OA | Passive concentration gradient[5],[6] |
| UAE | O. europaea | 60% Ethanol | 55 °C, 180W | 20 min | High | Acoustic cavitation & shear stress[6] |
| MAE | L. lucidum | 80% Ethanol | 70 °C, 500W | 30 min | 4.4 mg/g | Dipole rotation & cellular rupture[4] |
| SFE | O. europaea | 35 °C, 15 MPa | 5 h | 83.4% purity (post-CPC) | Supercritical solvation & low viscosity[3] |
Process Workflow: From Biomass to Dihydrate Crystal
The formation of the dihydrate crystal is not incidental; it is a thermodynamically favored state when OA is precipitated from a specific aqueous-ethanolic matrix. The incorporation of two water molecules into the crystal lattice significantly enhances the bulk powder's stability and handling characteristics for pharmaceutical formulation[1],[7].
Caption: Workflow for the extraction, purification, and crystallization of Oleanolic Acid Dihydrate.
Step-by-Step Experimental Protocols
To ensure scientific integrity, the following protocol is designed as a self-validating system. Each step includes the mechanistic reasoning required for troubleshooting.
Protocol A: Microwave-Assisted Extraction (MAE) of Ligustrum lucidum
Objective: Rapid, high-yield extraction of crude triterpenes.
-
Biomass Preparation: Wash Ligustrum lucidum fruits with distilled water. Dry in a hot air oven at 45°C (exceeding 50°C risks degradation of thermolabile co-metabolites)[5]. Grind and sieve to a uniform particle size (0.21–0.50 mm) to maximize the surface-area-to-volume ratio[6].
-
Solvent Addition: Weigh 10 g of the pulverized biomass into a microwave-safe extraction vessel. Add 150 mL of 80% aqueous ethanol (1:15 solid-to-liquid ratio). Causality: 80% ethanol provides the perfect balance; water swells the cells and absorbs microwave energy, while ethanol acts as the primary sink for the lipophilic OA[4].
-
Microwave Irradiation: Irradiate at 500 W for 30 minutes, maintaining a strict temperature limit of 70°C. Causality: OA is thermally stable up to 70°C, but higher temperatures will cause solvent boil-off and degrade the extract profile[4].
-
Recovery: Filter the mixture through Whatman No. 1 paper. Concentrate the filtrate under reduced pressure (rotary evaporator) at 45°C until a thick, crude extract is obtained[5].
Protocol B: Purification and Dihydrate Crystallization
Objective: Isolate OA from ursolic/maslinic acid and induce the dihydrate crystal lattice.
-
Purification via CPC: Subject the crude extract to Centrifugal Partition Chromatography (CPC) using a biphasic solvent system (e.g., Hexane/Ethyl Acetate/Methanol/Water). This step is critical to separate OA from its isomer, ursolic acid, and maslinic acid, achieving >83% baseline purity[3].
-
Supersaturation: Dissolve the purified OA fraction in a minimal volume of boiling absolute ethanol (approx. 75°C) until complete dissolution is achieved.
-
Anti-Solvent Titration (The Dihydrate Trigger): Slowly titrate highly purified, deionized water (the anti-solvent) into the hot ethanolic solution dropwise under continuous stirring until the solution becomes faintly turbid (the cloud point).
-
Controlled Nucleation: Remove from heat and allow the solution to cool ambiently to room temperature, then transfer to a 4°C environment for 24 hours. Causality: The slow cooling rate combined with the presence of water forces the lipophilic OA molecules to arrange into a monoclinic crystal system, trapping two water molecules per OA molecule to form the stable dihydrate lattice[1],[8].
-
Harvesting: Recover the white-to-off-white crystals via vacuum filtration. Wash with ice-cold 30% ethanol to remove surface impurities, and dry under a gentle vacuum at room temperature to prevent the loss of the hydrate waters[7].
Pharmacological Mechanism of Action
The clinical value of Oleanolic Acid Dihydrate lies in its multi-target pharmacological profile. It acts as a potent hepatoprotective agent primarily by modulating oxidative stress and inflammatory cascades.
Caption: Mechanistic pathway of Oleanolic Acid mediating hepatoprotection and anti-inflammation.
By upregulating the Nrf2 pathway, OA increases the expression of endogenous antioxidants, thereby neutralizing Reactive Oxygen Species (ROS). Simultaneously, it inhibits the NF-κB pathway, halting the transcription of pro-inflammatory cytokines, making it a highly effective molecule for managing acute and chronic hepatic inflammation[8].
References
-
Oleanolic Acid: Extraction, Characterization and Biological Activity - National Center for Biotechnology Information (PMC). Available at:[Link]
-
Microwave-Assisted Extraction of Oleanolic Acid and Ursolic Acid from Ligustrum lucidum Ait - MDPI. Available at:[Link]
-
Rapid and Effective Recovery of Oleanolic and Maslinic Acids from Olive Leaves Using SFE and pH-Zone Centrifugal Partition Chromatography - MDPI. Available at:[Link]
-
Determination of major bioactive compounds from olive leaf - SciSpace. Available at: [Link]
-
Biotransformation of Oleanolic Acid Using Rhodococcus rhodochrous IEGM 757 - MDPI. Available at: [Link]
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- 6. Oleanolic Acid: Extraction, Characterization and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nstchemicals.com [nstchemicals.com]
- 8. Oleanolic acid | 508-02-1 [chemicalbook.com]
Structural and Analytical Differentiation of Oleanolic Acid Dihydrate and Ursolic Acid: A Technical Guide
Executive Summary
Pentacyclic triterpenoids represent a highly valuable class of phytochemicals in modern drug development, known for their broad-spectrum pharmacological activities, including anti-tumor, hepatoprotective, and anti-inflammatory effects. Among these, Oleanolic Acid (OA) and Ursolic Acid (UA) are two of the most prominent structural isomers. While they share identical molecular formulas (C₃₀H₄₈O₃) and highly similar physicochemical profiles, their subtle structural divergence dictates distinct solid-state behaviors, analytical challenges, and pharmacological potencies[1].
This technical whitepaper provides an in-depth analysis of the structural differences between the dihydrate form of oleanolic acid and ursolic acid , detailing the causality behind their solid-state dynamics, and establishing self-validating protocols for their analytical differentiation.
Molecular Architecture & Biosynthetic Divergence
Both OA and UA are biosynthesized via the cyclization of squalene, passing through a chair-chair-chair-boat transition state to form a six-isoprene-unit pentacyclic scaffold[1]. The divergence occurs during the final ring (E-ring) formation:
-
Ursolic Acid (UA): Derived from the α-amyrin pathway. It features a 3β-hydroxyurs-12-en-28-oic acid structure. The defining characteristic is the placement of its methyl groups at C-19 and C-20 on the E-ring[2].
-
Oleanolic Acid (OA): Derived from the β-amyrin pathway. It features a 3β-hydroxyolean-12-en-28-oic acid structure. The critical difference is a gem-dimethyl group at C-20 , leaving C-19 unsubstituted[2],[3].
Solid-State Dynamics: The Dihydrate Factor
While UA and OA are often discussed as anhydrous free acids, OA is frequently isolated and formulated as Oleanolic Acid Dihydrate [4].
-
Causality of Hydration: The carboxylic acid group at C-28 and the hydroxyl group at C-3 act as strong hydrogen bond donors and acceptors. During crystallization from aqueous or alcoholic solvents, OA readily incorporates two water molecules into its crystal lattice.
-
Aggregation: Density functional theory (DFT) and vibrational spectroscopy reveal that these triterpenoid acids naturally form hydrogen-bonded dimers and tetramers in the solid state[5]. The inclusion of water molecules in the dihydrate form acts as a bridging network, stabilizing these tetrameric clusters. This directly impacts the thermodynamic energy required for dissolution, making the dihydrate form a critical variable in pharmaceutical formulation and bioavailability optimization.
Caption: Biosynthetic divergence of Ursolic Acid and Oleanolic Acid Dihydrate.
Analytical Differentiation: Self-Validating Protocols
Because OA and UA are isomers with nearly identical polarities, standard chromatographic gradients often result in co-elution. Differentiating them requires highly optimized thermodynamic control in HPLC or precise spectroscopic mapping via NMR.
Protocol 2.1: Thermodynamic RP-HPLC Separation
Objective: Achieve baseline resolution (Rs > 1.5) between OA and UA. Causality of Experimental Design: Standard modifications (pH adjustment, ion-pairing agents) fail to separate these isomers because their ionization profiles are identical. Separation relies entirely on the minute steric differences of the E-ring methyls interacting with the C18 stationary phase. By lowering the column temperature to 20°C and reducing the flow rate, the kinetic energy of the analytes is decreased. This prolongs column interaction time, allowing the stationary phase to thermodynamically differentiate the gem-dimethyl (OA) from the separated methyls (UA)[6].
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 0.5 g of raw botanical powder. Extract in an ultrasonic bath with 25 mL of methanol for 20 minutes[7]. Filter through a 0.45 μm PTFE membrane.
-
Stationary Phase: High-efficiency C18 column (e.g., 150 × 4.6 mm, 5 μm).
-
Mobile Phase (Isocratic): Methanol : Ultra-pure Water (95:5, v/v)[6].
-
Critical Parameters:
-
Flow rate: 0.4 mL/min (Strict control required).
-
Column Temperature: 20°C (Sub-ambient cooling is mandatory for resolution).
-
Detection: UV at 214 nm.
-
-
System Suitability Validation: Inject standard mixture. The protocol is validated only if OA elutes first (RT ~20.58 min) followed by UA (RT ~21.57 min) with a resolution factor (Rs) ≥ 1.61[6].
Protocol 2.2: ¹³C and ¹H-NMR Spectroscopic Validation
Objective: Absolute structural confirmation and quantitation without chromatographic separation. Causality of Experimental Design: While HPLC relies on physical separation, NMR exploits the distinct electron shielding environments of the E-ring. The gem-dimethyl group of OA produces a vastly different ¹³C chemical shift profile compared to the C-19/C-20 methyls of UA.
Step-by-Step Methodology:
-
Solvent Selection: Dissolve the dried extract in CDCl₃ or Pyridine-d₅ (Pyridine-d₅ is preferred for dihydrate forms to disrupt hydrogen-bonded tetramers).
-
Acquisition: Acquire ¹³C-NMR at 100 MHz and ¹H-NMR at 400 MHz.
-
Signal Mapping (Validation):
-
Identify the C-12 olefinic proton (approx. δ 5.25 ppm for both).
-
Differentiate: Look for the characteristic doublet of the C-29 methyl in UA (absent in OA) and the specific singlet shifts of the C-30 methyl in OA[8].
-
-
Quantitation: Integrate the well-resolved methyl signals against a known internal standard (e.g., TMS) to quantify the exact OA/UA ratio[8].
Caption: Step-by-step analytical workflow for differentiating OA and UA.
Pharmacological Divergence
Despite their structural similarities, the spatial orientation of the E-ring methyl groups significantly alters their receptor binding affinities and biological efficacy.
-
Anti-Tumor Activity: In human colon carcinoma cell lines (HCT15), UA demonstrates significantly stronger cytotoxicity than OA. The IC₅₀ value for UA is 30 μmol/L, whereas OA requires 60 μmol/L to achieve the same inhibitory effect[3]. Both induce cell cycle arrest in the G0/G1 phase, but the distinct steric profile of UA allows for more efficient interaction with intracellular targets[3].
-
Antioxidant Potential: UA exhibits superior in vitro antiradical activity. In DPPH radical scavenging assays, UA showed an IC₅₀ of 2.08 μg/mL, outperforming even standard ascorbic acid (7.64 μg/mL)[1].
Quantitative Data Summaries
Table 1: Structural and Physicochemical Properties
| Property | Oleanolic Acid Dihydrate | Ursolic Acid |
| Chemical Formula | C₃₀H₄₈O₃ · 2H₂O | C₃₀H₄₈O₃ |
| Skeleton Type | Oleanane (β-amyrin derivative) | Ursane (α-amyrin derivative) |
| E-Ring Methyl Position | Gem-dimethyl at C-20 | Methyls at C-19 and C-20 |
| Solid-State Form | Hydrogen-bonded tetramers bridged by H₂O | Anhydrous dimers/tetramers |
| Solubility Profile | Insoluble in water; soluble in MeOH/EtOH | Insoluble in water; soluble in MeOH/EtOH |
Table 2: Chromatographic and Biological Metrics
| Metric / Assay | Oleanolic Acid (OA) | Ursolic Acid (UA) | Reference |
| HPLC Retention Time (20°C) | ~20.58 min | ~21.57 min | [6] |
| HCT15 Carcinoma IC₅₀ | 60 μmol/L | 30 μmol/L (Higher potency) | [3] |
| DPPH Scavenging IC₅₀ | Lower relative activity | 2.08 μg/mL (High potency) | [1] |
References
-
[1] Ursolic and Oleanolic Acids: Plant Metabolites with Neuroprotective Potential. MDPI.
-
[2] Chemical structures. (A) ursolic acid, (B) oleanolic acid. ResearchGate.
-
[5] Structure determination of oleanolic and ursolic acids: a combined density functional theory/vibrational spectroscopy methodology. PMC / NIH.
-
[3] Effects of ursolic acid and oleanolic acid on human colon carcinoma cell line HCT15. PMC / NIH.
-
[8] Identification and Quantitation of Ursolic and Oleanolic Acids in Ilex aquifolium L. Leaf Extracts Using 13C and 1H-NMR Spectroscopy. MDPI.
-
[7] Rapid determination of the total content of oleanolic acid and ursolic acid in Chaenomelis Fructus using near-infrared spectroscopy. Frontiers.
-
[6] Simultaneous determination of oleanolic acid and ursolic acid by RP-HPLC in the leaves of Eriobotrya japonica Lindl. PMC / NIH.
-
[4] Oleanolic acid | 508-02-1. ChemicalBook.
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- 6. Simultaneous determination of oleanolic acid and ursolic acid by RP-HPLC in the leaves of Eriobotrya japonica Lindl - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. mdpi.com [mdpi.com]
Oleanolic Acid Dihydrate in Type 2 Diabetes: Molecular Mechanisms, Pharmacodynamics, and Translational Protocols
Executive Summary
Oleanolic acid (OA), a naturally occurring pentacyclic triterpenoid, has transitioned from a traditional botanical remedy to a highly scrutinized pharmacological candidate for metabolic disorders. The dihydrate form of OA is of particular interest in drug development due to its superior solid-state stability, which facilitates consistent formulation in lipid-based nanocarriers—a necessary step to overcome the compound's inherently poor aqueous solubility. This technical whitepaper synthesizes the multi-target molecular mechanisms of OA dihydrate in Type 2 Diabetes (T2D), detailing its role as a TGR5 agonist, kinase modulator, and antioxidant, while providing self-validating experimental protocols for preclinical evaluation.
Core Molecular Mechanisms
TGR5 Receptor Agonism and Incretin Modulation
Unlike traditional secretagogues that force insulin release independent of glucose, OA acts as a selective agonist for the Takeda G protein-coupled receptor 5 (TGR5)[1]. Upon binding, OA activates this Gαs-coupled receptor on enteroendocrine L-cells, stimulating adenylate cyclase and elevating intracellular cyclic AMP (cAMP)[2]. This secondary messenger cascade triggers the exocytosis of Glucagon-Like Peptide-1 (GLP-1), enhancing glucose-dependent insulin secretion and promoting pancreatic β-cell survival and proliferation[3].
Kinase Cascade Modulation: AMPK and PI3K/Akt
Insulin resistance in T2D is characterized by aberrant hepatic gluconeogenesis and impaired peripheral glucose uptake. OA dihydrate directly counteracts this by phosphorylating and activating AMP-activated protein kinase (AMPK) and the PI3K/Akt pathway[4]. Activation of AMPK reduces the expression of phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), effectively shutting down hepatic glucose output[4]. Concurrently, PI3K/Akt activation enhances the translocation of GLUT4 transporters in skeletal muscle, restoring peripheral insulin sensitivity[4].
Nrf2-Dependent Antioxidant Defense
Chronic hyperglycemia induces severe oxidative stress, leading to β-cell apoptosis. OA acts as a potent electrophilic stress signal, facilitating the nuclear translocation of the transcription factor Nrf2[3]. This upregulates Phase II antioxidant enzymes, including Superoxide Dismutase (SOD), Glutathione Peroxidase (GSH-Px), and Heme Oxygenase-1 (HO-1), neutralizing reactive oxygen species (ROS) and preserving pancreatic architecture[5].
Figure 1: Multi-target signaling pathways of Oleanolic Acid in T2D.
Quantitative Pharmacodynamics
The following table synthesizes the quantitative pharmacological metrics of OA across validated preclinical models, providing a benchmark for dose-response expectations in drug development.
| Pharmacological Target / Metric | Observed Value / Effect | Experimental Model | Reference |
| TGR5 Receptor Agonism | EC50 ≈ 1.42 μmol/L | In vitro (Receptor binding assay) | [3] |
| AMPK Phosphorylation | Dose-dependent upregulation | In vitro (HepG2 hepatoma cells) | [1] |
| PI3K/Akt Activation | Significant p-Akt increase | In vivo (Diabetic rat models) | [4] |
| Fasting Blood Glucose | Significant reduction | In vivo (DIO / db/db mice) | [5] |
Standardized Experimental Methodologies
To ensure high scientific integrity, the following protocols are designed as self-validating systems . They incorporate specific molecular interventions (e.g., siRNA, chemical inhibitors) to prove causality rather than mere correlation.
Figure 2: Experimental workflow for validating TGR5-mediated GLP-1 secretion.
Protocol 1: In Vitro Validation of the TGR5-cAMP-GLP-1 Axis
-
Objective: To definitively link OA dihydrate exposure to GLP-1 secretion via the TGR5 receptor.
-
Causality & Rationale: NCI-H716 cells are utilized because they natively express TGR5 and secrete GLP-1, serving as a highly translatable human enteroendocrine model. Measuring cAMP is critical because TGR5 is a Gαs-coupled receptor; cAMP accumulation is the direct proximal event preceding GLP-1 vesicle exocytosis.
-
Step-by-Step Workflow:
-
Cell Culture: Seed NCI-H716 cells in 24-well plates coated with Matrigel to induce endocrine differentiation. Starve cells in serum-free DMEM for 12 hours prior to the assay to establish a baseline.
-
Self-Validating Control (siRNA Knockdown): Transfect a parallel cohort of cells with TGR5-specific siRNA 48 hours prior to treatment. Causality: This ensures that any observed GLP-1 secretion is strictly receptor-dependent and not an artifact of membrane disruption by the lipophilic triterpenoid.
-
Treatment: Incubate cells with OA dihydrate (1 μM, 5 μM, and 10 μM) formulated in 0.1% DMSO for 2 hours. Include a positive control (e.g., Lithocholic acid) and a vehicle control.
-
Quantification: Lyse the cells to measure intracellular cAMP using a competitive ELISA. Collect the culture supernatant, add a DPP-4 inhibitor to prevent degradation, and quantify active GLP-1 (7-36 amide) via a high-sensitivity fluorescent immunoassay.
-
Protocol 2: In Vivo Assessment of Hepatic Insulin Sensitization
-
Objective: To evaluate the effect of OA dihydrate on hepatic gluconeogenesis via the AMPK pathway.
-
Causality & Rationale: High-fat diet (HFD)-induced obese (DIO) mice replicate the pathophysiology of human T2D insulin resistance. Probing for phosphorylated vs. total kinase levels validates that the drug affects the rapid activation state of the kinase cascade rather than merely altering slow basal protein transcription.
-
Step-by-Step Workflow:
-
Animal Model: Maintain C57BL/6J mice on a 60% kcal HFD for 12 weeks to induce insulin resistance.
-
Self-Validating Control (Pharmacological Inhibition): Divide mice into four groups: Vehicle, OA Dihydrate (50 mg/kg/day via oral gavage), OA + Compound C (AMPK inhibitor), and Vehicle + Compound C. Causality: If OA's ability to suppress gluconeogenesis is lost in the Compound C cohort, it definitively proves the mechanism is AMPK-dependent.
-
Dosing & Monitoring: Administer treatments daily for 4 weeks. Perform an Intraperitoneal Insulin Tolerance Test (ipITT) at week 3 to measure systemic insulin sensitivity.
-
Tissue Harvesting & Analysis: Euthanize mice and immediately snap-freeze liver tissue in liquid nitrogen to preserve phosphorylation states. Perform Western blotting on hepatic lysates, probing for p-AMPK (Thr172), total AMPK, and downstream gluconeogenic enzymes (PEPCK and G6Pase).
-
Translational Challenges and Formulation
While the therapeutic potential of OA dihydrate is vast, its clinical translation is bottlenecked by poor aqueous solubility and low oral bioavailability[5]. Standard crystalline suspensions often yield erratic pharmacokinetic profiles. To bridge the gap between in vitro efficacy and clinical outcomes, current drug development efforts must focus on advanced delivery systems. Encapsulating OA dihydrate within solid lipid nanoparticles (SLNs) or PEGylated liposomes has been shown to significantly enhance intestinal lymphatic absorption, bypassing first-pass hepatic metabolism and ensuring therapeutic concentrations reach peripheral target tissues[5].
References
-
Title: Oleanolic Acid: A Promising Antioxidant—Sources, Mechanisms of Action, Therapeutic Potential, and Enhancement of Bioactivity Source: Antioxidants (MDPI) URL: [Link]
-
Title: Biochemical Basis of the Antidiabetic Activity of Oleanolic Acid and Related Pentacyclic Triterpenes Source: Diabetes (American Diabetes Association) URL: [Link]
-
Title: The Effect and Mechanism of Oleanolic Acid in the Treatment of Metabolic Syndrome and Related Cardiovascular Diseases Source: Molecules (MDPI) URL: [Link]
-
Title: The molecular mechanisms underpinning the therapeutic properties of oleanolic acid, its isomer and derivatives for type 2 diabetes and associated complications Source: Molecular Nutrition & Food Research (PubMed) URL: [Link]
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A Technical Guide to the Pharmacokinetics and Bioavailability of Oleanolic Acid Dihydrate
Foreword: Unlocking the Therapeutic Potential of a Promising Triterpenoid
Oleanolic acid, a naturally occurring pentacyclic triterpenoid found in a wide variety of plants, has garnered significant scientific interest for its broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, hepatoprotective, and anti-cancer properties.[1][2][3][4][5][6] However, the clinical translation of this promising compound is significantly hampered by its poor aqueous solubility and consequently, low oral bioavailability.[1][2][7][8][9][10] This technical guide provides an in-depth exploration of the pharmacokinetic profile of oleanolic acid, with a particular focus on its dihydrate form, and delves into the critical factors governing its bioavailability. We will dissect the absorption, distribution, metabolism, and excretion (ADME) characteristics of oleanolic acid, explore advanced formulation strategies to overcome its inherent limitations, and provide detailed, field-proven protocols for its quantification in biological matrices. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing the therapeutic application of oleanolic acid.
Physicochemical Properties: The Root of the Bioavailability Challenge
Oleanolic acid is a hydrophobic molecule, rendering it practically insoluble in water.[11][12] It is classified under the Biopharmaceutics Classification System (BCS) as a Class IV drug, characterized by both low solubility and low permeability.[8][10][13] This inherent lipophilicity is the primary obstacle to its effective oral absorption. While the majority of research focuses on the anhydrous form, it is crucial to consider the potential impact of the dihydrate form on its physicochemical properties. The presence of water molecules in the crystal lattice of the dihydrate can influence its dissolution rate and, consequently, its absorption profile.
| Property | Oleanolic Acid | Oleanolic Acid-d3 |
| Molecular Formula | C30H48O3 | C30H45D3O3 |
| Molecular Weight | 456.7 g/mol [6][11][14] | 459.72 g/mol [14] |
| Accurate Mass | 456.3603 Da[14] | 459.3792 Da[14] |
| Appearance | White to off-white solid | Solid |
| Solubility | Poorly soluble in aqueous solutions, soluble in organic solvents.[14] | Similar to Oleanolic Acid |
A summary of the key physicochemical properties of Oleanolic Acid and its deuterated analog used as an internal standard in analytical studies.[14]
The Pharmacokinetic Journey: A Comprehensive ADME Profile
The journey of oleanolic acid through the body is characterized by poor absorption, extensive metabolism, and rapid elimination, all contributing to its low systemic exposure.
Absorption
Following oral administration, the absorption of oleanolic acid is minimal. Studies in rats have demonstrated an absolute oral bioavailability of only 0.7% for doses of 25 and 50 mg/kg.[7][9][10] This poor absorption is a direct consequence of its low aqueous solubility, which limits its dissolution in the gastrointestinal fluids, a prerequisite for absorption.[2][9] In vitro studies using Caco-2 cell monolayers suggest that oleanolic acid has low permeability and is likely absorbed via passive diffusion.[9]
Distribution
Once absorbed into the systemic circulation, oleanolic acid's distribution is not extensively detailed in the available literature. However, its lipophilic nature suggests it would likely have a wide volume of distribution. Studies investigating novel prodrugs of oleanolic acid have shown that the highest concentrations are found in the liver, which aligns with its noted hepatoprotective effects.[15][16]
Metabolism
Oleanolic acid undergoes extensive first-pass metabolism in the intestine and liver, which is a major contributor to its low oral bioavailability.[2] The cytochrome P450 (CYP) family of enzymes, specifically isozymes like CYP3A, are implicated in its metabolism.[13] This metabolic instability leads to rapid clearance from the body.[9] The inhibition of these CYP isozymes has been explored as a strategy to increase the systemic exposure of oleanolic acid.[13]
Excretion
The primary route of excretion for oleanolic acid and its metabolites is through the feces.[15][16] Urinary excretion is minimal, indicating that renal clearance is not a significant pathway for its elimination.[9]
Caption: A schematic overview of the ADME pathway for orally administered Oleanolic Acid.
Enhancing Bioavailability: Overcoming Nature's Barriers
The significant therapeutic potential of oleanolic acid has driven extensive research into formulation strategies aimed at overcoming its inherent bioavailability challenges. The primary goals of these strategies are to improve its solubility and protect it from extensive first-pass metabolism.
Nanoformulations
Nanotechnology-based delivery systems have emerged as a highly promising approach.[1][2] These formulations encapsulate oleanolic acid within nano-sized carriers, which can enhance its solubility, stability, and cellular uptake.[2]
-
Lipid-Based Nanoparticles: This category includes liposomes, nanoemulsions, and solid lipid nanoparticles (SLNs).[1][2] These systems can encapsulate the lipophilic oleanolic acid within a lipid core, improving its dispersion in aqueous environments and facilitating its transport across biological membranes.[1][2]
-
Polymeric Nanoparticles and Micelles: These carriers can be engineered for controlled and sustained release of oleanolic acid, potentially improving its therapeutic efficacy and reducing dosing frequency.[1]
Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[17] This unique structure allows them to encapsulate hydrophobic molecules like oleanolic acid, forming inclusion complexes.[17] This complexation effectively increases the aqueous solubility of oleanolic acid, thereby enhancing its dissolution and bioavailability.[17]
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)
SNEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water nanoemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[7] By pre-dissolving oleanolic acid in the SNEDDS formulation, it can bypass the dissolution step in the gut, leading to a significant increase in its oral bioavailability.[7] Studies have shown that SNEDDS can increase the relative bioavailability of oleanolic acid by 2.4-fold compared to conventional tablets.[7]
Phospholipid Complexes
The formation of a complex between oleanolic acid and phospholipids has been shown to improve its lipophilicity and, consequently, its permeability across biological membranes.[13] This approach has demonstrated a significant increase in both the water and n-octanol solubility of oleanolic acid.[13]
| Formulation Strategy | Mechanism of Bioavailability Enhancement | Key Advantages |
| Nanoformulations | Increased solubility, enhanced cellular uptake, protection from degradation.[1][2] | Targeted delivery, controlled release.[1] |
| Cyclodextrin Complexation | Formation of water-soluble inclusion complexes.[17] | Improved stability, suitable for various dosage forms.[1][17] |
| SNEDDS | Bypasses the dissolution step in the GI tract.[7] | Spontaneous nanoemulsion formation, increased dissolution rate.[7] |
| Phospholipid Complexes | Improved lipophilicity and membrane permeability.[13] | Enhanced solubility in both aqueous and lipid media.[13] |
Experimental Protocols for Pharmacokinetic Analysis
Accurate and reliable quantification of oleanolic acid in biological matrices is paramount for pharmacokinetic studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed analytical techniques.[18][19]
Sample Preparation: Supported Liquid Extraction (SLE)
This protocol is a representative example for the extraction of oleanolic acid from plasma.
-
Spiking with Internal Standard: To 0.5 mL of plasma, add a precise volume of a working solution of an internal standard, such as oleanolic acid-d3 (e.g., 10 µL of a 1 µg/mL solution). The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in extraction efficiency, ensuring high accuracy and precision.[14]
-
Acidification: Add 450 µL of 4% acetic acid in water to the plasma sample.
-
Extraction: Load the mixture onto a supported liquid extraction (SLE) column and allow it to absorb for 5 minutes.
-
Elution: Elute the analyte and internal standard with an appropriate organic solvent (e.g., ethyl acetate).
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Quantification by UPLC-MS/MS
Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) offers high sensitivity and selectivity for the quantification of oleanolic acid.
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., methanol or acetonitrile) is commonly employed.
-
Flow Rate: A typical flow rate is between 0.5 and 1 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often used.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both oleanolic acid and the internal standard to ensure high selectivity and accurate quantification.
-
Caption: A streamlined workflow for the bioanalytical quantification of Oleanolic Acid.
Signaling Pathways and Mechanistic Insights
Oleanolic acid exerts its diverse pharmacological effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for its rational drug development. For instance, its anti-inflammatory and antioxidant effects are partly attributed to its ability to inhibit the NF-κB pathway and activate the Nrf2 pathway.
Caption: Oleanolic Acid's dual role in modulating inflammatory and antioxidant signaling pathways.
Conclusion and Future Directions
Oleanolic acid remains a compound of significant interest with a well-documented portfolio of therapeutic activities. However, its poor pharmacokinetic profile, primarily due to low aqueous solubility and extensive first-pass metabolism, presents a major hurdle to its clinical development. This guide has provided a comprehensive overview of the current understanding of its ADME properties and has highlighted the promising formulation strategies being employed to enhance its bioavailability. The continued development of innovative drug delivery systems, coupled with a deeper understanding of its metabolic pathways and potential drug-drug interactions, will be critical in unlocking the full therapeutic potential of oleanolic acid and its dihydrate form. Further research specifically elucidating the pharmacokinetic differences between the anhydrous and dihydrate forms is warranted to optimize its clinical application.
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- A new formulation to enhance the applicability and bioavailability of oleanolic acid - Viromii. (n.d.).
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- Zhang, Y., et al. (2015, November 27). Dual strategies to improve oral bioavailability of oleanolic acid: Enhancing water-solubility, permeability and inhibiting cytochrome P450 isozymes. PubMed.
- Liu, C. H., et al. (n.d.). Formulation Development and Bioavailability Evaluation of a Self-Nanoemulsified Drug Delivery System of Oleanolic Acid. PMC.
- Yu, D., et al. (2016, March 28). Pharmacokinetics in Vitro and in Vivo of Two Novel Prodrugs of Oleanolic Acid in Rats and Its Hepatoprotective Effects against Liver Injury Induced by CCl4. ACS Publications.
- Review on Oleanolic Acid: Extraction Techniques, Analytical Methods and Pharmacology. (n.d.). Horizon Research Publishing.
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- 10. Unlocking the Potential of Oleanolic Acid: Integrating Pharmacological Insights and Advancements in Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. jchr.org [jchr.org]
- 13. Dual strategies to improve oral bioavailability of oleanolic acid: Enhancing water-solubility, permeability and inhibiting cytochrome P450 isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Pharmacokinetics in Vitro and in Vivo of Two Novel Prodrugs of Oleanolic Acid in Rats and Its Hepatoprotective Effects against Liver Injury Induced by CCl4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. viromii.com [viromii.com]
- 18. mdpi.com [mdpi.com]
- 19. Determination of oleanolic acid and ursolic acid contents in Ziziphora clinopodioides Lam. by HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
Oleanolic acid dihydrate pentacyclic triterpenoid classification
Pentacyclic Triterpenoid Classification, Biosynthesis, and Isolation Protocols
Executive Summary
Oleanolic Acid (OA) (3β-hydroxy-olean-12-en-28-oic acid) is a naturally occurring pentacyclic triterpenoid of the oleanane series.[1][2][3][4][5][6][7][8][9] While ubiquitous in the plant kingdom (notably in Olea europaea), its pharmaceutical application relies heavily on solid-state chemistry—specifically the distinction between its anhydrous and hydrated forms.
This guide addresses the Oleanolic Acid Dihydrate form, a critical pseudo-polymorph for drug development. The incorporation of two water molecules into the crystal lattice alters thermodynamic stability, dissolution kinetics, and bioavailability compared to the anhydrous counterpart. This document provides a definitive classification, mechanistic insight into its biosynthesis, and a self-validating protocol for its isolation and characterization.
Part 1: Structural Classification & Chemical Identity
1.1 The Oleanane Scaffold
Oleanolic acid belongs to the pentacyclic triterpenoids , a class of C30 terpenoids derived from the cyclization of squalene. Within this class, it is categorized under the oleanane series , distinguished from its structural isomers (ursane and lupane series) by the arrangement of methyl groups on the E-ring.
| Feature | Oleanane Series (Oleanolic Acid) | Ursane Series (Ursolic Acid) | Lupane Series (Betulinic Acid) |
| E-Ring Structure | Six-membered ring | Six-membered ring | Five-membered ring |
| Methyl Groups | Geminal methyls at C-20 | Vicinal methyls at C-19, C-20 | Isopropenyl group at C-19 |
| C-12/C-13 | Double bond ( | Double bond ( | Single bond |
1.2 The Dihydrate Architecture
The term "Oleanolic Acid Dihydrate" refers to the solvatomorph containing two water molecules per OA molecule (
-
Crystal Lattice: The water molecules act as structural bridges, forming hydrogen bond networks with the C-3 hydroxyl and C-28 carboxyl groups of the OA host.
-
Thermal Behavior: Dihydrate forms typically exhibit a dehydration endotherm between 80°C and 120°C in Differential Scanning Calorimetry (DSC), distinct from the melting endotherm of the anhydrous form (~310°C).
-
Solubility: The dihydrate exhibits altered dissolution rates in aqueous buffers compared to the anhydrous form, a critical factor in formulation development for Class IV (BCS) compounds.
Part 2: Biosynthetic Pathway
The biosynthesis of Oleanolic Acid is a highly conserved pathway in plants, originating from the mevalonate pathway. The critical divergence point is the cyclization of 2,3-oxidosqualene.
2.1 Mechanism of Action
-
Precursor Formation: Squalene is oxygenated to 2,3-oxidosqualene by Squalene Epoxidase (SQE).
-
Cyclization:
-Amyrin Synthase (bAS) catalyzes the cyclization of 2,3-oxidosqualene into the pentacyclic -amyrin scaffold. This step dictates the oleanane stereochemistry. -
Oxidation: The cytochrome P450 monooxygenase CYP716A subfamily performs a three-step oxidation at the C-28 position, converting the methyl group to a carboxylic acid, yielding Oleanolic Acid.
2.2 Biosynthesis Pathway Diagram
Caption: Enzymatic cascade converting linear squalene to the pentacyclic oleanane scaffold.
Part 3: Pharmacological Mechanisms
Oleanolic acid acts as a "multi-target" agent. Its therapeutic efficacy relies on the modulation of oxidative stress and inflammation pathways.
3.1 Key Signaling Pathways
-
Nrf2/KEAP1 (Antioxidant): OA disrupts the KEAP1-Nrf2 interaction, allowing Nrf2 nuclear translocation. This upregulates Antioxidant Response Element (ARE) genes like HO-1 and NQO1.
-
NF-κB (Anti-inflammatory): OA inhibits the phosphorylation of IKK, preventing IκB degradation and blocking NF-κB (p65) nuclear entry, thereby suppressing pro-inflammatory cytokines (TNF-α, IL-6).
3.2 Mechanism of Action Diagram
Caption: Dual modulation of Nrf2 (activation) and NF-κB (inhibition) pathways by Oleanolic Acid.
Part 4: Isolation & Recrystallization Protocol
This protocol is designed to isolate Oleanolic Acid and specifically induce the formation of the dihydrate crystal form through controlled aqueous-ethanol recrystallization.
4.1 Reagents & Equipment
-
Source Material: Olea europaea leaf extract (crude) or commercial Oleanolic Acid (95%).
-
Solvents: Ethanol (Absolute), Deionized Water (Milli-Q).
-
Analysis: HPLC (C18 column), TGA (Thermogravimetric Analyzer).
4.2 Step-by-Step Methodology
Phase 1: Solubilization & Filtration
-
Dissolve 10g of crude Oleanolic Acid in 100 mL of Ethanol (99%) at 60°C.
-
Maintain temperature for 30 minutes under reflux to ensure complete dissolution of triterpenoids.
-
Hot Filtration: Filter the solution through a 0.45 µm PTFE membrane while hot to remove insoluble waxes and impurities.
Phase 2: Controlled Nucleation (Dihydrate Formation) 4. Water Addition: Slowly add deionized water to the hot ethanolic filtrate (60°C) to achieve a final ratio of Ethanol:Water (80:20 v/v) .
- Note: The presence of water is strictly required to incorporate water molecules into the lattice during crystallization.
- Cooling Ramp: Cool the solution from 60°C to 25°C at a rate of 0.5°C/min . Rapid cooling promotes amorphous precipitation; slow cooling promotes crystalline dihydrate formation.
- Aging: Allow the suspension to stir gently at 4°C for 12 hours.
Phase 3: Harvest & Drying 7. Filter the crystals using a Büchner funnel. 8. Wash: Wash the cake with 20 mL of cold 70% ethanol. 9. Drying (Critical): Dry the crystals in a vacuum oven at 40°C for 24 hours.
- Warning: Do not exceed 60°C or use high vacuum for extended periods, as this will dehydrate the crystal, reverting it to the anhydrous or hemi-hydrate form.
4.3 Validation Workflow Diagram
Caption: Recrystallization workflow optimized for retention of the dihydrate crystal lattice.
4.4 Analytical Validation (Self-Check)
To confirm the "Dihydrate" status:
-
TGA Analysis: Run a sample from 30°C to 300°C at 10°C/min.
-
Target Result: A weight loss step of approximately 7.3% - 7.9% between 60°C and 120°C corresponds to the loss of 2 moles of water (Theoretical: ~7.3% for 2H2O).
-
-
DSC: Look for a broad endotherm (dehydration) peaking around 100-110°C, followed by a sharp melting endotherm at ~309°C (anhydrous melt).
References
-
Pollier, J., & Goossens, A. (2012). Oleanolic acid.[2][3][4][5][7][10][11][12][13][14][15] Phytochemistry, 77, 10-15. Link
-
Tong, H. H., et al. (2008).[3] Physical characterization of oleanolic acid nonsolvate and solvates prepared by solvent recrystallization. International Journal of Pharmaceutics, 355(1-2), 195-202.[3] Link
-
Liu, J. (1995). Pharmacology of oleanolic acid and ursolic acid. Journal of Ethnopharmacology, 49(2), 57-68. Link
-
Guimarães, A. G., et al. (2017). Oleanolic Acid: A Promising Lead Compound for Drug Discovery. Current Pharmaceutical Design, 23(27). Link
-
Gong, Y., et al. (2020).[4] A systematic comparison of triterpenoid biosynthetic enzymes for the production of oleanolic acid in Saccharomyces cerevisiae. PLOS ONE. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structure determination of oleanolic and ursolic acids: a combined density functional theory/vibrational spectroscopy methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physical characterization of oleanolic acid nonsolvate and solvates prepared by solvent recrystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. shimadzu.com [shimadzu.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Oleanolic Acid: Extraction, Characterization and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.mpu.edu.mo [research.mpu.edu.mo]
- 9. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oleanolic acid attenuates obesity through modulating the lipid metabolism in high‐fat diet‐fed mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oleanolic acid anhydrous - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 12. researchgate.net [researchgate.net]
- 13. research.mpu.edu.mo [research.mpu.edu.mo]
- 14. Oleanolic acid improves diet-induced obesity by modulating fat preference and inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. US6700014B2 - Process for extracting oleanolic acid from plant material - Google Patents [patents.google.com]
Methodological & Application
Application Note: Solubilization and Cell Culture Delivery of Oleanolic Acid Dihydrate
Executive Summary
Oleanolic Acid (OA) is a pentacyclic triterpenoid widely investigated for its anti-inflammatory, hepatoprotective, and anti-tumor properties.[1] However, its high hydrophobicity (LogP ~6-8) presents a significant challenge in in vitro assays: precipitation ("crashing out") upon introduction to aqueous culture media.
This protocol addresses the specific handling of Oleanolic Acid Dihydrate , ensuring accurate molarity calculations that account for the water of hydration. It provides a validated workflow for creating stable DMSO stocks and a "Dropwise-Swirl" dilution method to maximize bioavailability while minimizing solvent toxicity.
Physicochemical Profile & Calculations
Unlike anhydrous oleanolic acid, the dihydrate form contains two water molecules per drug molecule. Ignoring this difference leads to a ~7.3% error in molar concentration , potentially skewing dose-response curves.
Table 1: Critical Compound Data
| Parameter | Anhydrous Oleanolic Acid | Oleanolic Acid Dihydrate |
| Formula | ||
| Molecular Weight | 456.71 g/mol | 492.73 g/mol |
| CAS Number | 508-02-1 | 508-02-1 (General) |
| Solubility (DMSO) | ~25-50 mg/mL | ~25 mg/mL (requires warming) |
| Solubility (Water) | Insoluble (< 1 µg/mL) | Insoluble |
Molarity Calculation Example
To prepare 10 mL of a 20 mM Stock Solution :
Critical Note: Always verify the Certificate of Analysis (CoA) of your specific batch. If the water content varies, adjust the MW accordingly.
Protocol: Master Stock Preparation
Objective: Create a sterile, homogeneous 20 mM stock solution in DMSO.
Materials
-
Oleanolic Acid Dihydrate powder.
-
High-grade DMSO (Dimethyl Sulfoxide), anhydrous (≥99.9%), cell culture grade.
-
Syringe Filter: 0.2 µm PTFE (Polytetrafluoroethylene) or Nylon .
-
Warning: Do NOT use Cellulose Acetate (CA) filters; DMSO dissolves them.
-
-
Glass vials (amber preferred) with Teflon-lined caps.
Workflow Diagram
Figure 1: Step-by-step workflow for preparing a sterile DMSO master stock of Oleanolic Acid.[2]
Detailed Steps
-
Weighing: Weigh the calculated amount of OA dihydrate into a sterile glass vial.
-
Solvent Addition: Add cell-culture grade DMSO to achieve the target concentration (e.g., 20 mM).
-
Insight: Do not use the full volume immediately. Add ~90% of the DMSO volume first to allow for volume displacement by the powder.
-
-
Dissolution (The Energy Barrier): OA dihydrate packs tightly in its crystal lattice.
-
Vortex vigorously for 1 minute.
-
If undissolved particles remain, warm the solution to 37°C–50°C in a water bath for 5–10 minutes. Sonication (30-60 seconds) is also effective.
-
Stop Condition: The solution must be crystal clear.
-
-
Sterilization: Draw the solution into a syringe and push through a 0.2 µm PTFE or Nylon filter into a sterile amber vial.
-
Storage: Aliquot into small volumes (e.g., 50–100 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).
Protocol: Cell Culture Delivery (The "Dropwise" Method)
Objective: Dilute the hydrophobic stock into aqueous media without causing immediate precipitation.
The "Crash" Phenomenon
When a DMSO stock hits aqueous media, the local concentration of drug at the injection site momentarily spikes above its solubility limit.[2] If added too quickly, OA forms micro-crystals that cells cannot uptake, leading to false negatives (loss of potency) or artifacts (crystals damaging cells).
Dilution Strategy Diagram
Figure 2: Logic flow for diluting hydrophobic stocks into aqueous media to prevent precipitation.
Step-by-Step Delivery
-
Pre-warm Media: Ensure your cell culture medium is at 37°C . Cold media accelerates precipitation.
-
Calculations: Determine the volume of stock needed.
-
Target: Final OA concentration (e.g., 10 µM).
-
Constraint: Final DMSO concentration must be ≤ 0.5% (ideally ≤ 0.1%) to avoid solvent toxicity.[2]
-
Example: To treat 10 mL of media with 10 µM OA using a 20 mM stock:
DMSO Content: 5 µL in 10 mL = 0.05% (Safe).
-
-
The Dropwise Addition:
-
Place the tube of fresh media on a vortex (low speed) or swirl it manually.
-
Add the DMSO stock dropwise directly into the liquid (do not let it run down the wall of the tube).
-
Why? Rapid dispersion prevents local saturation.
-
-
Do NOT Filter: Never filter the media after adding the drug. The filter will trap the hydrophobic OA, removing it from the experiment [1].
-
Visual Validation: Before adding to cells, place a drop of the prepared media on a slide and check under a microscope (20x). If you see needle-like crystals, the drug has precipitated.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Cloudiness immediately upon addition | "Crash" precipitation due to high local concentration. | Use the Intermediate Dilution Method : Dilute stock 1:10 in sterile PBS/Media first, then immediately add to bulk media. |
| Crystals visible on cells after 24h | Saturation limit exceeded or evaporation. | Reduce OA concentration. Ensure incubator humidity is maintained to prevent media evaporation.[3] |
| Cell death in Vehicle Control | DMSO toxicity. | Keep final DMSO < 0.1%.[2] Include a "DMSO-only" control to normalize data. |
| Inconsistent biological results | Drug trapped in filter or plasticware. | Do not filter working solutions. Use glass or low-binding plasticware if possible. |
References
-
BenchChem Technical Support. (2025).[2][4] Managing Oleanolic Acid in Cell Culture: Troubleshooting Precipitation. Retrieved from
-
Cayman Chemical. (2022).[5] Oleanolic Acid Product Information & Solubility Data. Retrieved from
-
Selleck Chemicals. (2023). Oleanolic Acid: Solubility and Storage Protocols. Retrieved from
-
Sigma-Aldrich. (2023). Oleanolic Acid Dihydrate Product Sheet (CAS 508-02-1). Retrieved from
-
Pall Corporation. (2023). Chemical Compatibility of Filter Membranes with DMSO. Retrieved from
Sources
Application Note: Preparation and Handling of Oleanolic Acid Dihydrate Stock Solutions in Ethanol
Introduction & Mechanistic Overview
Oleanolic acid (3β-hydroxy-olean-12-en-28-oic acid) is a naturally occurring pentacyclic triterpenoid widely utilized in drug development for its potent hepatoprotective, anti-inflammatory, and anti-tumor properties[1]. Mechanistically, oleanolic acid and its derivatives modulate critical cellular cascades by binding specific target proteins via Michael addition[1]. Key interactions include the inhibition of Keap1 (leading to Nrf2-mediated antioxidant responses), and the suppression of the IKK/NF-κB and JAK1/STAT3 pathways (driving anti-inflammatory and apoptotic effects)[1].
Despite its high therapeutic potential, oleanolic acid is notoriously difficult to handle in vitro. Its rigid, hydrophobic pentacyclic backbone renders it sparingly soluble in aqueous buffers[2]. When improperly diluted into cell culture media, the compound rapidly exceeds its thermodynamic solubility limit and precipitates—a phenomenon commonly referred to as "crashing out"[3]. Establishing a rigorously validated protocol for organic stock preparation and subsequent aqueous dilution is mandatory to ensure reproducible, artifact-free biological data.
Fig 1. Oleanolic acid signaling pathway and key protein targets.
Physicochemical Properties & Solvent Selection
While dimethylformamide (DMF) offers the highest solubility for oleanolic acid (~30 mg/mL)[2], absolute ethanol (~5 mg/mL)[1] is frequently the solvent of choice for live-cell assays. Ethanol presents a significantly lower cytotoxicity profile than DMF or DMSO when the final working concentration is maintained below 0.5% (v/v)[3].
Table 1: Physicochemical Specifications
| Parameter | Specification |
| Chemical Name | 3β-hydroxy-olean-12-en-28-oic acid dihydrate |
| CAS Registry No. | 508-02-1 (Anhydrous base) |
| Molecular Formula | C₃₀H₄₈O₃ · 2H₂O |
| Molecular Weight | 492.73 g/mol (Dihydrate) / 456.70 g/mol (Anhydrous) |
| Solubility (Ethanol) | ~5 mg/mL |
| Solubility (DMSO) | ~3 mg/mL |
| Solubility (DMF) | ~30 mg/mL |
Experimental Protocol: Self-Validating Preparation System
To achieve a standard 10 mM stock solution of the dihydrate form, a concentration of 4.93 mg/mL is required. Because this approaches the absolute solubility limit of oleanolic acid in ethanol (~5 mg/mL)[2], strict adherence to thermal and mechanical dissolution techniques is required.
Phase 1: Primary Stock Preparation (10 mM in Ethanol)
-
Gravimetric Transfer : Accurately weigh 4.93 mg of oleanolic acid dihydrate powder into a sterile glass vial.
-
Causality : Targeting exactly 10 mM ensures the concentration remains strictly below the saturation threshold. Exceeding 5 mg/mL will cause spontaneous nucleation and crystallization upon minor temperature fluctuations.
-
-
Solvent Addition : Add 1.0 mL of 100% Absolute Ethanol .
-
Causality : The use of anhydrous ethanol is mandatory. Trace amounts of water (e.g., in 95% ethanol) drastically increase the solvent's polarity, triggering the hydrophobic effect and preventing the solvation of the triterpenoid backbone.
-
-
Thermal Sonication : Seal the vial tightly and sonicate in a water bath at 37°C for 5 to 10 minutes .
-
Causality : Oleanolic acid is supplied as a highly ordered crystalline solid[1]. Sonication provides the mechanical cavitation necessary to disrupt the crystal lattice, while the 37°C thermal energy drives the endothermic dissolution process without boiling the ethanol.
-
-
Validation Check : Visually inspect the vial against a dark background.
-
Causality (Self-Validation) : The solution must be completely transparent. Any visible turbidity or micro-particulates indicates incomplete dissolution, which will systematically skew downstream dosing.
-
-
Storage : Aliquot the clear solution into amber glass vials, purge the headspace with an inert gas (Nitrogen/Argon), and store at -20°C [1].
-
Causality : Purging prevents oxidative degradation of the C12-C13 double bond. Glass vials are strictly required because lipophilic compounds can adsorb to the hydrophobic surfaces of plastic tubes or leach plasticizers over time. When stored correctly, the stock is stable for at least two years[1].
-
Phase 2: Aqueous Media Dilution (Working Solution)
Diluting the ethanol stock into aqueous cell culture media is the most critical failure point. Localized supersaturation causes immediate precipitation[3].
-
Pre-warming : Pre-warm the aqueous buffer or cell culture medium to 37°C .
-
Causality : Cold media thermodynamically favors the precipitation of hydrophobic molecules. Pre-warming maintains the solubility capacity of the mixed solvent system during the critical mixing phase.
-
-
Dropwise Addition : Add the required volume of the 10 mM ethanol stock dropwise into the center of the pre-warmed media while swirling vigorously .
-
Causality : Dropwise addition combined with mechanical agitation prevents the formation of localized high-concentration microenvironments where the compound exceeds its aqueous solubility limit[3]. Note: Never filter the final medium to remove precipitates, as this results in an unknown, non-reproducible final concentration[3].
-
Fig 2. Workflow for oleanolic acid stock preparation and aqueous dilution.
Quantitative Data Presentation
To prevent solvent-induced cytotoxicity, the final concentration of ethanol in the culture medium must be kept strictly below 0.1% to 0.5% (v/v)[3]. The following dilution matrix ensures safe solvent limits while achieving biologically relevant assay concentrations.
Table 2: Dilution Matrix for 10 mM Ethanol Stock
| Target Assay Concentration | Volume of 10 mM Stock | Volume of Pre-warmed Media | Final Ethanol Concentration (v/v) |
| 10 µM | 1.0 µL | 999.0 µL | 0.10% (Safe) |
| 5 µM | 0.5 µL | 999.5 µL | 0.05% (Safe) |
| 1 µM | 0.1 µL | 999.9 µL | 0.01% (Safe) |
| 500 nM | 0.05 µL | 999.95 µL | 0.005% (Safe) |
References
Sources
Application Note: Robust HPLC-UV Method Development for the Quantification of Oleanolic Acid Dihydrate
Target Audience: Researchers, analytical scientists, and drug development professionals.
Introduction & Scientific Context
Oleanolic acid (3β-hydroxyolean-12-en-28-oic acid) is a bioactive pentacyclic triterpenoid widely studied for its hepatoprotective, anti-inflammatory, and antineoplastic properties. In analytical and pharmaceutical settings, it is frequently handled as oleanolic acid dihydrate (CAS 508-02-1). The primary analytical challenge in quantifying this compound lies in its chemical structure: it lacks a conjugated chromophore system, possessing only an isolated double bond and a single carboxylic acid group. Consequently, UV detection is restricted to the low-wavelength region, typically between 210 nm and 214 nm[1]. This structural limitation necessitates a highly optimized, low-noise chromatographic environment to achieve reliable quantification.
Method Development Rationale: Causality & Expertise
Developing a robust High-Performance Liquid Chromatography (HPLC) method for oleanolic acid dihydrate requires balancing analyte solubility, ionization state, and background UV absorbance.
-
Stationary Phase Causality: A high-carbon-load, fully end-capped C18 reversed-phase column is mandatory. The bulky, hydrophobic pentacyclic skeleton requires strong dispersive interactions for adequate retention. End-capping is critical to prevent secondary interactions between the analyte's polar hydroxyl/carboxyl groups and residual surface silanols, which would otherwise induce severe peak tailing.
-
Mobile Phase & Ion Suppression: The carboxylic acid moiety of oleanolic acid has a pKa of ~4.5. If the mobile phase pH approaches or exceeds this value, the analyte exists in a state of partial ionization, leading to split peaks, poor resolution, and variable retention times. By employing a 0.03 M phosphate buffer adjusted to pH 2.9, ionization is entirely suppressed, locking the molecule in its neutral, highly hydrophobic state. Methanol is selected over acetonitrile as the organic modifier because it provides superior solvation for pentacyclic triterpenoids and generates less baseline noise at low UV wavelengths when mixed with phosphate buffers.
-
Wavelength Optimization: Detection is optimized at 210 nm[2]. While the absolute absorbance maximum is slightly lower (~202 nm), 210 nm provides the best signal-to-noise (S/N) ratio by evading the UV cutoff interference of the methanol/buffer system.
Visualizing the Logical Relationships
Caption: Logical relationship between mobile phase pH and oleanolic acid chromatographic behavior.
Experimental Protocol: A Self-Validating System
To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system. The inclusion of rigorous System Suitability Testing (SST) ensures that the method is performing within acceptable parameters before any sample data is acquired.
Step 1: Reagent Preparation
-
Phosphate Buffer (0.03 M, pH 2.9): Dissolve 4.08 g of potassium dihydrogen phosphate (KH₂PO₄) in 1000 mL of HPLC-grade water. Adjust the pH to 2.9 ± 0.05 using orthophosphoric acid. Filter through a 0.45 µm aqueous membrane.
-
Mobile Phase: Mix HPLC-grade Methanol and the prepared phosphate buffer in an 85:15 (v/v) ratio. Degas ultrasonically for 15 minutes to prevent micro-bubble formation in the pump heads.
Step 2: Standard and Sample Preparation
-
Stock Solution: Accurately weigh 10.0 mg of Oleanolic Acid Dihydrate reference standard. Transfer to a 10 mL volumetric flask. Dissolve and make up to volume with HPLC-grade methanol to yield a 1.0 mg/mL stock solution. Note: Sonication for 5–10 minutes is required to ensure complete dissolution of the dihydrate crystal lattice.
-
Working Standards: Dilute the stock solution serially with methanol to create a calibration curve ranging from 2 to 100 µg/mL[2].
Step 3: Chromatographic Execution
-
Purge the HPLC system with the mobile phase and allow the C18 column to equilibrate at a flow rate of 1.0 mL/min for at least 45 minutes, or until a stable baseline is achieved at 210 nm.
-
Inject 10 µL to 20 µL of the working standards[1].
Step 4: System Suitability Testing (Self-Validation Check)
Before proceeding to sample analysis, inject the 50 µg/mL standard six consecutive times. The system is validated only if it meets the following criteria:
-
Retention Time Precision: Relative Standard Deviation (RSD) ≤ 1.0%
-
Peak Area Precision: RSD ≤ 2.0%
-
Tailing Factor (Tf): 0.8 ≤ Tf ≤ 1.5
-
Theoretical Plates (N): > 5,000
Data Presentation: Quantitative Summaries
Table 1: Optimized Chromatographic Conditions
| Parameter | Specification | Causality / Rationale |
| Column | ODS C18 (250 × 4.6 mm, 5 µm) | High surface area for hydrophobic retention of pentacyclic structure. |
| Mobile Phase | Methanol : 0.03 M Phosphate Buffer (85:15, v/v) | Methanol ensures solubility; 85% organic maintains reasonable run time (~15-20 min). |
| Flow Rate | 1.0 mL/min | Optimal linear velocity for 4.6 mm ID columns, balancing resolution and pressure. |
| Column Temperature | 25°C – 30°C | Stabilizes solvent viscosity and ensures reproducible partitioning. |
| Detection Wavelength | 210 nm | Maximizes absorption of the isolated double bond while minimizing buffer noise[2]. |
| Injection Volume | 10 - 20 µL | Prevents column overloading while maintaining sufficient sensitivity[1]. |
Table 2: Typical Method Validation Parameters
| Validation Parameter | Typical Result Range | Significance |
| Linearity Range | 2 – 100 µg/mL | Covers expected concentrations in standard pharmaceutical extracts[2]. |
| Correlation Coefficient (R²) | > 0.999 | Ensures accurate quantification across the dynamic range[2]. |
| Limit of Detection (LOD) | ~0.1 µg/mL | Sensitivity threshold for trace analysis[2]. |
| Limit of Quantification (LOQ) | ~1.0 µg/mL | Lowest concentration for reliable, precise quantification[2]. |
| Recovery | 98.0% – 102.0% | Confirms the absence of matrix interference and method accuracy. |
Workflow Visualization
Caption: Step-by-step HPLC method execution and validation workflow for Oleanolic Acid Dihydrate.
References
- Quantification of Oleanolic acid in the flower of Gentiana olivieri Griseb.
- Determination of oleanolic acid and ursolic acid contents in Ziziphora clinopodioides Lam.
- Source: Pharmazie (nih.gov)
Sources
- 1. Determination of oleanolic acid and ursolic acid contents in Ziziphora clinopodioides Lam. by HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of an HPLC method for determination of oleanolic acid content and partition of oleanolic acid in submicron emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Bioactive Oleanolic Acid Derivatives from a Dihydrate Precursor
Introduction: Tapping into the Therapeutic Potential of Oleanolic Acid
Oleanolic acid (OA), a naturally occurring pentacyclic triterpenoid, is a privileged scaffold in medicinal chemistry.[1] Widely distributed in the plant kingdom, this compound and its derivatives have garnered significant attention for their broad spectrum of pharmacological activities, including anti-inflammatory, anti-tumor, hepatoprotective, and anti-diabetic properties.[2][3][4] The strategic modification of oleanolic acid's native structure has been shown to enhance its therapeutic efficacy and pharmacokinetic profile, making the development of novel synthetic derivatives a key focus for drug discovery professionals.[2][5]
This comprehensive guide provides detailed protocols for the synthesis of oleanolic acid derivatives, with a specific focus on navigating the use of oleanolic acid dihydrate as a starting material. We will delve into the critical considerations for handling this hydrated precursor and provide step-by-step methodologies for derivatization at the C-3 hydroxyl and C-28 carboxylic acid functionalities.
The Dihydrate Precursor: A Critical Consideration
Oleanolic acid is often commercially available as a dihydrate. The presence of two water molecules of hydration within the crystal lattice is a crucial factor that must be addressed before proceeding with most synthetic modifications. Many of the reagents used in the derivatization of oleanolic acid, such as those for acetylation, esterification, and amidation, are water-sensitive. The presence of water can lead to the decomposition of these reagents, resulting in significantly lower yields and the formation of unwanted byproducts.
Therefore, the initial and most critical step when starting with oleanolic acid dihydrate is the removal of the water of hydration to yield the anhydrous form. This ensures the integrity of the reagents and the efficiency of the subsequent reactions.
Experimental Protocols
Part 1: Preparation of Anhydrous Oleanolic Acid
Objective: To remove the water of hydration from oleanolic acid dihydrate.
Causality: The water of hydration can interfere with subsequent reactions by reacting with water-sensitive reagents. Azeotropic distillation with toluene is an effective method for removing water.
Materials:
-
Oleanolic acid dihydrate
-
Toluene
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add the oleanolic acid dihydrate.
-
Add toluene to dissolve the oleanolic acid.
-
Concentrate the solution to dryness using a rotary evaporator. The toluene will form an azeotrope with the water, effectively removing it.
-
Repeat the process of dissolving in toluene and concentrating to dryness two more times to ensure the complete removal of water.
-
Dry the resulting white solid under high vacuum for several hours to remove any residual toluene. The anhydrous oleanolic acid is now ready for use in subsequent derivatization reactions.
Part 2: Synthesis of 3-O-Acetyl Oleanolic Acid (Modification at C-3)
Objective: To acetylate the hydroxyl group at the C-3 position.
Causality: Acetylation of the C-3 hydroxyl group can modulate the biological activity of oleanolic acid. Acetic anhydride is a highly effective acetylating agent, but it is readily hydrolyzed by water, necessitating the use of anhydrous starting material and solvent.
Materials:
-
Anhydrous Oleanolic Acid
-
Anhydrous Pyridine
-
Acetic Anhydride
-
Crushed Ice
-
Chloroform
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve anhydrous oleanolic acid in anhydrous pyridine in a round-bottom flask.
-
To this solution, add 1.5 equivalents of acetic anhydride.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of hexane:chloroform (7:3 v/v).
-
Upon completion of the reaction, pour the mixture over crushed ice to precipitate the product.
-
Extract the product with chloroform.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude 3-O-acetyl oleanolic acid.
-
Purify the product by column chromatography on silica gel.
Part 3: Synthesis of Oleanolic Acid Methyl Ester (Modification at C-28)
Objective: To esterify the carboxylic acid group at the C-28 position.
Causality: Esterification of the C-28 carboxylic acid can improve the lipophilicity and cell permeability of the molecule. Acid-catalyzed esterification is a common method, and the removal of water drives the reaction equilibrium towards the product.
Materials:
-
Anhydrous Oleanolic Acid
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve anhydrous oleanolic acid in anhydrous dichloromethane.[6]
-
Add an excess of anhydrous methanol to the solution.
-
Carefully add a catalytic amount of concentrated sulfuric acid.[6]
-
Heat the reaction mixture to reflux and maintain for 12-16 hours.[6]
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess acid by carefully adding saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude oleanolic acid methyl ester.
-
Purify the product by column chromatography on silica gel.
Part 4: Synthesis of Oleanolic Acid Amide Derivatives (Modification at C-28)
Objective: To synthesize amide derivatives at the C-28 position.
Causality: The formation of amides at the C-28 position can introduce new functionalities and interaction points for biological targets. This two-step process involves the formation of an acyl chloride, which is highly reactive and water-sensitive, followed by reaction with an amine.
Materials:
-
3-O-Acetyl Oleanolic Acid
-
Anhydrous Dichloromethane (DCM)
-
Oxalyl Chloride
-
Desired Amine
-
Triethylamine (or other suitable base)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen atmosphere setup
Procedure:
Step 1: Formation of the Acyl Chloride
-
Dissolve 3-O-acetyl oleanolic acid in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add 1.5 equivalents of oxalyl chloride to the solution and stir at room temperature for 2-3 hours.
-
Monitor the formation of the acyl chloride by IR spectroscopy (disappearance of the carboxylic acid O-H stretch and appearance of the acyl chloride C=O stretch).
-
Once the acyl chloride formation is complete, remove the excess oxalyl chloride and solvent under reduced pressure.
Step 2: Amidation
-
Dissolve the crude acyl chloride in anhydrous DCM under a nitrogen atmosphere.
-
In a separate flask, dissolve the desired amine and a suitable base (e.g., triethylamine) in anhydrous DCM.
-
Slowly add the amine solution to the acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting amide derivative by column chromatography.
Characterization of Derivatives
The successful synthesis of oleanolic acid derivatives should be confirmed by a suite of spectroscopic techniques.
| Technique | Purpose | Expected Observations for Successful Derivatization |
| ¹H NMR | To confirm the presence of new functional groups and changes to the oleanolic acid scaffold. | Acetylation (C-3): Appearance of a new singlet around 2.0 ppm corresponding to the acetyl methyl protons. Esterification (C-28): Appearance of a new singlet around 3.6 ppm for the methyl ester protons. Amidation (C-28): Appearance of new signals corresponding to the protons of the introduced amine. |
| ¹³C NMR | To confirm the changes in the carbon skeleton and the introduction of new carbonyl carbons. | Acetylation (C-3): Appearance of a new carbonyl signal around 170 ppm. Esterification (C-28): Appearance of a new carbonyl signal around 176 ppm and a methoxy signal around 51 ppm. Amidation (C-28): Appearance of a new amide carbonyl signal around 175 ppm. |
| FT-IR | To identify the presence of new functional groups. | Acetylation (C-3): Appearance of a new ester C=O stretch around 1735 cm⁻¹. Esterification (C-28): Appearance of a new ester C=O stretch around 1730 cm⁻¹. Amidation (C-28): Appearance of a new amide C=O stretch around 1650 cm⁻¹ and N-H stretches (if applicable) around 3300 cm⁻¹. |
| Mass Spec | To confirm the molecular weight of the synthesized derivatives. | The observed molecular ion peak should correspond to the calculated molecular weight of the target derivative. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the key synthetic transformations described in this guide.
Caption: General workflow for the synthesis of oleanolic acid derivatives.
Caption: Key functional groups of oleanolic acid targeted for derivatization.
Conclusion
The protocols outlined in this application note provide a robust framework for the synthesis of diverse oleanolic acid derivatives, starting from the commonly available dihydrate precursor. By understanding the critical importance of the initial drying step and following the detailed methodologies for derivatization, researchers can efficiently generate novel compounds for evaluation in drug discovery programs. The successful characterization of these derivatives using the described spectroscopic techniques will ensure the integrity of the synthesized molecules and the reliability of subsequent biological data. This guide serves as a valuable resource for scientists and professionals dedicated to harnessing the therapeutic potential of oleanolic acid.
References
- (2016). Synthesis and NMR Spectral Characterization of Oleanolic Acid and their Derivatives from Lanata camara roots. International Journal of Chemical & Pharmaceutical Analysis.
-
(2021). Design, Synthesis, Molecular Modelling, and Biological Evaluation of Oleanolic Acid-Arylidene Derivatives as Potential Anti-Inflammatory Agents. Taylor & Francis Online. [Link]
-
(2018). Oleanolic Acid Amide Derivatives as 20s Proteasome Stimulators. PMC. [Link]
-
(2018). Synthesis of Oleanolic Acid Analogues and Their Cytotoxic Effects on 3T3 Cell Line. PubMed. [Link]
-
(2016). Synthesis of oxygenated oleanolic and ursolic acid derivatives with anti-inflammatory properties. PMC. [Link]
-
(2020). Synthesis and Biological Evaluation of Oleanolic Acid Derivatives as Selective Vascular Endothelial Growth Factor Promoter i-Motif Ligands. PMC. [Link]
-
(2017). Features and significance of hydration in chemistry. MEL Science. [Link]
-
(2023). A sustainable metal and base-free direct amidation of esters using water as a green solvent. Nature. [Link]
-
(2017). Oleanolic Acid: Extraction, Characterization and Biological Activity. PMC. [Link]
-
(2021). Design, Synthesis, and Cell Lines Studies of Oleanolic Acid—Hydrogen Sulfide Donor Hybrids. MDPI. [Link]
-
(2008). Design, Synthesis, and Antihepatocellular Carcinoma Activity of Nitric Oxide Releasing Derivatives of Oleanolic Acid. Journal of Medicinal Chemistry. [Link]
-
(2024). Biological Properties of Oleanolic Acid Derivatives Bearing Functionalized Side Chains at C-3. PMC. [Link]
-
(n.d.). Substitution at Carboxyloids CX4b. Bringing All The Steps Together: Ester and Amide Hydrolysis. CSB/SJU. [Link]
-
(2023). Hydration Reactions in Organic Chemistry | Definition & Examples. Study.com. [Link]
-
(2022). Frequent targets for the derivatization of oleanolic acid. ResearchGate. [Link]
-
(2026). 17.4: Hydrolysis of Esters and Amides. Chemistry LibreTexts. [Link]
-
(2025). Hydration Reaction: Definition, Mechanism, Examples & Applications. Chemistry Learner. [Link]
-
(n.d.). Hydration reaction. Wikipedia. [Link]
-
(2023). A sustainable approach to amide bond formation via C-O bond cleavage of simple esters in water. ChemRxiv. [Link]
-
(2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]
-
(2025). 19.5: Nucleophilic Addition of Water - Hydration. Chemistry LibreTexts. [Link]
-
(n.d.). How To: Remove Residual Water. University of Rochester. [Link]
-
(n.d.). Drying Organic Solutions. University of Colorado Boulder. [Link]
-
(2019). Isolation and characterization of oleanolic acid from roots of Lantana camara. ResearchGate. [Link]
-
(2019). The Applications of Water as Reagents in Organic Synthesis: Reactions and Applications. ResearchGate. [Link]
-
(2021). Structure determination of oleanolic and ursolic acids: a combined density functional theory/vibrational spectroscopy methodology. Royal Society Publishing. [Link]
-
(n.d.). Chemistry Teaching Labs - Removing residual water from organic solutions. University of York. [Link]
-
(2009). Organic Synthesis “On Water”. Chemical Reviews. [Link]
-
(n.d.). Drying liquids | Resource. Royal Society of Chemistry: Education. [Link]
-
(n.d.). Formation of Hydrates from Aldehydes and Ketones. Organic Chemistry Tutor. [Link]
-
(2023). Dehydration Synthesis | Definition & Examples. Study.com. [Link]
-
(2009). Organic Synthesis “On Water”. PMC. [Link]
Sources
- 1. Oleanolic Acid: Extraction, Characterization and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oleanolic Acid Amide Derivatives as 20s Proteasome Stimulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Oleanolic Acid Analogues and Their Cytotoxic Effects on 3T3 Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of oxygenated oleanolic and ursolic acid derivatives with anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Encapsulation of Oleanolic Acid in Solid Lipid Nanoparticles (SLNs)
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Oleanolic acid (OA), a pentacyclic triterpenoid with significant therapeutic potential, has garnered considerable interest in the pharmaceutical and nutraceutical industries.[1][2] Its broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, hepatoprotective, and anticancer effects, makes it a promising candidate for various clinical applications.[1][3][4] However, the clinical translation of oleanolic acid is significantly hampered by its poor aqueous solubility and low oral bioavailability, classifying it as a Biopharmaceutics Classification System (BCS) Class IV drug.[3][4][5][6]
Nanoparticle-based drug delivery systems have emerged as a powerful strategy to overcome these limitations.[1][7] Among these, Solid Lipid Nanoparticles (SLNs) offer a particularly attractive approach for encapsulating lipophilic drugs like oleanolic acid.[1][2][3] SLNs are colloidal carriers composed of a solid lipid core, which can effectively encapsulate hydrophobic molecules, enhance their solubility, protect them from enzymatic degradation, and facilitate their absorption, thereby improving overall bioavailability.[3][8][9]
This document provides a comprehensive guide to the formulation, characterization, and in vitro evaluation of oleanolic acid-loaded Solid Lipid Nanoparticles (OA-SLNs). The protocols and insights presented herein are designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to successfully develop and validate their own OA-SLN formulations.
I. Rationale for Experimental Design: Why Solid Lipid Nanoparticles for Oleanolic Acid?
The choice of an appropriate nanocarrier is paramount to the successful formulation of a poorly soluble drug. Oleanolic acid's lipophilic nature makes it an ideal candidate for encapsulation within a lipid-based system.[2] SLNs are particularly advantageous due to their high biocompatibility, biodegradability, and the ability to be produced on a large scale.[9] The solid lipid matrix provides a controlled release profile for the encapsulated drug, which can be beneficial for maintaining therapeutic concentrations over an extended period.[1] Furthermore, the use of biocompatible lipids and surfactants, many of which are "Generally Regarded as Safe" (GRAS), minimizes potential toxicity concerns.[10]
The emulsion solvent evaporation method, detailed in this guide, is a robust and widely used technique for preparing SLNs.[8][11] This method allows for efficient entrapment of the lipophilic drug within the solid lipid core as the organic solvent is removed, leading to the formation of a stable nanoparticle suspension. The selection of the lipid and surfactant is critical and directly influences the physicochemical properties of the resulting nanoparticles, such as particle size, stability, and drug loading capacity.
II. Detailed Protocol for the Preparation of Oleanolic Acid-Loaded Solid Lipid Nanoparticles (OA-SLNs) by Emulsion Solvent Evaporation
This protocol is adapted from established methods for the encapsulation of oleanolic acid in SLNs.[3][8][11]
Materials:
-
Oleanolic Acid (OA)
-
Solid Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Polysorbate 80 (Tween® 80), Pluronic® F68)
-
Organic Solvent (e.g., Ethanol, Acetone)
-
Distilled or Deionized Water
Equipment:
-
Magnetic stirrer with heating plate
-
High-speed homogenizer (e.g., Ultra-Turrax®) or probe sonicator
-
Rotary evaporator
-
Water bath
-
Syringe filters (0.22 µm)
Step-by-Step Methodology:
-
Preparation of the Organic (Lipid) Phase:
-
Accurately weigh the desired amounts of oleanolic acid and the chosen solid lipid. A common starting point is a drug-to-lipid ratio of 1:1 to 1:10 (w/w).
-
Dissolve both the oleanolic acid and the solid lipid in a suitable organic solvent (e.g., 10 mL of ethanol).
-
Gently heat the mixture to a temperature approximately 5-10°C above the melting point of the lipid, with continuous stirring, until a clear, homogenous solution is obtained. This ensures the complete dissolution of both the drug and the lipid.
-
-
Preparation of the Aqueous (Surfactant) Phase:
-
Dissolve the surfactant in distilled water to a concentration typically ranging from 0.5% to 2.5% (w/v).
-
Heat the aqueous phase to the same temperature as the organic phase. This temperature equalization is crucial to prevent premature lipid solidification upon mixing.
-
-
Formation of the Oil-in-Water (O/W) Emulsion:
-
Under continuous high-speed homogenization (e.g., 10,000 - 15,000 rpm) or sonication, add the hot organic phase dropwise to the hot aqueous phase.
-
Continue the homogenization/sonication for a period of 5-15 minutes to form a fine nanoemulsion. The duration and intensity of this step are critical determinants of the final nanoparticle size.
-
-
Solvent Evaporation and Nanoparticle Formation:
-
Immediately transfer the resulting nanoemulsion to a rotary evaporator.
-
Reduce the pressure and maintain the temperature of the water bath to facilitate the evaporation of the organic solvent.
-
The removal of the organic solvent leads to the precipitation of the lipid, resulting in the formation of solid lipid nanoparticles with the encapsulated oleanolic acid.
-
-
Purification and Storage:
-
The resulting SLN suspension can be further purified by centrifugation or dialysis to remove any un-encapsulated drug or excess surfactant.
-
For long-term storage, the SLN suspension should be kept at 4°C.[11] It is advisable to conduct stability studies to determine the optimal storage conditions for your specific formulation.
-
Caption: Workflow for OA-SLN Preparation.
III. Physicochemical Characterization of Oleanolic Acid-Loaded SLNs
Thorough characterization is essential to ensure the quality, stability, and efficacy of the formulated nanoparticles.
A. Particle Size, Polydispersity Index (PDI), and Zeta Potential
These parameters are crucial indicators of the stability and in vivo fate of the nanoparticles.
-
Technique: Dynamic Light Scattering (DLS)
-
Protocol:
-
Dilute the OA-SLN suspension with distilled water to an appropriate concentration to avoid multiple scattering effects.
-
Transfer the diluted sample to a disposable cuvette.
-
Measure the particle size (Z-average), PDI, and zeta potential using a DLS instrument (e.g., Malvern Zetasizer).
-
Perform measurements in triplicate to ensure reproducibility.
-
| Parameter | Desirable Range | Significance |
| Particle Size | 100 - 300 nm | Influences drug release, cellular uptake, and biodistribution. |
| PDI | < 0.3 | Indicates a homogenous and narrow particle size distribution.[8] |
| Zeta Potential | > |±20| mV | A higher absolute value suggests greater colloidal stability due to electrostatic repulsion between particles. |
B. Encapsulation Efficiency (EE) and Drug Loading (DL)
These parameters quantify the amount of oleanolic acid successfully encapsulated within the nanoparticles.
-
Technique: High-Performance Liquid Chromatography (HPLC)
-
Protocol for Sample Preparation:
-
Separate the un-encapsulated (free) oleanolic acid from the nanoparticle suspension using ultracentrifugation or centrifugal filter units.
-
Collect the supernatant containing the free drug.
-
Disrupt the nanoparticle pellet using a suitable organic solvent (e.g., methanol) to release the encapsulated drug.
-
-
HPLC Analysis:
-
Quantify the amount of oleanolic acid in both the supernatant and the disrupted pellet using a validated HPLC method.
-
Encapsulation Efficiency (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
Drug Loading (%) = [Weight of Encapsulated Drug / Total Weight of Nanoparticles] x 100
-
C. Morphological Analysis
Visual confirmation of the nanoparticle shape and size.
-
Technique: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM)
-
Protocol:
-
Place a drop of the diluted OA-SLN suspension onto a carbon-coated copper grid.
-
Allow the sample to air dry or use a negative staining agent (e.g., phosphotungstic acid) for better contrast in TEM.
-
Image the dried sample under the electron microscope to observe the morphology of the nanoparticles. The particles are expected to be spherical.[8]
-
Caption: Characterization Workflow for OA-SLNs.
D. In Vitro Drug Release Study
This assay evaluates the release profile of oleanolic acid from the SLNs over time, often under simulated physiological conditions.
-
Technique: Dialysis Bag Method
-
Protocol:
-
Place a known amount of the OA-SLN suspension into a dialysis bag with a specific molecular weight cut-off (e.g., 12-14 kDa).
-
Immerse the sealed dialysis bag into a release medium (e.g., phosphate-buffered saline (PBS) at pH 7.4, with a small amount of surfactant like Tween 80 to maintain sink conditions).
-
Maintain the setup at 37°C with constant, gentle stirring.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium.
-
Quantify the concentration of oleanolic acid in the collected samples using HPLC.
-
Plot the cumulative percentage of drug released versus time to obtain the release profile. A sustained release profile is often observed for SLN formulations.[8][11]
-
IV. Summary of Expected Physicochemical Properties
The following table provides a summary of typical physicochemical properties reported for oleanolic acid-loaded nanoparticles from various studies.
| Formulation Code | Nanoparticle Type | Drug:Lipid/Polymer Ratio | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| OA-SLN-1 | Solid Lipid Nanoparticle | 1:1 | 312.9 ± 3.6 | 0.157 ± 0.014 | -17.0 ± 0.5 | 86.54 ± 1.82 | [3][11] |
| OA-NP-1 | Lactoferrin Nanoparticle | 1:6 | 202.2 ± 8.3 | Not Reported | +27.1 ± 0.32 | 92.59 ± 3.24 | [4][5] |
| OPTN | PLGA-TPGS Nanoparticle | Not Specified | ~150 | < 0.2 | ~ -20 | ~ 70 | [12] |
| OA-Niosome | Niosome | Not Specified | 113.3 ± 9.38 | Not Reported | -29.1 ± 3.66 | 91.51 ± 2.61 | [13] |
V. Conclusion
The encapsulation of oleanolic acid in solid lipid nanoparticles represents a highly effective strategy to overcome its inherent limitations of poor solubility and low bioavailability.[3][11] The detailed protocols and characterization techniques provided in this guide offer a robust framework for the development and validation of OA-SLN formulations. By carefully controlling the formulation parameters and thoroughly characterizing the resulting nanoparticles, researchers can develop stable and effective delivery systems to unlock the full therapeutic potential of this promising natural compound.
VI. References
-
Benchchem. (n.d.). Application Notes and Protocols: Solid Lipid Nanoparticles for Oral Administration of Oleanolic Acid. Retrieved from
-
Makhathini, S., et al. (2025). Characterisation and In Vitro Drug Release Profiles of Oleanolic Acid- and Asiatic Acid-Loaded Solid Lipid Nanoparticles (SLNs) for Oral Administration. PMC. Retrieved from
-
Xia, X., et al. (2017). Preparation, characterization, and in vitro/vivo studies of oleanolic acid-loaded lactoferrin nanoparticles. Dove Medical Press. Retrieved from
-
Xia, X., et al. (2017). Preparation, characterization, and in vitro/vivo studies of oleanolic acid-loaded lactoferrin nanoparticles. Taylor & Francis. Retrieved from
-
Makhathini, S., et al. (2025). Characterisation and In Vitro Drug Release Profiles of Oleanolic Acid- and Asiatic Acid-Loaded Solid Lipid Nanoparticles (SLNs) for Oral Administration. PubMed. Retrieved from
-
Gao, Y., et al. (2011). Recent advances in nanoparticle formulation of oleanolic acid. PMC. Retrieved from
-
Cayman Chemical. (n.d.). Oleanolic Acid - PRODUCT INFORMATION. Retrieved from
-
Gohil, D. (2025). Cutting-edge Innovations in Oleanolic Acid Formulation. ResearchGate. Retrieved from
-
Benchchem. (n.d.). Application Notes and Protocols: Development of Oleanolic Acid-Loaded Nanoformulations. Retrieved from
-
Departement of Pharmaceutics, Savitribai Phule University. (2025). Oleanolic Acid Loaded Niosomes as an Effective Phytochemical Nanocarrier: Physicochemical Characterization and Cytotoxicity Assay on HepG2 Cell Line. Informatics Journals. Retrieved from
-
Singh, S., et al. (2024). Overcoming Challenges in Oleanolic Acid Utilization through Innovative Delivery Methods. Hilaris Publisher. Retrieved from
-
Makhathini, S., et al. (2025). Characterisation and In Vitro Drug Release Profiles of Oleanolic Acid- and Asiatic Acid-Loaded Solid Lipid Nanoparticles (SLNs) for Oral Administration. MDPI. Retrieved from
-
Lu, Y., et al. (2014). A novel oleanolic acid-loaded PLGA-TPGS nanoparticle for liver cancer treatment. Journal of Cancer Research and Therapeutics. Retrieved from
-
Zhang, Y., et al. (2021). Topical gel based nanoparticles for the controlled release of oleanolic acid. Journal of Drug Delivery Science and Technology. Retrieved from
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- 13. informaticsjournals.co.in [informaticsjournals.co.in]
Application Notes: In Vitro Cytotoxicity of Oleanolic Acid Dihydrate
Introduction: The Therapeutic Potential of Oleanolic Acid
Oleanolic acid (OA) is a naturally occurring pentacyclic triterpenoid found in a wide variety of plants, including olive trees, and medicinal herbs.[1][2][3] This compound and its derivatives have garnered significant scientific interest due to a broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, hepatoprotective, and notably, anti-cancer properties.[1][2][4][5] Oleanolic acid exerts its anti-cancer effects through multiple mechanisms, primarily by inducing apoptosis (programmed cell death) in cancer cells.[1][6] It has been shown to modulate the expression of key regulatory genes involved in apoptosis, such as p53, Bax, and Bcl-2, and to activate executioner caspases like caspase-3.[7][8]
This application note provides a detailed, field-proven protocol for assessing the in vitro cytotoxicity of oleanolic acid dihydrate using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a reliable and widely used method to quantify the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[9] The protocol is designed to be a self-validating system, incorporating essential controls and explaining the scientific rationale behind each step to ensure data integrity and reproducibility.
Principle of the MTT Assay
The MTT assay is based on the enzymatic activity of mitochondrial dehydrogenases, which are only active in living, metabolically active cells.[9][10] These enzymes cleave the yellow tetrazolium salt, MTT, into a purple formazan product.[10] The resulting formazan crystals are insoluble in aqueous solutions and must be dissolved in an organic solvent, such as Dimethyl Sulfoxide (DMSO). The intensity of the purple color, which is directly proportional to the number of viable cells, is then quantified by measuring the absorbance using a spectrophotometric plate reader.[9][10] A decrease in the absorbance of treated cells compared to untreated controls indicates a loss of cell viability and the cytotoxic effect of the compound.
Core Experimental Workflow
The following diagram illustrates the overall workflow for the cytotoxicity assessment of Oleanolic Acid Dihydrate.
Caption: Experimental workflow for MTT cytotoxicity assay.
Detailed Protocols
PART 1: Preparation of Reagents and Cell Cultures
1.1. Preparing Oleanolic Acid Dihydrate Stock Solution (20 mM)
-
Rationale: Oleanolic acid is hydrophobic and insoluble in aqueous media.[11][12] Dimethyl sulfoxide (DMSO) is an effective organic solvent for creating a high-concentration stock solution that can be serially diluted into the culture medium.[11][12][13] Using the dihydrate form requires a specific molecular weight for accurate concentration calculations. The molecular formula for Oleanolic Acid is C₃₀H₄₈O₃, with a molecular weight of 456.7 g/mol .[12] The dihydrate form (C₃₀H₄₈O₃ · 2H₂O) has a molecular weight of approximately 492.74 g/mol . This protocol will use the anhydrous molecular weight for simplicity, as is common practice, but for maximal accuracy, the dihydrate weight should be used.
-
Procedure:
-
Aseptically weigh 4.57 mg of Oleanolic Acid (MW: 456.7 g/mol ) powder.
-
Transfer the powder to a sterile 1.5 mL microcentrifuge tube.
-
Add 500 µL of sterile, cell culture-grade DMSO to the tube.
-
Vortex or sonicate the solution until the oleanolic acid is completely dissolved.[11] A brief warming in a 37°C water bath can aid dissolution.
-
This yields a 20 mM stock solution. Prepare single-use aliquots and store them at -20°C to prevent degradation from repeated freeze-thaw cycles.[11][14]
-
1.2. Cell Line Culture and Maintenance
-
Rationale: The choice of cell line is critical and should be relevant to the research question. Oleanolic acid has shown efficacy against various cancer cell lines, including HepG2 (hepatocellular carcinoma), MCF-7 (breast cancer), and DU145 (prostate cancer).[6][15][16][17] This protocol uses a generic adherent cell line as an example. All cell culture work must be performed in a sterile biological safety cabinet using aseptic techniques to prevent contamination.[18]
-
Procedure:
-
Culture cells in T-75 flasks using the appropriate complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.[19]
-
Passage the cells when they reach 80-90% confluency to maintain them in the logarithmic growth phase.[20] This ensures that the cells used for the assay are healthy and actively proliferating.
-
To harvest, wash the cell monolayer with sterile Phosphate-Buffered Saline (PBS), then add trypsin-EDTA to detach the cells.[20]
-
Neutralize the trypsin with complete growth medium, collect the cell suspension, and centrifuge.
-
Resuspend the cell pellet in fresh medium and perform a viable cell count using a hemocytometer and trypan blue exclusion.
-
PART 2: MTT Cytotoxicity Assay Protocol
2.1. Cell Seeding
-
Adjust the cell suspension concentration to 1 x 10⁵ cells/mL in complete growth medium.
-
Using a multichannel pipette, dispense 100 µL of the cell suspension into each well of a 96-well flat-bottom plate. This corresponds to 10,000 cells per well.[21][22]
-
Crucial Control: Leave the outermost wells filled with 100 µL of sterile PBS to minimize edge effects (evaporation).[22]
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow the cells to attach firmly to the bottom of the wells.[21]
2.2. Treatment with Oleanolic Acid
-
Prepare serial dilutions of oleanolic acid in complete growth medium from your 20 mM stock. A typical concentration range to test would be 0, 10, 20, 40, 80, and 160 µM.
-
Self-Validation Step (Controls):
-
Untreated Control (100% Viability): Wells containing cells treated with only the culture medium.
-
Vehicle Control: Wells containing cells treated with the highest concentration of DMSO used in the serial dilutions (e.g., 0.1%). This is critical to ensure that the solvent itself is not causing cytotoxicity.[11]
-
Blank Control: Wells containing only culture medium (no cells) to obtain a background reading for the spectrophotometer.
-
-
After the 24-hour attachment period, carefully aspirate the old medium from the wells.
-
Add 100 µL of the prepared oleanolic acid dilutions (and controls) to the appropriate wells. It is recommended to test each concentration in triplicate or quadruplicate.
-
Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C and 5% CO₂.
2.3. MTT Reagent Incubation and Solubilization
-
Prepare a 5 mg/mL solution of MTT powder in sterile PBS.[10]
-
After the 48-hour treatment incubation, add 10 µL of the MTT solution to each well (including controls).[9][23] This results in a final concentration of 0.5 mg/mL.
-
Wrap the plate in aluminum foil to protect it from light and incubate for 4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.[22]
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cell layer.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[22][24]
-
Place the plate on an orbital shaker for 10-15 minutes at a low speed to ensure complete solubilization of the crystals, resulting in a homogenous purple solution.[10]
2.4. Data Acquisition
-
Measure the absorbance (Optical Density or OD) of each well using a microplate reader at a wavelength of 570 nm.[9][23] A reference wavelength of 630 nm can be used to reduce background noise.[10]
-
Read the plate within 1 hour of adding the solubilization solution.[10]
Data Presentation and Analysis
Sample Plate Layout (96-Well) A well-planned plate layout is essential for accurate data collection.
| Well | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 |
| A | PBS | Blank | Blank | Blank | PBS | PBS | PBS | PBS | PBS | PBS | PBS | PBS |
| B | PBS | Untreated | Untreated | Untreated | PBS | Conc 1 | Conc 1 | Conc 1 | PBS | Conc 4 | Conc 4 | Conc 4 |
| C | PBS | Vehicle | Vehicle | Vehicle | PBS | Conc 2 | Conc 2 | Conc 2 | PBS | Conc 5 | Conc 5 | Conc 5 |
| D | PBS | PBS | PBS | PBS | PBS | Conc 3 | Conc 3 | Conc 3 | PBS | Conc 6 | Conc 6 | Conc 6 |
| E | PBS | Pos Ctrl | Pos Ctrl | Pos Ctrl | PBS | PBS | PBS | PBS | PBS | PBS | PBS | PBS |
| F | PBS | PBS | PBS | PBS | PBS | PBS | PBS | PBS | PBS | PBS | PBS | PBS |
| G | PBS | PBS | PBS | PBS | PBS | PBS | PBS | PBS | PBS | PBS | PBS | PBS |
| H | PBS | PBS | PBS | PBS | PBS | PBS | PBS | PBS | PBS | PBS | PBS | PBS |
Calculating Cell Viability
-
Average the Replicates: Calculate the average OD for each set of replicates (Untreated, Vehicle, and each OA concentration).
-
Subtract Background: Subtract the average OD of the Blank Control from all other average OD values.
-
Calculate Percent Viability: Use the following formula, normalizing to the vehicle control:
% Cell Viability = (OD of Treated Sample / OD of Vehicle Control) x 100
Determining the IC₅₀ Value
The IC₅₀ (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of cell viability.
-
Plot the % Cell Viability (Y-axis) against the log of the oleanolic acid concentration (X-axis).
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve) in software like GraphPad Prism or Microsoft Excel to determine the IC₅₀ value. The IC₅₀ for oleanolic acid can vary significantly depending on the cell line, with reported values ranging from approximately 112 µg/mL to 164 µg/mL in various cancer cells.[12][15]
Mechanism of Action: Oleanolic Acid-Induced Apoptosis
Oleanolic acid primarily induces apoptosis through the intrinsic or mitochondrial pathway.[25] This process involves the regulation of the Bcl-2 family of proteins, which includes both anti-apoptotic members (like Bcl-2) and pro-apoptotic members (like Bax).[26][27][28][29][30] Oleanolic acid treatment leads to the downregulation of anti-apoptotic Bcl-2 and the upregulation of pro-apoptotic Bax.[7][8] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c into the cytoplasm.[6][25][29] Cytochrome c then activates a cascade of cysteine proteases known as caspases, beginning with caspase-9 and culminating in the activation of the executioner caspase, caspase-3.[1][31][32] Activated caspase-3 is responsible for cleaving key cellular substrates, leading to the characteristic morphological changes of apoptosis, such as DNA fragmentation and cell shrinkage.[31][32]
Caption: Oleanolic acid-induced intrinsic apoptosis pathway.
References
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What is the mechanism of Oleanolic Acid? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]
- Selvaraj, P., et al. (2011). Oleanolic acid induces apoptosis by modulating p53, Bax, Bcl-2 and caspase-3 gene expression and regulates the activation of transcription factors and cytokine profile in B16F. Journal of Environmental Pathology, Toxicology and Oncology, 30(1), 21-31. doi: 10.
- Kim, G.-J., et al. (2017). Oleanolic Acid Induces p53 Dependent Apoptosis via the ERK/JNK/AKT Pathway in Cancer Cell Lines. Preprints.org. doi: 10.20944/preprints201705.0189.v1.
- Wang, Y., et al. (2023). The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Frontiers in Cell and Developmental Biology, 11. doi: 10.3389/fcell.2023.1285233.
- Ali, A., et al. (2023). The Role of the BCL2 Family in Targeted Anticancer Response as Apoptotic Mediators. International Journal of Molecular Sciences, 24(22), 16349. doi: 10.3390/ijms242216349.
- Danial, N. N., & Korsmeyer, S. J. (2004). Cell Death: Critical Control Points. Cell, 116(2), 205-219.
- Shan, L., et al. (2015). Anticancer and apoptotic activities of oleanolic acid are mediated through cell cycle arrest and disruption of mitochondrial membrane potential in HepG2. Oncology Letters, 10(1), 348-354. doi: 10.3892/ol.2015.3197.
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Bcl-2 family. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]
- Tutka, P., et al. (2023). Oleanolic Acid: A Promising Antioxidant—Sources, Mechanisms of Action, Therapeutic Potential, and Enhancement of Bioactivity. Antioxidants, 12(5), 1104. doi: 10.3390/antiox12051104.
- Reed, J. C. (1998). Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? Oncogene, 17(25), 3225-3236. doi: 10.1038/sj.onc.1202599.
- ATCC Animal Cell Culture Guide: Tips and Techniques for Continuous Cell Lines. (2012). American Type Culture Collection.
- Chen, S., et al. (2007). Oleanolic acid induces apoptosis in human leukemia cells through caspase activation and poly(ADP-ribose) polymerase cleavage. Acta Biochimica et Biophysica Sinica, 39(10), 803-809. doi: 10.1111/j.1745-7270.2007.00335.x.
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Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]
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MTT Analysis Protocol. (n.d.). Creative Bioarray. Retrieved from [Link]
- Chen, S., et al. (2007). Oleanolic acid induces apoptosis in human leukemia cells through caspase activation and poly(ADP-ribose) polymerase cleavage. Acta Biochimica et Biophysica Sinica, 39(10), 803-9. doi: 10.1111/j.1745-7270.2007.00335.x.
- Khan, M. A., et al. (2017). Oleanolic Acid Alters Multiple Cell Signaling Pathways: Implication in Cancer Prevention and Therapy. International Journal of Molecular Sciences, 18(3), 654. doi: 10.3390/ijms18030654.
- Selvaraj, P., et al. (2011). Oleanolic acid induces Apoptosis by modulating p53, Bax, Bcl-2 and caspase-3 gene expression and regulates the activation of transcription factors and cytokine profile in B16F. Begell Digital Library. doi: 10.
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Oleanolic Acid — Food Sources, Structure, Health Benefits, and Toxicity. (2024, July 19). Examine.com. Retrieved from [Link]
- Carbone, C., et al. (2022). Microemulsions Enhance the In Vitro Antioxidant Activity of Oleanolic Acid in RAW 264.7 Cells. Pharmaceutics, 14(10), 2218. doi: 10.3390/pharmaceutics14102218.
- Fernandes, A. R., et al. (2019). In Vitro Cytotoxicity of Oleanolic/Ursolic Acids-Loaded in PLGA Nanoparticles in Different Cell Lines. Molecules, 24(15), 2707. doi: 10.3390/molecules24152707.
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Fernandes, A. R., et al. (2019). In Vitro Cytotoxicity of Oleanolic/Ursolic Acids-Loaded in PLGA Nanoparticles in Different Cell Lines. PubMed. Retrieved from [Link]
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Fernandes, A. R., et al. (2019). In Vitro Cytotoxicity of Oleanolic/Ursolic Acids-Loaded in PLGA Nanoparticles in Different Cell Lines. ResearchGate. Retrieved from [Link]
- Li, J., et al. (2017). Preparation, characterization, and in vitro/vivo studies of oleanolic acid-loaded lactoferrin nanoparticles. International Journal of Nanomedicine, 12, 3647-3658. doi: 10.2147/IJN.S132577.
- Jäger, S., et al. (2009). Oleanolic acid and related derivatives as medicinally important compounds.
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Application Notes and Protocols: Enhancing Oleanolic Acid Dihydrate Solubility through Solid Dispersion Techniques
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Therapeutic Promise and Formulation Challenge of Oleanolic Acid
Oleanolic acid (OA), a naturally occurring pentacyclic triterpenoid found in numerous medicinal plants, exhibits a wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, hepatoprotective, and anti-tumor effects.[1][2][3][4] Its therapeutic potential is, however, significantly hampered by its poor aqueous solubility and low bioavailability, which are major obstacles in its development as a therapeutic agent.[1][5] Oleanolic acid is classified under the Biopharmaceutics Classification System (BCS) as a Class IV compound, characterized by both low solubility and low permeability.[6][7] This necessitates the exploration of advanced formulation strategies to enhance its dissolution rate and subsequent absorption.
Solid dispersion technology has emerged as a highly effective and widely utilized approach to improve the solubility and dissolution rate of poorly water-soluble drugs like oleanolic acid.[8][9][10][11] This technique involves dispersing the drug in an inert, hydrophilic carrier at a solid state.[9] The primary mechanisms behind the enhanced solubility include the reduction of drug particle size to a molecular level, the conversion of the crystalline drug to a more soluble amorphous state, and improved wettability of the drug particles.[10][12]
These application notes provide a comprehensive guide to employing solid dispersion techniques for enhancing the solubility of oleanolic acid dihydrate. We will delve into the rationale behind carrier selection, detailed protocols for various preparation methods, and essential characterization techniques to validate the formulation's success.
Diagram: Solid Dispersion Workflow
Caption: Workflow for developing and evaluating oleanolic acid solid dispersions.
Selecting the Appropriate Carrier: The Foundation of Success
The choice of a hydrophilic carrier is paramount to the successful formulation of a solid dispersion. The carrier not only facilitates the dissolution of the drug but also influences the physical stability of the amorphous form.
Key Considerations for Carrier Selection:
-
Solubility and Dissolution Rate: The carrier itself must be freely soluble in water to ensure rapid dissolution and release of the dispersed drug.
-
Drug-Carrier Miscibility: A high degree of miscibility between oleanolic acid and the carrier is crucial for the formation of a stable, molecularly dispersed system.
-
Glass Transition Temperature (Tg): Carriers with a high Tg are often preferred as they can impart greater physical stability to the amorphous drug, preventing recrystallization over time.
-
Safety and Biocompatibility: The carrier must be non-toxic and biocompatible for the intended route of administration.
Commonly Used Carriers for Oleanolic Acid Solid Dispersions:
| Carrier Type | Examples | Rationale for Use with Oleanolic Acid |
| Polymers | Polyvinylpyrrolidone (PVP), Poloxamers (e.g., Poloxamer 188, Poloxamer 407), Polyethylene Glycols (PEGs) | These polymers have demonstrated success in forming amorphous solid dispersions with oleanolic acid, leading to significant improvements in dissolution.[6][13][14] PVP, in particular, is known for its ability to inhibit drug crystallization. |
| Surfactants | Polysorbate 80 | The inclusion of a surfactant can further enhance the wettability of the drug and contribute to the overall dissolution enhancement. Ternary solid dispersions incorporating a surfactant have shown superior performance compared to binary systems.[13] |
| Amino Acids | Leucine | Leucine has been explored as a novel carrier, demonstrating good flowability, low hygroscopicity, and the ability to form stable amorphous solid dispersions with oleanolic acid, resulting in enhanced bioavailability.[15] |
| Cyclodextrins | γ-Cyclodextrin (γ-CD) | Cyclodextrins can form inclusion complexes with drug molecules, effectively encapsulating the hydrophobic drug within a hydrophilic shell, thereby improving its solubility.[6][14] |
Protocols for Solid Dispersion Preparation
The choice of preparation method depends on the physicochemical properties of both the drug and the carrier, as well as the desired characteristics of the final product.
Protocol 1: Solvent Evaporation Method
This is one of the most common and effective methods for preparing solid dispersions of thermolabile drugs.[11]
Principle: Both the drug and the carrier are dissolved in a common volatile solvent, which is then evaporated to leave a solid mass of the drug dispersed in the carrier.
Step-by-Step Protocol:
-
Selection of Solvent: Choose a volatile solvent in which both oleanolic acid dihydrate and the selected carrier are readily soluble. Common solvents include ethanol, methanol, or a mixture of solvents.
-
Dissolution:
-
Accurately weigh the required amounts of oleanolic acid dihydrate and the carrier (e.g., a 1:2 drug-to-carrier ratio has been shown to be effective for some carriers[14]).
-
Dissolve both components in the selected solvent in a suitable flask. Ensure complete dissolution, using gentle heating or sonication if necessary.
-
-
Solvent Evaporation:
-
Evaporate the solvent under reduced pressure using a rotary evaporator. This allows for rapid and efficient removal of the solvent at a lower temperature, minimizing thermal stress on the components.
-
The water bath temperature should be maintained at a level that facilitates evaporation without causing degradation of the drug or carrier.
-
-
Drying:
-
Once the bulk of the solvent is removed, transfer the resulting solid mass to a vacuum oven.
-
Dry the solid dispersion at a suitable temperature (e.g., 40-50°C) for 24-48 hours, or until a constant weight is achieved, to ensure the complete removal of any residual solvent.
-
-
Post-Processing:
-
Gently scrape the dried solid dispersion from the flask.
-
Pulverize the solid mass using a mortar and pestle to obtain a fine powder.
-
Pass the powder through a sieve of appropriate mesh size to ensure particle size uniformity.
-
Store the prepared solid dispersion in a desiccator to protect it from moisture.
-
Protocol 2: Fusion (Melting) Method
This method is suitable for thermostable drugs and carriers.[11]
Principle: The drug and carrier are melted together to form a homogenous liquid, which is then rapidly cooled to solidify, trapping the drug in a dispersed state within the carrier matrix.
Step-by-Step Protocol:
-
Physical Mixture Preparation:
-
Accurately weigh the oleanolic acid dihydrate and the carrier.
-
Thoroughly mix the components in a mortar and pestle to obtain a homogenous physical mixture.
-
-
Melting:
-
Transfer the physical mixture to a suitable container (e.g., a porcelain dish or a beaker).
-
Heat the mixture on a hot plate or in an oil bath to a temperature above the melting point of both the drug and the carrier, ensuring complete melting and the formation of a clear liquid.
-
-
Rapid Cooling (Quenching):
-
Immediately transfer the molten mixture to an ice bath to induce rapid solidification.
-
Vigorous stirring during cooling can promote the formation of a more uniform solid dispersion.
-
-
Post-Processing:
-
Once solidified, pulverize the solid mass into a fine powder.
-
Sieve the powder to obtain a uniform particle size.
-
Store the final product in a desiccator.
-
Protocol 3: Kneading Technique
This method is a variation of the solvent evaporation method that uses a smaller amount of solvent.
Principle: A paste is formed by kneading a mixture of the drug and carrier with a small amount of a suitable solvent. The solvent is then evaporated, leaving a solid dispersion.
Step-by-Step Protocol:
-
Mixture Preparation:
-
Place the accurately weighed carrier in a mortar.
-
Add a small amount of a suitable solvent (e.g., water-ethanol mixture) to the carrier to form a paste-like consistency.
-
-
Incorporation of Drug:
-
Gradually add the accurately weighed oleanolic acid dihydrate to the paste while continuously kneading the mixture.
-
-
Kneading:
-
Continue kneading for a specific period (e.g., 30-60 minutes) to ensure a homogenous dispersion of the drug within the carrier.
-
-
Drying:
-
Dry the resulting mass in an oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.
-
-
Post-Processing:
-
Pulverize and sieve the dried solid dispersion as described in the previous protocols.
-
Store in a desiccator.
-
Characterization of Oleanolic Acid Solid Dispersions
Thorough characterization is essential to confirm the successful formation of the solid dispersion and to evaluate its performance.
Table: Key Characterization Techniques
| Technique | Purpose | Expected Outcome for a Successful Solid Dispersion |
| In Vitro Dissolution Studies | To assess the rate and extent of drug release from the solid dispersion compared to the pure drug. | A significant increase in the dissolution rate and extent of oleanolic acid from the solid dispersion.[13][15][16] |
| Differential Scanning Calorimetry (DSC) | To evaluate the thermal properties and determine the physical state (crystalline or amorphous) of the drug in the dispersion. | The disappearance of the sharp endothermic peak corresponding to the melting point of crystalline oleanolic acid, indicating its conversion to an amorphous state.[6][17] |
| X-ray Powder Diffraction (XRPD) | To confirm the crystalline or amorphous nature of the drug within the solid dispersion. | The absence of characteristic diffraction peaks of crystalline oleanolic acid in the diffractogram of the solid dispersion, confirming its amorphous state.[6][17] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To investigate potential intermolecular interactions (e.g., hydrogen bonding) between the drug and the carrier. | Shifts or broadening of characteristic peaks of oleanolic acid (e.g., -OH and -C=O stretching vibrations) may indicate interactions with the carrier.[6] |
| Scanning Electron Microscopy (SEM) | To observe the surface morphology and particle characteristics of the solid dispersion. | The original crystalline structure of oleanolic acid should not be visible. The solid dispersion should appear as a homogenous matrix.[6][17] |
Diagram: Characterization Logic Flow
Caption: Logical flow for the characterization of oleanolic acid solid dispersions.
In Vitro Dissolution Testing Protocol
Apparatus: USP Dissolution Apparatus 2 (Paddle Method)
Dissolution Medium: Phosphate buffer (pH 6.8) to simulate intestinal fluid. The addition of a small percentage of a surfactant (e.g., 0.5% w/v Sodium Lauryl Sulfate) may be necessary to maintain sink conditions for the hydrophobic drug.
Procedure:
-
Preparation:
-
Fill the dissolution vessels with a predetermined volume (e.g., 900 mL) of the dissolution medium and allow the temperature to equilibrate to 37 ± 0.5°C.
-
-
Sample Introduction:
-
Accurately weigh an amount of the solid dispersion equivalent to a specific dose of oleanolic acid.
-
Introduce the sample into the dissolution vessel.
-
-
Operation:
-
Start the apparatus at a specified paddle speed (e.g., 50 or 75 rpm).
-
-
Sampling:
-
Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).
-
Immediately replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
-
Sample Analysis:
-
Filter the samples through a suitable membrane filter (e.g., 0.45 µm).
-
Analyze the concentration of oleanolic acid in the filtered samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug dissolved at each time point.
-
Plot the cumulative percentage of drug dissolved versus time to obtain the dissolution profile.
-
Compare the dissolution profile of the solid dispersion with that of the pure oleanolic acid and a physical mixture of the drug and carrier.
-
Conclusion
Solid dispersion technology offers a robust and effective platform for overcoming the solubility challenges associated with oleanolic acid dihydrate. By carefully selecting a suitable hydrophilic carrier and an appropriate preparation method, it is possible to transform the poorly soluble crystalline drug into a highly soluble amorphous form. The protocols and characterization techniques outlined in these application notes provide a comprehensive framework for the successful development and validation of oleanolic acid solid dispersions, thereby paving the way for enhanced bioavailability and the realization of its full therapeutic potential.
References
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Pawar, R. H., Bidagar, N. N., Gavhane, Y. N., Charde, M. S., & Chakole, R. D. (2021). Solid Dispersion Techniques Improve Solubility of Poorly Water-Soluble Drug: A Review. Asian Journal of Pharmacy and Technology, 11(2), 133-139. [Link]
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Gavali, S. M., Pacharane, S. S., & Shirale, A. S. (2012). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library, 4(3), 956-963. [Link]
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Pawar, J. N., & Fursule, R. A. (2013). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education & Research, 3(4), 433-441. [Link]
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Kumar, S., & Saini, N. (2016). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 7(10), 3969-3978. [Link]
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Kapure, V. U., Pande, V. V., & Deshmukh, P. K. (2013). Solid Dispersions: an Approach to Enhance Solubility of poorly Water Soluble Drug. Journal of Drug Delivery and Therapeutics, 3(4), 121-129. [Link]
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Li, F., Li, J., Zhang, X., & Liu, J. (2007). Improved dissolution of oleanolic acid with ternary solid dispersions. AAPS PharmSciTech, 8(4), E93. [Link]
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Zhang, Y., Wang, Y., Zhang, J., & Wang, J. (2017). Study of a novel disintegrable oleanolic acid-polyvinylpolypyrrolidone solid dispersion. Drug design, development and therapy, 11, 949–960. [Link]
-
Al-Snafi, A. E. (2024). Unlocking the Potential of Oleanolic Acid: Integrating Pharmacological Insights and Advancements in Delivery Systems. Modern Approaches in Drug Designing, 8(1), 1-14. [Link]
-
Gohil, D., Singh, A., & Prajapati, S. (2025). Cutting-edge Innovations in Oleanolic Acid Formulation. Asian Journal of Pharmaceutics, 19(3). [Link]
-
Carbone, C., et al. (2022). Solubility and Permeability Enhancement of Oleanolic Acid by Solid Dispersion in Poloxamers and γ-CD. Molecules, 27(9), 3042. [Link]
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Kowalska, K., & Olejnik, A. (2025). Oleanolic Acid: A Promising Antioxidant—Sources, Mechanisms of Action, Therapeutic Potential, and Enhancement of Bioactivity. Antioxidants, 14(5), 1017. [Link]
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Al-Snafi, A. E. (2018). Prophylactic and therapeutic roles of oleanolic acid and its derivatives in several diseases. World Journal of Pharmaceutical Sciences, 6(12), 1-17. [Link]
-
Ayeleso, A. O., & Matumba, M. G. (2017). Oleanolic Acid and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases. Molecules, 22(11), 1915. [Link]
-
Wang, Y., et al. (2020). Preparation and evaluation of a novel solid dispersion using leucine as carrier. Journal of Pharmacy and Pharmacology, 72(2), 224-233. [Link]
-
Li, Y., et al. (2025). Preparation and characterization of oleanolic acid-loaded solid lipid nanoparticles for oral administration. Journal of Drug Delivery Science and Technology, 115, 105678. [Link]
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Li, F., Li, J., Zhang, X., & Liu, J. (2007). Improved dissolution of oleanolic acid with ternary solid dispersions. AAPS PharmSciTech, 8(4), E93. [Link]
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Maseko, B. B., et al. (2025). Characterisation and In Vitro Drug Release Profiles of Oleanolic Acid- and Asiatic Acid-Loaded Solid Lipid Nanoparticles (SLNs) for Oral Administration. Pharmaceutics, 17(6), 1145. [Link]
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Ali, M. S., & Ahmad, V. U. (2008). Oleanolic acid and related derivatives as medicinally important compounds. Journal of the Chemical Society of Pakistan, 30(6), 917-927. [Link]
-
Carbone, C., et al. (2022). Solubility and Permeability Enhancement of Oleanolic Acid by Solid Dispersion in Poloxamers and γ-CD. Molecules, 27(9), 3042. [Link]
-
Bonechi, C., et al. (2025). Mechano-chemically activated co-amorphous of oleanolic acid and sodium cholate: enhancement of solubility. FLORE Repository, University of Florence. [Link]
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Carbone, C., et al. (2022). Solubility and Permeability Enhancement of Oleanolic Acid by Solid Dispersion in Poloxamers and γ-CD. ResearchGate. [Link]
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Microwave-Assisted Extraction (MAE) of Oleanolic Acid: A High-Efficiency Protocol for Natural Product Isolation
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Oleanolic acid, a pentacyclic triterpenoid widely distributed in the plant kingdom, is a compound of significant interest due to its diverse pharmacological activities, including hepatoprotective, anti-inflammatory, and anti-tumor effects. Traditional methods for its extraction, such as Soxhlet and maceration, are often hampered by long extraction times, high solvent consumption, and potential thermal degradation of the target analyte. Microwave-Assisted Extraction (MAE) presents a modern, efficient, and green alternative that dramatically reduces extraction time and solvent usage while often improving yields.[1][2] This application note provides a comprehensive guide to the principles, a detailed protocol for the extraction of oleanolic acid, and methods for its subsequent quantification. The focus is on providing a robust, self-validating system grounded in the physicochemical mechanisms of microwave-analyte-solvent interactions.
Introduction: The Case for Advanced Extraction Techniques
Oleanolic acid (C₃₀H₄₈O₃) is a bioactive natural product found in numerous medicinal plants.[3] Its poor solubility in water presents a significant challenge for both extraction and bioavailability.[3][4] Conventional solid-liquid extraction methods rely on the slow diffusion of solvent into the plant matrix, a process that is often time-consuming and requires large volumes of organic solvents.[5]
Microwave-Assisted Extraction (MAE) has emerged as a powerful technology to overcome these limitations.[6] By utilizing microwave energy to heat the solvent and the moisture within the plant material, MAE accelerates the extraction process through rapid, localized heating and increased pressure within the plant cells.[7][8] This leads to the rupture of cell walls and enhanced mass transfer of the target analyte into the solvent.[2][7] The key advantages of MAE over traditional techniques include:
-
Reduced Extraction Time: Minutes instead of hours.[1]
-
Lower Solvent Consumption: Contributing to greener laboratory practices.[2][6]
-
Higher Extraction Efficiency: Often resulting in improved yields.[1][9]
-
Improved Purity: Selective heating can sometimes reduce the co-extraction of unwanted compounds.
This guide focuses on the application of MAE for the extraction of oleanolic acid, with the understanding that the isolated compound may exist in its dihydrate form upon crystallization. The principles and protocols described are foundational for isolating this valuable triterpenoid for research and development.
The Mechanism of Microwave-Assisted Extraction
The efficacy of MAE is rooted in the direct interaction of microwave radiation with polar molecules within the extraction system. The process is governed by two primary mechanisms: ionic conduction and dipole rotation.[7]
-
Ionic Conduction: This refers to the electrophoretic migration of ions in the solvent and plant matrix under the influence of the oscillating electromagnetic field. The resistance of the medium to this ionic flow generates friction, resulting in rapid heating.[7]
-
Dipole Rotation: Polar molecules, such as water and ethanol, possess a permanent dipole moment. When subjected to a high-frequency electric field, these molecules attempt to align themselves with the rapidly changing field. This constant reorientation causes intermolecular friction, which is dissipated as heat.[7]
Crucially, this heating occurs not just in the bulk solvent but also within the plant material itself, particularly targeting the residual moisture in the cells. This internal, localized superheating creates immense pressure that causes the cell structure to swell and rupture, facilitating the rapid release of intracellular contents, including oleanolic acid, into the extraction solvent.[2][7]
Caption: Mechanism of Microwave-Assisted Extraction at the cellular level.
Optimizing Extraction Parameters: A Data-Driven Approach
The efficiency of MAE is highly dependent on several key parameters. A systematic optimization is crucial for maximizing the yield and purity of oleanolic acid.
| Parameter | Typical Range | Rationale & Causality |
| Solvent Type & Concentration | Ethanol, Methanol (70-95% aq.) | Oleanolic acid is readily soluble in alcohols like methanol and ethanol.[3][10] Using an aqueous solution (e.g., 80% ethanol) is often optimal because water is an excellent microwave absorber, facilitating rapid heating, while the alcohol component ensures high solubility of the non-polar triterpenoid.[11][12][13] |
| Microwave Power (W) | 300 - 600 W | Higher power leads to faster heating and can improve extraction efficiency by promoting more effective cell wall disruption.[9][14] However, excessively high power can risk thermal degradation of the target compound. A balance must be struck.[5] |
| Extraction Time (min) | 5 - 30 min | MAE is remarkably fast. Most of the extraction occurs within the first few minutes.[12] Extending the time beyond the optimum may not increase yield and could lead to degradation of oleanolic acid.[12] |
| Temperature (°C) | 50 - 80 °C | Higher temperatures decrease solvent viscosity and increase solubility, enhancing extraction.[14] Oleanolic acid is thermally stable up to 70°C.[11] Operating in a closed-vessel system allows the solvent to be heated above its atmospheric boiling point, further improving efficiency.[14] |
| Liquid-to-Solid Ratio (mL/g) | 15:1 - 32:1 | A higher ratio ensures the entire plant matrix is sufficiently wetted and allows for effective dissolution of the analyte.[12] An excessively high ratio may dilute the extract and waste solvent without significantly improving yield.[12][15] |
Table 1: Key Parameters for Optimization of Oleanolic Acid MAE.
Comparative Optimized Conditions from Literature
| Plant Source | Optimal Conditions | Yield | Reference |
| Ligustrum lucidum | 80% Ethanol, 15:1 ratio, 500 W, 70°C, 20 min | 4.4 mg/g | [11][12] |
| Chaenomeles sinensis | Methanol, 32:1 ratio, 600 W, 52°C, 7 min | Not specified | [16][17] |
| Gymnema sylvestre | Methanol, 8 min | 7.6% (w/w) | [9] |
| Ocimum sanctum | 80:20 Ethanol:Water, 30:1 ratio, 272 W, 3 min | 89.64% extraction | [13] |
Table 2: Examples of Optimized MAE Conditions for Oleanolic Acid Extraction.
Experimental Protocols
This section provides a detailed, step-by-step workflow for the extraction and subsequent quantification of oleanolic acid.
Caption: General workflow for MAE of Oleanolic Acid.
Protocol 4.1: Microwave-Assisted Extraction of Oleanolic Acid
Materials and Equipment:
-
Dried and powdered plant material (e.g., leaves of Olea europaea, Ligustrum lucidum)
-
Microwave extraction system (open or closed vessel)
-
Extraction solvent: 80% Ethanol (v/v), HPLC grade
-
Glass fiber filter or Whatman No. 1 filter paper
-
Rotary evaporator
-
Analytical balance
Procedure:
-
Sample Preparation:
-
Ensure the plant material is thoroughly dried to a constant weight to standardize moisture content.
-
Grind the material into a fine powder (e.g., 40-60 mesh). This increases the surface area available for solvent interaction.
-
-
Extraction:
-
Accurately weigh approximately 2.0 g of the powdered plant material and place it into the microwave extraction vessel.
-
Add 30 mL of 80% ethanol to the vessel to achieve a liquid-to-solid ratio of 15:1.[11][12]
-
Secure the vessel in the microwave extractor.
-
Set the extraction parameters based on prior optimization (a good starting point is 500 W power, 70°C, for 20 minutes).[11][12]
-
Begin the extraction program.
-
-
Post-Extraction Processing:
-
Once the extraction is complete and the vessel has cooled to a safe temperature, carefully remove it.
-
Filter the mixture under vacuum through a glass fiber or Whatman No. 1 filter to separate the extract from the solid plant residue.
-
Wash the residue with a small volume of the extraction solvent (e.g., 2 x 5 mL) to ensure complete recovery of the analyte.
-
Combine the filtrate and the washings.
-
Concentrate the filtrate using a rotary evaporator at a controlled temperature (e.g., 50°C) until a crude extract remains.
-
Dry the crude extract completely under vacuum to obtain the final product for quantification.
-
Protocol 4.2: Quantification by High-Performance Liquid Chromatography (HPLC)
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[18]
-
Oleanolic acid analytical standard (≥95% purity)[19]
-
Methanol and Water (HPLC grade)
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of oleanolic acid standard (e.g., 1 mg/mL) in methanol. Oleanolic acid is readily soluble in methanol.[3]
-
From the stock solution, prepare a series of calibration standards by serial dilution (e.g., 5, 10, 25, 50, 100 µg/mL) using the mobile phase.
-
-
Preparation of Sample Solution:
-
Accurately weigh a portion of the dried crude extract (e.g., 10 mg).
-
Dissolve it in a known volume of methanol (e.g., 10 mL) in a volumetric flask. Sonication may be used to aid dissolution.[18]
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject the standard solutions to generate a calibration curve (peak area vs. concentration). The curve should have a correlation coefficient (R²) > 0.999.[20]
-
Inject the sample solution.
-
Identify the oleanolic acid peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of oleanolic acid in the sample by interpolating its peak area onto the calibration curve.
-
Conclusion and Future Perspectives
Microwave-Assisted Extraction is a validated and highly efficient method for the isolation of oleanolic acid from plant matrices.[9][11][16] Its significant advantages in speed, efficiency, and reduced environmental impact make it a superior alternative to conventional techniques.[5][6] The protocols outlined in this application note provide a robust framework for researchers to successfully extract and quantify this pharmacologically important triterpenoid. Further research may focus on the integration of MAE into larger biorefinery processes or the development of solvent-free MAE techniques to further enhance the sustainability of natural product extraction.[21]
References
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Microwave assisted extraction of phytochemicals an efficient and modern approach for botanicals and pharmaceuticals. (n.d.). ijcrt.org. Retrieved March 7, 2026, from [Link]
- Turk, M., Perino, S., Petitcolas, E., & Chemat, F. (2018). Microwave-enhanced Extraction of Natural and Food Products: from Academia to Innovative and Large-scale Applications. In Intensification of Biobased Processes (pp. 381-396). The Royal Society of Chemistry.
-
Sahoo, N., & Sahoo, R. K. (2010). Microwave-assisted extraction in natural products isolation. PubMed. Retrieved March 7, 2026, from [Link]
-
Al-araimi, W. A. (2023). Microwave-assisted extraction of functional compounds from plants: A Review. BioResources. Retrieved March 7, 2026, from [Link]
-
Leonelli, C., & Mason, T. J. (n.d.). Microwave-Assisted Solid Extraction from Natural Matrices. SciSpace. Retrieved March 7, 2026, from [Link]
-
Patel, D. K., & Patel, K. (2022). Review on Oleanolic Acid: Extraction Techniques, Analytical Methods and Pharmacology. Horizon Research Publishing. Retrieved March 7, 2026, from [Link]
-
Mandal, V., & Mandal, S. C. (2010). Design and performance evaluation of a microwave based low carbon yielding extraction technique for naturally occurring bioactive triterpenoid: Oleanolic acid. ResearchGate. Retrieved March 7, 2026, from [Link]
-
Xia, E.-Q., Wang, B.-W., Xu, X.-R., Zhu, L., Song, Y., & Li, H.-B. (2011). Microwave-Assisted Extraction of Oleanolic Acid and Ursolic Acid from Ligustrum lucidum Ait. Semantic Scholar. Retrieved March 7, 2026, from [Link]
-
Oleanolic acid: a comprehensive analysis of the research and application of pentacyclic triterpenoid natural active ingredients. (2025). FocusHerb. Retrieved March 7, 2026, from [Link]
-
Fu, R., & Yang, X. (n.d.). Accurate quantification of oleanolic acid and ursolic acid in traditional chinese medicine. Agilent. Retrieved March 7, 2026, from [Link]
-
Fang, X., Wang, J., Zhang, S., Liu, C., & Zheng, Z. (2010). Optimization of microwave-assisted extraction followed by RP-HPLC for the simultaneous determination of oleanolic acid and ursolic acid in the fruits of Chaenomeles sinensis. PubMed. Retrieved March 7, 2026, from [Link]
-
Fang, X. (2010). Optimization of microwave‐assisted extraction followed by RP‐HPLC for the simultaneous determination of oleanolic acid and ursolic acid in the fruits of Chaenomeles sinensis. SciSpace. Retrieved March 7, 2026, from [Link]
-
Siddiqui, M. Z. (2011). Quantification of eugenol, luteolin, ursolic acid, and oleanolic acid in black (Krishna Tulasi) and green (Sri Tulasi) varieties. SciSpace. Retrieved March 7, 2026, from [Link]
-
Determination of Oleanolic acid and Ursolic acid in loquat leaf extract By Liquid Chromatography-Tandem Mass Spectrometry ASMS 2. (n.d.). Shimadzu. Retrieved March 7, 2026, from [Link]
-
Caddeo, C., Manca, M. L., Manconi, M., & Fadda, A. M. (2018). Solubility and Permeability Enhancement of Oleanolic Acid by Solid Dispersion in Poloxamers and γ-CD. PMC. Retrieved March 7, 2026, from [Link]
-
Paoli, M., Tomi, F., & Gibernau, M. (2019). Identification and Quantitation of Ursolic and Oleanolic Acids in Ilex aquifolium L. Leaf Extracts Using 13 C and 1 H-NMR Spectroscopy. MDPI. Retrieved March 7, 2026, from [Link]
-
Chemat, F., & Cravotto, G. (2013). CHAPTER 4: Microwave‐assisted Extraction. SciSpace. Retrieved March 7, 2026, from [Link]
-
Xia, E., Wang, B., Xu, X., Zhu, L., Song, Y., & Li, H. (2011). Microwave-Assisted Extraction of Oleanolic Acid and Ursolic Acid from Ligustrum lucidum Ait. MDPI. Retrieved March 7, 2026, from [Link]
-
Martínez-Patiño, J. C., Gámiz-Gracia, L., Castro, M. D. L., & Alañón, M. E. (2022). Optimization of Microwave-Assisted Water Extraction to Obtain High Value-Added Compounds from Exhausted Olive Pomace in a Biorefinery Context. PubMed. Retrieved March 7, 2026, from [Link]
-
Bai, X., Qiu, A., & Guan, J. (2006). Optimization of Microwave-Assisted Extraction of Antihepatotoxic Triterpenoid from Actinidia deliciosa Root and Its Comparison with Conventional Extraction Methods. Food Technology and Biotechnology. Retrieved March 7, 2026, from [Link]
-
Kang, J., Xue, X., Zhang, Y., & Fan, J. (2020). Ultrasonic-microwave assisted extraction of total triterpenoid acids from Corni Fructus and hypoglycemic and hypolipidemic activities of the extract in mice. PubMed. Retrieved March 7, 2026, from [Link]
-
Camel, V. (2003). Recent Extraction Techniques for Natural Products: Microwave-assisted Extraction and Pressurised Solvent Extraction. ResearchGate. Retrieved March 7, 2026, from [Link]
-
Vetal, M. D., Rathod, V. K., & Pandit, A. B. (2012). Microwave assisted extraction of ursolic acid and oleanolic acid from Ocimum sanctum. ResearchGate. Retrieved March 7, 2026, from [Link]
-
Martins, A. R., Ferreira, A. S., & Pires, I. M. (2025). Microwave-Assisted Extraction for the Sustainable Recovery and Valorization of Phenolic Compounds from Maritime Pine Bark. MDPI. Retrieved March 7, 2026, from [Link]
-
Xia, E.-Q., Wang, B.-W., & Xu, X.-R. (2011). (PDF) Ultrasound-assisted extraction of oleanolic acid and ursolic acid from Ligustrum lucidum Ait. ResearchGate. Retrieved March 7, 2026, from [Link]
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Application Note: Optimizing Oleanolic Acid Dihydrate Dosing and Formulation in Murine Models
Executive Summary & Rationale
Oleanolic acid (OA) dihydrate is a naturally occurring pentacyclic triterpenoid renowned for its pleiotropic pharmacological profile, which includes hepatoprotective, anti-inflammatory, and neuroprotective properties. Despite its potent in vitro bioactivity, translating OA dihydrate into reliable murine in vivo models is notoriously difficult. Classified as a Biopharmaceutical Classification System (BCS) Class IV compound, OA exhibits both poor aqueous solubility (~1.75 µg/mL) and limited intestinal permeability (1)[1]. Furthermore, its pharmacokinetic profile in mice reveals a rapid clearance rate and a short half-life of approximately 28.7 minutes following intravenous administration (2)[2].
As a Senior Application Scientist, I have designed this protocol to bridge the gap between OA's physicochemical limitations and its therapeutic potential. By employing specific formulation vehicles and validated dosing regimens, researchers can ensure consistent systemic exposure and reproducible target engagement.
Mechanistic Grounding: Dual-Pathway Modulation
Understanding why we dose OA at specific concentrations requires an understanding of its primary molecular targets. OA dihydrate operates predominantly via two intersecting pathways:
-
Nrf2-Keap1 Activation (Cytoprotection): OA acts as a potent inducer of the Nuclear factor-erythroid-2-related factor 2 (Nrf2). By inhibiting Keap1, OA facilitates the nuclear translocation of Nrf2, leading to the transcription of Antioxidant Response Elements (ARE) such as HO-1 and NQO1. This mechanism is primarily responsible for its hepatoprotective effects against agents like acetaminophen (3)[3] and its ability to attenuate renal fibrosis (4)[4].
-
TLR4/NF-κB Inhibition (Anti-inflammation): In models of neuroinflammation and neuropathic pain, OA shifts microglial polarization from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype by directly blocking the TLR4/NF-κB signaling cascade (5)[5].
Fig 1: Dual mechanistic pathways of Oleanolic Acid Dihydrate modulating Nrf2 and TLR4/NF-κB.
Quantitative Dosing Guidelines in Murine Models
Due to its rapid clearance and low solubility, dosing regimens must be strictly tailored to the target indication. Caution: While OA is cytoprotective at moderate doses, systemic administration (SC/IP) at or above 90 mg/kg for consecutive days has been shown to alter bile acid metabolism and produce cholestatic liver injury in mice (6)[6].
| Indication / Model | Route | Dosing Regimen | Formulation Vehicle | Key Pharmacological Outcomes | Ref |
| Hepatoprotection (Acetaminophen Toxicity) | IP | 90 mg/kg, once daily for 3 days | 2% Tween-80 in Saline | Increased Nqo1, Ho-1; robust Nrf2 nuclear accumulation. | [3] |
| Parkinson's Disease (Rotenone-induced) | IP | 5, 10, 20 mg/kg, daily for 57 days | Standard IP Vehicle | Reduced α-synuclein aggregation; increased BDNF and Nrf2 in PFC. | [7] |
| Type-2 Diabetes (Streptozotocin/HFD) | PO | 100 mg/kg/day for 2 weeks | 0.5% CMC-Na | Reduced hyperglycemia via Akt/FoxO1 axis; sustained post-treatment effect. | [8] |
| Neuropathic Pain (SNL Model) | IP | 2, 5, 10 mg/kg, daily for 5 days | Standard IP Vehicle | Shifted microglia to M2 phenotype; blocked TLR4/NF-κB signaling. | [5] |
| Toxicity Threshold (Cholestasis) | SC | >90 mg/kg, daily for 5 days | 2% Tween-80 in Saline | Hepatotoxicity; elevated serum ALT and ALP. | [6] |
Self-Validating Experimental Protocols
Protocol A: Formulation of OA Dihydrate Suspension (0.5% CMC-Na / 2% Tween-80)
Causality & Rationale: Attempting to dissolve OA dihydrate purely in saline will result in immediate precipitation, leading to erratic absorption and fatal embolisms if injected systemically. Tween-80 acts as a surfactant to lower the interfacial tension of the hydrophobic OA particles, while Carboxymethyl cellulose sodium (CMC-Na) increases the viscosity of the continuous phase. According to Stokes' Law, this higher viscosity drastically reduces the sedimentation rate, ensuring dose uniformity during administration.
Step-by-Step Methodology:
-
Weighing: Accurately weigh the required mass of OA Dihydrate powder (e.g., 25 mg for a 10 mL batch at 2.5 mg/mL).
-
Wetting: Transfer the powder to a glass mortar. Add 200 µL of Tween-80 (2% of final volume). Triturate thoroughly with a pestle for 3–5 minutes until a smooth, uniform paste is formed. Do not skip this step; dry powder added directly to aqueous media will form unbreakable clumps.
-
Suspending: Gradually add 0.5% CMC-Na aqueous solution in 1 mL increments while continuously triturating, up to a final volume of 10 mL.
-
Sonication: Transfer the suspension to a glass vial and sonicate in a water bath at room temperature for 15 minutes. This breaks up any remaining micro-aggregates.
-
Validation Checkpoint (Self-Validating System): Centrifuge a 1 mL aliquot of the final suspension at 500 x g for 5 minutes. If a hard, non-resuspendable pellet forms at the bottom, the surfactant ratio is insufficient or trituration was incomplete. The batch must be discarded and reformulated. A successful suspension will easily resuspend with gentle inversion.
-
Storage: Store at 4°C. Vortex vigorously for 30 seconds immediately prior to drawing into the syringe.
Protocol B: In Vivo Dosing and Efficacy Evaluation
Causality & Rationale: Intraperitoneal (IP) injection bypasses the harsh gastrointestinal environment and first-pass metabolism to a degree, offering higher bioavailability for acute models (e.g., hepatoprotection, neuroinflammation).
Step-by-Step Methodology:
-
Animal Preparation: Acclimate C57BL/6 or BALB/c mice for 7 days in a controlled environment. If assessing metabolic parameters (e.g., glucose tolerance), fast the mice for 4 hours prior to dosing.
-
Dose Calculation: Calculate individual doses based on body weight measured on the day of dosing.
-
Example: For a 25g mouse receiving a 10 mg/kg dose, the required mass is 0.25 mg. Using the 2.5 mg/mL suspension from Protocol A, the injection volume is 100 µL.
-
-
Administration: Use a 27G needle for IP injection. Restrain the mouse and expose the abdomen. Inject into the lower right quadrant at a 30-degree angle to avoid puncturing the cecum or bladder.
-
Toxicity Monitoring: Monitor daily for signs of cholestatic liver injury (jaundice, lethargy, >15% body weight loss). Do not exceed 90 mg/kg via IP/SC routes for consecutive days unless establishing a toxicity model (6)[6].
-
Tissue Harvesting & Validation Checkpoint (Self-Validating System): At the experimental endpoint, euthanize via CO₂ asphyxiation. Rapidly excise the target tissue (e.g., liver, prefrontal cortex).
-
Validation: Include a vehicle-only negative control group. Successful systemic exposure and target engagement are validated by performing a Western blot on the tissue lysates; the OA-treated group must show a statistically significant upregulation of nuclear Nrf2 or NQO1 compared to the vehicle group.
-
References
- Oleanolic acid attenuates renal fibrosis in mice with unilateral ureteral obstruction via facilitating nuclear translocation of Nrf2 Source: Scilit URL
- Source: PMC (NIH)
- Oleanolic Acid Reduces Hyperglycemia beyond Treatment Period with Akt/FoxO1-Induced Suppression of Hepatic Gluconeogenesis in Type-2 Diabetic Mice Source: PLOS One URL
- Oleanolic acid-based therapeutics ameliorate rotenone-induced motor and depressive behaviors in parkinsonian male mice via controlling neuroinflammation and activating Nrf2-BDNF-dopaminergic signaling pathways Source: Taylor & Francis URL
- Oleanolic acid administration alleviates neuropathic pain after a peripheral nerve injury by regulating microglia polarization-mediated neuroinflammation Source: RSC Publishing URL
- Source: PMC (NIH)
- Source: PubMed (NIH)
- Unlocking the Potential of Oleanolic Acid: Integrating Pharmacological Insights and Advancements in Delivery Systems Source: MDPI URL
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- 5. Oleanolic acid administration alleviates neuropathic pain after a peripheral nerve injury by regulating microglia polarization-mediated neuroinflammat ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10388K [pubs.rsc.org]
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Troubleshooting & Optimization
Improving water solubility of oleanolic acid dihydrate for oral delivery
Welcome to the technical support center for the oral formulation of Oleanolic Acid (OA) Dihydrate. This resource is designed for researchers, scientists, and drug development professionals actively working to overcome the challenges associated with the poor aqueous solubility of this promising therapeutic agent. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-proven insights.
Oleanolic acid is a BCS Class IV compound, characterized by both low solubility and low permeability, which severely limits its oral bioavailability and clinical utility.[1][2] The primary goal of any formulation strategy is to enhance its dissolution rate and apparent solubility in gastrointestinal fluids, thereby improving its absorption. This guide will focus on three common and effective strategies: Cyclodextrin Complexation , Amorphous Solid Dispersions , and Nanoformulations .
Troubleshooting Guide: Common Experimental Issues & Solutions
This section addresses specific problems you may encounter during the formulation development process. Each issue is presented with probable causes and actionable solutions, explaining the scientific rationale behind each recommendation.
Section 1: Cyclodextrin (CD) Inclusion Complexes
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, allowing them to encapsulate poorly soluble molecules like OA, thereby increasing their apparent water solubility.[3][4]
Issue 1: Low Encapsulation Efficiency (EE%)
You've prepared an OA-cyclodextrin complex, but analysis reveals that a significant portion of the OA is not encapsulated within the cyclodextrin cavity.
-
Probable Cause 1: Incorrect Cyclodextrin Type. The size of the cyclodextrin cavity must be compatible with the size of the guest molecule (OA).
-
Probable Cause 2: Suboptimal Molar Ratio. The stoichiometry between OA and the cyclodextrin is critical. An insufficient amount of cyclodextrin will leave OA uncomplexed.
-
Solution: Systematically evaluate different molar ratios (e.g., 1:1, 1:2, 2:1 OA:CD). A phase solubility study is the standard method to determine the optimal ratio and the stability constant (Ks) of the complex.[6] A higher molar ratio of cyclodextrin to the drug often increases the amount of drug encapsulated, but there is a saturation point.[5]
-
-
Probable Cause 3: Inefficient Preparation Method. The method used to form the complex dictates the degree of interaction between the host and guest molecules.
-
Solution: The kneading method, where a paste is formed with a small amount of hydroalcoholic solvent, often yields high encapsulation efficiency due to the intense mechanical mixing.[5] The solvent evaporation and freeze-drying methods are also highly effective.[3] If you are using a simple physical mixture, the degree of complexation will be minimal.
-
Issue 2: Precipitate Forms When Reconstituting the Freeze-Dried Complex in Water
Your lyophilized OA-CD complex powder appears fine, but upon addition to an aqueous medium, you observe immediate cloudiness or precipitation.
-
Probable Cause 1: Uncomplexed Oleanolic Acid. The powder is not a true inclusion complex but rather a physical mixture of OA and cyclodextrin. The precipitate is the free, insoluble OA crashing out of the solution.
-
Solution: Confirm complex formation using analytical techniques. In Differential Scanning Calorimetry (DSC), the characteristic endothermic melting peak of OA (around 310 °C) should disappear or shift significantly in the thermogram of the complex.[1][4] In Powder X-ray Diffraction (PXRD), the sharp diffraction peaks of crystalline OA should be absent in the pattern of the complex, indicating the OA is encapsulated in an amorphous state.[1][4]
-
-
Probable Cause 2: Exceeding the Solubility Limit of the Complex. While the complex is more soluble than OA alone, it still has a finite solubility.
-
Solution: Determine the maximum solubility of the complex in your desired medium. You may need to adjust the concentration. Also, ensure the pH of the medium is appropriate, as extreme pH values can sometimes destabilize inclusion complexes.
-
Section 2: Amorphous Solid Dispersions (ASDs)
ASDs involve dispersing the drug in a hydrophilic polymer matrix in an amorphous, high-energy state. This eliminates the crystalline lattice energy barrier, leading to significantly improved dissolution rates.[1][7]
Issue 1: Drug Recrystallizes During Storage
You successfully prepared an amorphous solid dispersion, but over time (e.g., during stability testing), you detect the reappearance of crystalline OA.
-
Probable Cause 1: Insufficient Polymer Stabilization. The polymer's role is not only to act as a carrier but also to physically stabilize the amorphous drug by preventing molecular mobility.
-
Solution: The glass transition temperature (Tg) of the polymer is a critical parameter. A polymer with a high Tg (e.g., Polyvinylpyrrolidone (PVP)) will reduce the molecular mobility of the OA dispersed within it, hindering recrystallization.[7] Ensure your drug-to-polymer ratio is optimized; too high a drug load can lead to phase separation and crystallization.
-
-
Probable Cause 2: Environmental Factors. Moisture and heat can act as plasticizers, increasing molecular mobility and promoting recrystallization.
-
Solution: Store the ASD in tightly sealed containers with a desiccant at controlled room temperature or under refrigerated conditions. This is a critical stability-indicating parameter to monitor. The withdrawal of a commercial ritonavir ASD product (Norvir®) from the market due to recrystallization on aging highlights the importance of managing this risk.[8]
-
Issue 2: Incomplete Amorphization During Preparation
Your characterization data (DSC or PXRD) shows that both amorphous and crystalline forms of OA are present in your final solid dispersion.
-
Probable Cause 1: Inefficient Preparation Method. The chosen method did not provide enough energy or intimate mixing to fully disrupt the OA crystalline lattice.
-
Solution: For the solvent evaporation method, ensure both the drug and the polymer are fully dissolved in a common solvent before evaporation. Rapid solvent removal is key to trapping the drug in an amorphous state.[1][9] For hot-melt extrusion, ensure the processing temperature is high enough and the residence time is sufficient for complete miscibility, but below the degradation temperature of OA and the polymer.
-
-
Probable Cause 2: Poor Drug-Polymer Miscibility. Oleanolic acid may not be fully miscible with the selected polymer at the desired ratio.
Protocol: Characterizing Amorphous State using DSC and PXRD
-
Sample Preparation: Prepare three samples: pure OA dihydrate, the selected polymer, and the prepared ASD.
-
DSC Analysis:
-
Accurately weigh 2-5 mg of each sample into an aluminum pan.
-
Heat under a nitrogen purge at a rate of 10 °C/min.
-
Interpretation: The thermogram of pure OA will show a sharp endothermic peak corresponding to its melting point (~310 °C).[1] In a successful ASD, this peak will be absent. You should observe a single glass transition temperature (Tg) for the dispersion.[12]
-
-
PXRD Analysis:
-
Mount the powder sample on the holder.
-
Scan over a suitable 2θ range (e.g., 5-40°).
-
Interpretation: The diffractogram of pure OA will show a series of sharp, intense peaks, indicating its crystalline nature.[1][13] A successful ASD will show a "halo" pattern, which is a broad hump with no distinct peaks, confirming the amorphous state.[12][13]
-
Section 3: Nanoformulations (Nanosuspensions & Solid Lipid Nanoparticles)
Reducing the particle size of OA to the nanometer range dramatically increases the surface area-to-volume ratio, leading to a higher dissolution velocity according to the Noyes-Whitney equation.
Issue 1: Particle Aggregation During Storage
Your freshly prepared nanosuspension has an acceptable particle size and polydispersity index (PDI), but upon storage, the particles aggregate and settle.
-
Probable Cause 1: Insufficient Electrostatic or Steric Stabilization. The repulsive forces between particles are not strong enough to overcome the attractive van der Waals forces, leading to aggregation.
-
Solution: The Zeta Potential (ZP) is a key indicator of stability. A ZP value greater than |±30 mV| generally indicates good electrostatic stability.[14] If your ZP is low, you may need to:
-
Increase the concentration of your stabilizer (surfactant or polymer).
-
Select a different stabilizer that provides better surface coverage. Polysorbate 80 and Poloxamer 188 are common choices.[15]
-
Adjust the pH of the suspension to a value further from the isoelectric point of the particles, which can increase surface charge.[16]
-
-
-
Probable Cause 2: Ostwald Ripening. Over time, smaller particles can dissolve and redeposit onto larger particles, leading to an overall increase in mean particle size.
-
Solution: Ensure a narrow particle size distribution (low PDI, ideally <0.3) from the outset.[14] The use of a combination of stabilizers can sometimes create a more robust barrier against ripening.
-
Issue 2: Particle Size Increases After Lyophilization
To create a stable solid dosage form, you freeze-dry your nanosuspension, but upon reconstitution, the particle size is significantly larger than the original suspension.
-
Probable Cause: Freezing-Induced Stress and Lack of Protection. As water freezes, ice crystals form and can physically force nanoparticles together, causing irreversible aggregation.
-
Solution: Incorporate a cryoprotectant into your nanosuspension before freeze-drying. Sugars like sucrose or trehalose are commonly used.[17] They form a glassy matrix around the nanoparticles during freezing, preventing them from coming into close contact. An optimal concentration (e.g., 10% sucrose) should be determined experimentally.[17]
-
Table 1: Troubleshooting Summary for OA Nanoformulations
| Problem | Key Indicator | Primary Cause | Recommended Solution |
| Aggregation in Liquid | Increasing Particle Size & PDI | Insufficient Stabilization | Increase stabilizer concentration; Optimize pH; Aim for Zeta Potential > |±30 mV|.[14][15][16] |
| Aggregation after Freeze-Drying | Large particle size upon reconstitution | Ice Crystal Formation/Stress | Add a cryoprotectant (e.g., 10% sucrose) before lyophilization.[17] |
| Low Drug Loading | Low Entrapment Efficiency (EE%) | Poor affinity of OA for the carrier | For SLNs, screen different solid lipids; Optimize drug-to-lipid ratio.[15] |
| High Polydispersity | PDI > 0.3 | Inefficient homogenization process | Increase homogenization pressure or the number of cycles; Optimize stabilizer concentration.[17] |
Frequently Asked Questions (FAQs)
Q1: Why is oleanolic acid dihydrate so difficult to formulate for oral delivery? Oleanolic acid is classified under the Biopharmaceutics Classification System (BCS) as a Class IV drug.[2] This means it possesses both low aqueous solubility and low intestinal permeability.[1][2] Its highly lipophilic, pentacyclic triterpenoid structure is responsible for its poor water solubility (<1 μg/mL), which is the rate-limiting step for its absorption from the gastrointestinal tract, leading to very low oral bioavailability (reported as low as 0.7% in rats).[2][18]
Q2: What is the goal of creating an amorphous solid dispersion? Crystalline materials have molecules arranged in a highly ordered, stable, three-dimensional lattice. To dissolve this material, energy must be supplied to break this lattice apart. An amorphous solid has no long-range molecular order; it is in a much higher energy state. By converting crystalline OA into an amorphous form within a polymer, we eliminate the lattice energy barrier.[7] This allows the OA to dissolve much more rapidly when it comes into contact with gastrointestinal fluids, creating a temporary state of supersaturation that enhances absorption.[7]
Q3: How do I choose between a nanosuspension and a Solid Lipid Nanoparticle (SLN) formulation? Both are excellent strategies. A nanosuspension is a dispersion of pure, solid drug nanoparticles in a liquid, stabilized by surfactants or polymers. It is a simpler system focused purely on size reduction to increase dissolution velocity.[19] SLNs are colloidal carriers where the drug is dissolved or dispersed within a solid lipid matrix. SLNs offer additional advantages, such as the potential for controlled or sustained release and protection of the drug from degradation in the GI tract.[14][20] The choice may depend on your therapeutic goal (e.g., rapid vs. sustained absorption) and the complexity of manufacturing you are prepared to undertake.
Q4: I am seeing high variability in my in vitro dissolution results. What could be the cause? High variability in dissolution testing for poorly soluble drugs is a common challenge.[21]
-
Sink Conditions: Ensure your dissolution medium maintains "sink conditions," meaning its volume and composition are such that the concentration of the dissolved drug remains below about one-third of its saturation solubility. For OA formulations, this almost always requires the addition of a surfactant like sodium dodecyl sulfate (SDS) (e.g., 0.3% w/v) to the medium.[1]
-
Hydrodynamics: Physical factors within the dissolution vessel can cause variability. Look for "coning," where the undissolved powder accumulates in a cone at the bottom of the vessel, reducing its effective surface area for dissolution.[21] Ensure the dosage form does not stick to the vessel walls and that the stirring is gentle and consistent.
-
Deaeration: Dissolved air in the dissolution medium can form bubbles on the surface of your dosage form, which can inhibit wetting and dissolution. Always use properly deaerated media.[22]
Q5: Can I just mix oleanolic acid with a polymer and call it a solid dispersion? No. A simple physical mixture (PM) of OA and a polymer will not significantly improve its dissolution. A solid dispersion requires the drug to be molecularly dispersed within the polymer matrix, typically in an amorphous state.[1] You must use a manufacturing process like solvent evaporation or hot-melt extrusion that forces this intimate mixing.[9] As shown in DSC and PXRD analyses, a PM will show the characteristic peaks of both the crystalline drug and the polymer, whereas a true ASD will show the absence of the drug's crystalline signature.[1][13]
Visualized Workflows and Concepts
Diagram 1: General Workflow for OA Formulation Development This diagram outlines the logical progression from initial formulation to final characterization for improving the oral delivery of Oleanolic Acid.
Caption: Logical workflow for developing and testing OA formulations.
Diagram 2: Troubleshooting Recrystallization in Solid Dispersions This decision tree helps diagnose and solve the common problem of drug recrystallization during the storage of amorphous solid dispersions.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Unlocking the Potential of Oleanolic Acid: Integrating Pharmacological Insights and Advancements in Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oleanolic Acid Complexation with Cyclodextrins Improves Its Cell Bio-Availability and Biological Activities for Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journal-of-agroalimentary.ro [journal-of-agroalimentary.ro]
- 5. researchgate.net [researchgate.net]
- 6. journal.hep.com.cn [journal.hep.com.cn]
- 7. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. ijrar.org [ijrar.org]
- 10. Improved dissolution of oleanolic acid with ternary solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Improved dissolution of oleanolic acid with ternary solid dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. crystalpharmatech.com [crystalpharmatech.com]
- 13. iris.cnr.it [iris.cnr.it]
- 14. asiapharmaceutics.info [asiapharmaceutics.info]
- 15. Characterisation and In Vitro Drug Release Profiles of Oleanolic Acid- and Asiatic Acid-Loaded Solid Lipid Nanoparticles (SLNs) for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Recent advances in nanoparticle formulation of oleanolic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. d-nb.info [d-nb.info]
- 20. hilarispublisher.com [hilarispublisher.com]
- 21. pharmtech.com [pharmtech.com]
- 22. dissolutiontech.com [dissolutiontech.com]
Preventing precipitation of oleanolic acid dihydrate in cell media
Technical Support Center: Preventing Oleanolic Acid Dihydrate Precipitation in Cell Culture Media
As a Senior Application Scientist, I frequently consult with researchers struggling to formulate pentacyclic triterpenoids like oleanolic acid (OA) and its dihydrate form for in vitro assays. These compounds are notorious for their extreme hydrophobicity. When introduced into aqueous cell culture systems, OA dihydrate is highly prone to "crashing out" or precipitating[1].
This technical guide synthesizes field-proven methodologies, thermodynamic principles, and self-validating protocols to ensure your OA dihydrate remains fully solvated, safeguarding the reproducibility and scientific integrity of your dose-response data.
Quantitative Solubility Profiles
Understanding the baseline solubility limits of OA across different solvent systems is the first step in rational experimental design. The following table summarizes optimal solvent ratios to prevent precipitation[1][2][3].
| Solvent System / Environment | Solubilizing Agent(s) | Observed Solubility / Limit | Application Notes |
| Pure Water | None | ~1.74 μg/L | Practically insoluble; unsuitable for assays[2]. |
| Simulated Gastric Fluid (pH 1.2) | None | 0.015 mg/mL | Highly prone to precipitation in acidic media[2]. |
| 100% DMSO (Stock) | DMSO | 10 - 25 mM | Standard primary stock solution preparation[1]. |
| Co-Solvent Mixture | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL (1.35 mM) | Yields a clear solution; ideal for intermediate stocks[3]. |
| Cyclodextrin Complexation | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.25 mg/mL (1.35 mM) | High stability; shields the hydrophobic core[3][4]. |
Troubleshooting & FAQs
Q1: Why does oleanolic acid dihydrate immediately "crash out" when I add my DMSO stock to the culture media? A1: This is a classic case of "solvent shock." When a highly concentrated organic stock (DMSO) is pipetted directly into a large volume of aqueous media, the DMSO diffuses into the water much faster than the hydrophobic OA molecules can disperse[1]. This rapid solvent exchange leaves the OA locally supersaturated in an aqueous pocket, forcing it to nucleate and precipitate into micro-crystals[1].
Q2: Can I just filter the culture media to remove the precipitate and proceed with my experiment? A2: Absolutely not. Filtering removes the precipitated compound, leaving you with an unknown, unquantifiable, and significantly lower final concentration of OA in your media[1]. This destroys the scientific integrity of your experiment and leads to non-reproducible data[1]. If precipitation occurs, you must discard the media and prepare a fresh dilution.
Q3: What is the maximum allowable concentration of DMSO in my final cell culture? A3: To avoid solvent-induced cytotoxicity and off-target transcriptomic changes, the final concentration of DMSO in your cell culture should be strictly maintained below 0.1% to 0.5% (v/v)[1].
Q4: Are there advanced delivery systems for highly concentrated OA assays? A4: Yes. If standard step-wise dilution fails at your required concentration, you can utilize carrier systems. Cyclodextrins (like SBE-β-CD) can structurally encapsulate OA[4], mixed micelles (Pluronic P105/TPGS) can improve solubility and permeability[5], and cell-penetrating peptides (like p10) can non-covalently bind to OA to enhance cellular delivery[6].
Mechanistic Workflows
Workflow comparing direct addition versus step-wise dilution for oleanolic acid.
Mechanistic pathway of oleanolic acid encapsulation by cyclodextrins for cellular delivery.
Validated Experimental Protocols
Protocol A: The Step-Wise Dilution Method (Standard)
This protocol relies on thermodynamic gradualism to prevent supersaturation and is the gold standard for routine assays[1].
-
Stock Preparation: Dissolve OA dihydrate powder in 100% cell-culture grade DMSO to create a 20 mM primary stock. Vortex and sonicate in a water bath until the solution is completely clear[1].
-
Thermal Equilibration (Critical Causality): Pre-warm your cell culture media to 37°C. Adding a DMSO stock to cold media instantly lowers the thermodynamic solubility limit of the system, guaranteeing precipitation[1].
-
Intermediate Dilution: In a sterile microcentrifuge tube, add 900 µL of the pre-warmed media. While actively vortexing or rapidly swirling the tube, add 100 µL of the DMSO stock dropwise to create an intermediate solution[1].
-
Self-Validation Check: Hold the intermediate tube up to a light source or inspect a 10 µL drop under a microscope at 10x magnification. If you observe turbidity or micro-crystals, the dilution rate was too fast. Discard and repeat.
-
Final Addition: Immediately transfer the required volume of the clear intermediate solution dropwise into your final culture vessel, ensuring the final DMSO concentration remains ≤0.5%[1].
Protocol B: Cyclodextrin-Enhanced Solubilization (Advanced)
For high-concentration assays where Protocol A fails, cyclodextrins (CDs) provide a structural shield for the hydrophobic OA molecule, preventing it from interacting unfavorably with the aqueous environment[3][4].
-
CD Solution Preparation: Prepare a 20% (w/v) solution of Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in sterile saline or your base culture media[3].
-
Sequential Complexation: To prepare 1 mL of a stable working stock, take 100 µL of your OA DMSO stock (e.g., 12.5 mg/mL) and add it to 900 µL of the 20% SBE-β-CD solution[3].
-
Incubation: Mix thoroughly by vortexing for 60 seconds. The cyclodextrin's hydrophobic inner cavity will spontaneously encapsulate the OA dihydrate, while its hydrophilic exterior maintains aqueous solubility[4].
-
Final Dilution: Dilute this inclusion complex directly into your cell culture media. The complex is thermodynamically stable and will prevent OA from crashing out during prolonged incubation[4].
References
-
Mechano-chemically activated co-amorphous of oleanolic acid and sodium cholate: enhancement of solubility Source: FLORE (Università degli Studi di Firenze) URL:[Link]
-
Delivery of Oleanolic Acid with Improved Antifibrosis Efficacy by a Cell Penetrating Peptide P10 Source: PMC (NIH) URL:[Link]
-
Preparation and antitumor evaluation of self-assembling oleanolic acid-loaded Pluronic P105/d-α-tocopheryl polyethylene glycol succinate mixed micelles for non-small-cell lung cancer treatment Source: Taylor & Francis URL:[Link]
-
Oleanolic Acid Complexation with Cyclodextrins Improves Its Cell Bio-Availability and Biological Activities for Cell Migration Source: ResearchGate URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. flore.unifi.it [flore.unifi.it]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Delivery of Oleanolic Acid with Improved Antifibrosis Efficacy by a Cell Penetrating Peptide P10 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting HPLC peak tailing for oleanolic acid dihydrate
Welcome to the technical support resource for the High-Performance Liquid Chromatography (HPLC) analysis of Oleanolic Acid Dihydrate. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic challenges, with a specific focus on the prevalent issue of peak tailing. Our approach is rooted in first principles, combining established chromatographic theory with practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in HPLC analysis?
In an ideal HPLC separation, the analyte peak should be symmetrical, resembling a Gaussian curve. Peak tailing is a chromatographic distortion where the peak's back half is broader than its front half.[1] Quantitatively, this is often measured by a Tailing Factor (Tf) or Asymmetry Factor (As); a perfectly symmetrical peak has a Tf of 1.0.[1][2] A tailing factor greater than 1.2 is generally considered problematic.[1]
Peak tailing is a significant issue because it can:
-
Reduce Resolution: Tailing peaks can merge with adjacent peaks, making accurate quantitation of individual components difficult or impossible.
-
Decrease Sensitivity: As the peak broadens, its height decreases, which can lower the signal-to-noise ratio and negatively impact the limit of detection (LOD) and limit of quantitation (LOQ).[3]
-
Complicate Integration: Automated integration software may struggle to accurately determine the start and end points of a tailing peak, leading to inconsistent and inaccurate area measurements.[4]
Q2: I'm observing significant peak tailing specifically with oleanolic acid. What is the most likely cause?
The most common reason for oleanolic acid peak tailing in reversed-phase HPLC is secondary ionic interactions between the analyte and the stationary phase.[2][5][6]
Here's the underlying mechanism:
-
Analyte Chemistry: Oleanolic acid is a pentacyclic triterpenoid containing a carboxylic acid functional group (-COOH).[7][8] This group is acidic and can lose a proton to become negatively charged (carboxylate anion, -COO⁻), especially if the mobile phase pH is not acidic enough.
-
Stationary Phase Chemistry: Most reversed-phase columns (like C18) are built on a silica backbone. Even with advanced manufacturing, the silica surface has residual, unreacted silanol groups (Si-OH).[9][10] These silanol groups are weakly acidic (pKa ~3.5-4.5) and can also become deprotonated (Si-O⁻) at higher mobile phase pH values.[11]
-
The Interaction: The negatively charged silanol groups (Si-O⁻) on the stationary phase can electrostatically interact with any un-ionized oleanolic acid molecules or, more significantly, chelate with metal impurities within the silica matrix, which in turn strongly interact with the analyte.[9][12] This secondary retention mechanism holds some oleanolic acid molecules more strongly than the primary hydrophobic interaction, causing them to elute later and create a "tail" on the peak.[6][10]
Q3: What are the ideal starting HPLC conditions for analyzing oleanolic acid?
Based on numerous validated methods, a robust starting point for oleanolic acid analysis involves a reversed-phase C18 column with an acidified mobile phase.[3][13][14]
| Parameter | Recommended Starting Condition | Rationale & Key Considerations |
| Column | High-purity, end-capped C18 (e.g., Type B Silica), 150 x 4.6 mm, 5 µm | Modern, high-purity silica has fewer residual silanols and metal impurities, minimizing secondary interactions.[6][9] End-capping further blocks access to these sites.[12] |
| Mobile Phase | Methanol or Acetonitrile / Acidified Water (e.g., 90:10 v/v) | Oleanolic acid is a relatively non-polar molecule, requiring a high percentage of organic solvent for elution. |
| Aqueous Modifier | 0.1% Formic Acid, 0.1% Phosphoric Acid, or a phosphate buffer (pH 2.5-3.0) | This is critical. Adding acid suppresses the ionization of both the oleanolic acid's carboxyl group and the column's residual silanols, eliminating the secondary interactions that cause tailing.[5][9][14][15] A mobile phase pH of ~3 is common.[14] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. Can be adjusted to optimize run time and resolution. |
| Column Temp. | Ambient or controlled (e.g., 30-35 °C) | Using a column oven provides better retention time stability.[5] Some methods specify slightly elevated temperatures.[3] |
| Detection | UV at 210 nm | Oleanolic acid has a chromophore that absorbs in the low UV range.[3][5] |
| Sample Solvent | Mobile Phase or a weaker solvent (e.g., Methanol) | Dissolving the sample in a solvent stronger than the mobile phase can cause peak distortion.[5] Ensure the sample is fully dissolved.[16] |
Systematic Troubleshooting Guide for Peak Tailing
When encountering peak tailing, a systematic approach is the most efficient way to identify and resolve the root cause. This workflow starts with the most likely chemical causes specific to oleanolic acid and progresses to potential system or physical issues.
Diagnostic Workflow Diagram
Caption: A step-by-step workflow for diagnosing and resolving oleanolic acid peak tailing.
Step-by-Step Protocols and Explanations
Step 1: Verify and Optimize Mobile Phase pH (The Chemical Fix)
This is the most crucial and effective step for acidic analytes like oleanolic acid.
-
Question: Is your mobile phase properly acidified?
-
Why it Matters: The goal is ion suppression . By operating at a pH at least 2 units below the analyte's pKa (Oleanolic acid pKa ≈ 2.52), you ensure the carboxylic acid group remains fully protonated (-COOH).[5][7][8][15] This neutral form does not engage in strong secondary ionic interactions with the silica surface, resulting in a symmetrical peak based on hydrophobic retention.[17][18] Acidifying the mobile phase also protonates the silanol groups (Si-OH), further reducing their ability to interact with the analyte.[6][9]
-
Protocol:
-
Prepare the aqueous component of your mobile phase (e.g., HPLC-grade water).
-
Add a small, precise amount of acid. Common choices are 0.1% v/v formic acid, 0.1% v/v acetic acid, or 0.05-0.1% v/v phosphoric acid.[5] For a phosphate buffer, adjust the pH to between 2.5 and 3.0 using phosphoric acid.[14]
-
Mix this acidified aqueous phase with your organic solvent (e.g., Methanol or Acetonitrile) in the desired ratio.
-
Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.[1]
-
Step 2: Check for Column Overload
-
Question: Are you injecting too much sample?
-
Why it Matters: The stationary phase has a finite number of sites for interaction. When the amount of injected analyte (the mass) exceeds this capacity, the retention mechanism becomes non-linear, leading to peak distortion.[19][20] For ionizable compounds like oleanolic acid, mass overload can occur at much lower concentrations compared to neutral compounds, exacerbating peak tailing.[20]
-
Protocol:
-
Prepare a 1:10 dilution of your current sample using the mobile phase as the diluent.
-
Inject this diluted sample using the same injection volume.
-
Analysis: If the peak shape improves significantly (Tailing Factor moves closer to 1.0), the original issue was mass overload.[1] You should either work with a lower sample concentration or reduce the injection volume.[6] If the tailing is unchanged, the problem is not overload.
-
Step 3: Evaluate Your Column Hardware
-
Question: Is your column chemistry appropriate for this analysis?
-
Why it Matters: Not all C18 columns are created equal. Older "Type A" silica columns have higher concentrations of acidic silanols and metal contaminants, making them prone to causing peak tailing with basic and acidic compounds.[9][11] Modern "Type B" silica is high-purity and heavily end-capped, providing a much more inert surface that yields superior peak shapes.[6][11]
-
Protocol:
-
Check the manufacturer's specifications for your column. Look for terms like "high-purity silica," "base-deactivated," or "fully end-capped."
-
If you are using an older or general-purpose column and steps 1 & 2 did not resolve the issue, switch to a column specifically designed for good peak shape with polar or ionizable analytes.
-
Always use a guard column to protect your analytical column from contaminants that can create active sites and cause tailing.[1] If tailing suddenly appears, try removing the guard column; if the peak shape improves, the guard column is fouled and must be replaced.[1][21]
-
Step 4: Differentiate Between Chemical and Physical Problems
-
Question: Does a neutral, non-polar compound also show peak tailing?
-
Why it Matters: This is a critical diagnostic test. Chemical issues (like silanol interactions) are analyte-specific. Physical or mechanical problems in the HPLC system will affect all peaks, regardless of their chemical nature.[4]
-
Protocol:
-
Prepare a standard of a neutral, non-ionizable compound (e.g., naphthalene, anthracene, or toluene) in your mobile phase.
-
Inject this standard under the same chromatographic conditions.
-
Analysis:
-
If the neutral peak is symmetrical: Your problem is chemical and specific to oleanolic acid. Revisit Steps 1 and 3.
-
If the neutral peak also tails: The problem is physical/mechanical.[4] This could be a column void (a channel in the packed bed), a partially blocked inlet frit, or excessive extra-column volume (e.g., using tubing with too large an internal diameter or poorly connected fittings).[2][6] In this case, try flushing the column in the reverse direction (if permitted by the manufacturer) or replace the column.[6]
-
-
References
-
Journal of Food and Drug Analysis. (2009). Determination of oleanolic acid and ursolic acid in Oldenlandia diffusa and its substitute using high performance liquid chromatography. [Link]
-
PubMed. (2009). Development and validation of an HPLC method for determination of oleanolic acid content and partition of oleanolic acid in submicron emulsions. [Link]
-
PMC. (n.d.). Determination of oleanolic acid and ursolic acid contents in Ziziphora clinopodioides Lam. by HPLC method. [Link]
-
ChromaNik Technologies Inc. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. [Link]
-
ResearchGate. (n.d.). Development and validation of an HPLC method for determination of oleanolic acid content and partition of oleanolic acid in submicron emulsions | Request PDF. [Link]
-
Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Horizon Research Publishing. (n.d.). Review on Oleanolic Acid: Extraction Techniques, Analytical Methods and Pharmacology. [Link]
- Google Patents. (n.d.).
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
-
FooDB. (2010). Showing Compound Oleanolic acid methyl ester (FDB007592). [Link]
-
Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]
-
MDPI. (2015). A New HPLC-MS Method for Measuring Maslinic Acid and Oleanolic Acid in HT29 and HepG2 Human Cancer Cells. [Link]
-
Wikipedia. (n.d.). Oleanolic acid. [Link]
-
iosrphr.org. (2024). A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation. [Link]
-
Welch Materials. (2025). HPLC Content Determination Method Validation: A Comprehensive Guide. [Link]
-
PharmaCompass.com. (n.d.). Oleanolic acid, United States Pharmacopeia (USP) Reference Standard. [Link]
-
Revue Roumaine de Chimie. (n.d.). Extraction and analysis of oleanolic acid and ursolic acid from apple processing waste materials. [Link]
-
Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. [Link]
-
Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. [Link]
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. [Link]
-
MDPI. (2022). Solubility and Permeability Enhancement of Oleanolic Acid by Solid Dispersion in Poloxamers and γ-CD. [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]
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Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. [Link]
-
Welch Materials. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. [Link]
-
Axion Labs. (2022). HPLC Peak Tailing. [Link]
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Agilent. (n.d.). Control pH During Method Development for Better Chromatography. [Link]
-
ResearchGate. (n.d.). Acceptance criteria of validation parameters for HPLC. [Link]
-
Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?. [Link]
-
ResearchGate. (2013). How can I prevent peak tailing in HPLC?. [Link]
-
Chromatography Today. (n.d.). How to Avoid HPLC Column Overload. [Link]
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LCGC. (2018). The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry?. [Link]
-
Separation Science. (n.d.). Silica Purity #2 – Silanols. [Link]
-
LCGC. (2020). The LCGC Blog: Avoiding the Problems Associated with HPLC Column Overload. [Link]
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Technical Support Center: Stability of Oleanolic Acid Dihydrate in Solution
Welcome to the Technical Support Center for Oleanolic Acid Dihydrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for handling oleanolic acid (OA) in solution. We understand the challenges posed by its poor aqueous solubility and potential for instability. This resource synthesizes field-proven insights and validated data to help you navigate your experiments with confidence.
Frequently Asked Questions (FAQs)
This section addresses the most common questions our team encounters regarding the stability of oleanolic acid in solution at room temperature.
Q1: What are the best solvents for dissolving oleanolic acid dihydrate?
A1: Oleanolic acid's poor water solubility is a primary challenge.[1][2] It is a lipophilic molecule, soluble in various organic solvents. For preparing stock solutions, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol are most commonly used.[3] It is also soluble in 1-butanol and ethyl acetate, and less so in 2-propanol, methanol, and acetone.[4]
The choice of solvent is critical and depends on your downstream application. For cell-based assays, DMSO is a frequent choice, but its final concentration in the culture medium must be carefully controlled to avoid cytotoxicity. For analytical purposes, dissolving OA directly in the HPLC mobile phase (e.g., methanol) is often the best practice to ensure compatibility.[5]
Solubility of Oleanolic Acid in Common Solvents
| Solvent | Approximate Solubility | Reference |
|---|---|---|
| Dimethylformamide (DMF) | ~30 mg/mL | [3] |
| Ethanol | ~5 mg/mL | [3] |
| Dimethyl Sulfoxide (DMSO) | ~3 mg/mL | [3] |
| Methanol | Soluble | [6] |
| Acetone | Soluble | [6] |
| Chloroform | Very Slightly Soluble | [6] |
| Water | Insoluble | [6] |
| 1:2 DMF:PBS (pH 7.2) | ~0.3 mg/mL |[3][7] |
Q2: I need to use oleanolic acid in an aqueous buffer for my experiment. How can I achieve this without precipitation?
A2: Direct dissolution in aqueous buffers is not recommended due to OA's hydrophobicity.[3] The standard and most reliable method is to first dissolve the oleanolic acid in a water-miscible organic solvent, such as DMF or DMSO, to create a concentrated stock solution.[3] You can then perform a serial dilution of this stock solution into your aqueous buffer of choice. For example, a solubility of approximately 0.3 mg/mL can be achieved in a 1:2 solution of DMF:PBS (pH 7.2).[3][7] It is crucial to add the stock solution to the buffer slowly while vortexing to prevent localized high concentrations that can lead to immediate precipitation.
Q3: How stable is oleanolic acid in solution at room temperature?
A3: The stability of oleanolic acid at room temperature is highly dependent on the solvent system.
-
Aqueous Solutions: Oleanolic acid is unstable in aqueous solutions. It is strongly recommended not to store aqueous working solutions for more than one day.[3][8] Prepare these solutions fresh before each experiment.
-
Organic Stock Solutions: When dissolved in organic solvents like methanol for HPLC analysis, oleanolic acid has been shown to be stable for at least 24 hours at room temperature.[9]
-
Formulations: In more complex formulations like creams and gels, oleanolic acid has demonstrated good physical stability for up to six weeks at room temperature (27±2°C) and under accelerated conditions (40±2°C).[10][11]
Q4: What are the optimal storage conditions for oleanolic acid solutions?
A4: Proper storage is critical to maintaining the integrity of your oleanolic acid.
-
Solid Form: As a crystalline solid, oleanolic acid is stable for years when stored at -20°C.[3]
-
Stock Solutions (Organic): Stock solutions in solvents like DMSO, DMF, or ethanol should be stored in tightly sealed, airtight containers at -20°C.[12] To minimize degradation from oxidation, it is best practice to purge the vial headspace with an inert gas like nitrogen or argon before sealing.[3][12]
-
Long-Term Storage: For long-term storage (months to years), it is recommended to store aliquots of DMSO stock solutions in liquid nitrogen.[12] This minimizes the risk of degradation and avoids issues associated with repeated freeze-thaw cycles.
Q5: Does pH influence the stability of oleanolic acid solutions?
Troubleshooting Guide
Encountering issues during your experiment? This guide provides solutions to common problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitation in Aqueous Solution | The solubility limit of oleanolic acid has been exceeded. The organic co-solvent concentration is too low. | Prepare a fresh solution. Increase the percentage of the organic co-solvent (e.g., DMSO, DMF) in the final working solution if the experimental conditions permit. Briefly sonicate the solution to aid dispersion, but be aware this may only create a temporary suspension.[12] |
| Inconsistent Biological Activity / Reproducibility Issues | Degradation of oleanolic acid in the working solution due to improper storage or age. | Always prepare fresh aqueous working solutions from your frozen organic stock immediately before each experiment.[12] Aliquot your stock solution upon preparation to avoid repeated freeze-thaw cycles. |
| Appearance of Unknown Peaks in HPLC/LC-MS Analysis | Degradation of oleanolic acid. This can be caused by exposure to harsh conditions like extreme pH, high temperatures, light, or oxidizing agents.[12] | Review your solution preparation and storage procedures. Ensure solutions are protected from light and stored at the recommended temperature.[12] If degradation is suspected, a forced degradation study can help identify potential degradation products and pathways.[12][14] Potential degradation pathways may involve the carboxylic acid or the double bond in the pentacyclic structure.[12] |
Visualizations & Workflows
Diagram 1: Recommended Workflow for Oleanolic Acid Solution Handling
This workflow outlines the best practices from initial dissolution to experimental use to ensure maximum stability and reproducibility.
Caption: Best-practice workflow for preparing and handling oleanolic acid solutions.
Diagram 2: Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common oleanolic acid solution issues.
Key Experimental Protocols
Protocol 1: Preparation of a Standard Oleanolic Acid Stock Solution (10 mM)
-
Preparation: Handle oleanolic acid dihydrate (FW: ~492.7 g/mol , confirm with your supplier) in a well-ventilated area, wearing appropriate personal protective equipment (PPE).[15]
-
Weighing: Accurately weigh approximately 4.93 mg of oleanolic acid dihydrate.
-
Dissolution: Transfer the solid to a 1 mL volumetric flask or appropriate vial. Add approximately 800 µL of anhydrous, high-purity DMSO. Vortex or sonicate briefly until the solid is completely dissolved.
-
Final Volume: Bring the final volume to 1 mL with DMSO.
-
Inert Atmosphere: (Recommended) Gently purge the headspace of the vial with an inert gas (e.g., nitrogen or argon) for 15-30 seconds to displace oxygen and minimize oxidation.[12]
-
Storage: Seal the vial tightly. Label clearly and store at -20°C for short-term use or in liquid nitrogen for long-term storage.[12]
Protocol 2: Validated HPLC Method for Quantifying Oleanolic Acid
This protocol provides a robust method for quantifying oleanolic acid, which can be used to monitor its concentration and stability over time.[13][16][17]
-
Instrumentation: HPLC system equipped with a UV detector, pump, and autosampler.[16]
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[16]
-
Mobile Phase: An isocratic mixture of methanol and 0.03 M phosphate buffer (pH adjusted to 3.0) in a 90:10 (v/v) ratio is a common and effective mobile phase.[13] Alternatively, a methanol and water mixture (e.g., 95:5, v/v) can be used.[12]
-
Flow Rate: 1.0 mL/min.[16]
-
Column Temperature: 35 ± 1 °C (if a column oven is available).[12]
-
Injection Volume: 10-20 µL.
-
Procedure:
-
Standard Preparation: Prepare a stock solution of oleanolic acid in methanol. Serially dilute this stock with the mobile phase to create a series of calibration standards (e.g., 2-100 µg/mL).[16]
-
Sample Preparation: Dilute an aliquot of your oleanolic acid solution with the mobile phase to a concentration that falls within the range of your calibration curve. Filter the sample through a 0.45 µm syringe filter before injection.
-
Quantification: Generate a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of oleanolic acid in your sample by comparing its peak area to this curve.[16]
-
References
- Benchchem. Performance Evaluation of Commercial Oleanolic Acid Quantification Methods.
- Patel, J., et al. (2025). Review on Oleanolic Acid: Extraction Techniques, Analytical Methods and Pharmacology. Advances in Pharmacology and Pharmacy, 13(1), 50-62.
- Benchchem. Technical Support Center: Stability of Oleanolic Acid in Different Solvents.
- ECHEMI. (Date not available). Oleanolic acid SDS, 508-02-1 Safety Data Sheets.
- Fu, R., & Yang, X. (Date not available). Accurate quantification of oleanolic acid and ursolic acid in traditional chinese medicine. Agilent Technologies, Inc. Application Note.
- ResearchGate. (Date not available). Thermal degradation, kinetic analysis, and apoptosis induction in human melanoma for oleanolic and ursolic acids | Request PDF.
- SciSpace. (Date not available). Quantification of eugenol, luteolin, ursolic acid, and oleanolic acid in black (Krishna Tulasi) and green (Sri Tulasi) varieties.
- Noolvi, M. N., et al. (2012). Quantification of oleanolic acid in the flower of Gentiana olivieri Griseb. by HPLC. International Journal of Pharmaceutical Sciences and Research, 3(5), 1435.
- Cayman Chemical. (2022). Oleanolic Acid - PRODUCT INFORMATION.
- ChemicalBook. (Date not available). Oleanolic acid CAS#: 508-02-1.
- Jesus, M. A., et al. (2020). Oleanolic Acid: Extraction, Characterization and Biological Activity. Molecules, 25(19), 4549.
- ResearchGate. (Date not available). Solubility of Oleanolic Acid in Various Solvents from (288.3 to 328.3) K.
- Benchchem. (2025). A Comparative Guide to the Stability of Oleanolic Acid-d3 in Various Matrices.
- ResearchGate. (Date not available). Solubility of oleanolic acid in various solvents.
- Pharmasciences. (2025). Cutting-edge Innovations in Oleanolic Acid Formulation.
-
Wathoni, N., et al. (2018). Formulation and physical stability test of oleanolic acid cream and gel. Pharmaciana, 8(1), 119-130. Available from: [Link]
- Liu, B., et al. (2013). Determination of oleanolic acid and ursolic acid contents in Ziziphora clinopodioides Lam. by HPLC method. Pharmacognosy Magazine, 9(35), 213.
- Di Paola, M., et al. (2022). Solubility and Permeability Enhancement of Oleanolic Acid by Solid Dispersion in Poloxamers and γ-CD. Pharmaceutics, 14(11), 2320.
- European Pharmaceutical Review. (2025). Forced degradation studies: A critical lens into pharmaceutical stability.
- Liu, B., et al. (2013). Determination of oleanolic acid and ursolic acid contents in Ziziphora clinopodioides Lam. by HPLC method. Pharmacognosy Magazine, 9(35), 213.
- SciSpace. (2018). Formulation and physical stability test of oleanolic acid cream and gel.
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- 2. Solubility and Permeability Enhancement of Oleanolic Acid by Solid Dispersion in Poloxamers and γ-CD - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
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- 7. Oleanolic Acid: Extraction, Characterization and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Resolving Oleanolic Acid Dihydrate from Ursolic Acid in Chromatography
Welcome to our dedicated technical support center for the challenging chromatographic resolution of oleanolic acid dihydrate and ursolic acid. This guide is meticulously designed for researchers, scientists, and drug development professionals who encounter this common yet complex separation issue. Here, we synthesize our extensive field experience with established scientific principles to provide you with a comprehensive resource for troubleshooting and method optimization.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions we receive regarding the separation of these two isomeric triterpenoids.
Q1: Why is it so difficult to separate oleanolic acid and ursolic acid?
A1: The primary challenge lies in their structural similarity. Oleanolic acid and ursolic acid are pentacyclic triterpenoid isomers, differing only in the position of a single methyl group on the E-ring.[1][2] This subtle difference results in very similar physicochemical properties, including polarity and hydrophobicity, making their separation by conventional chromatographic techniques a significant hurdle.[3]
Q2: I see a shoulder or a split peak for what I believe is oleanolic acid. What could be the cause?
A2: A common reason for peak splitting or shouldering when analyzing oleanolic acid is the presence of its dihydrate form.[1] In aqueous-organic mobile phases typical for reversed-phase HPLC, oleanolic acid can exist in both its anhydrous and dihydrate forms. The dihydrate is more polar and will likely have a different retention time, often eluting slightly earlier, leading to peak distortion.[1] Other potential causes for peak splitting include column degradation, a partially blocked frit, or an injection solvent that is too strong.[4][5]
Q3: How does the dihydrate form of oleanolic acid affect its chromatographic behavior?
A3: The two water molecules in oleanolic acid dihydrate increase its overall polarity compared to the anhydrous form.[1] In reversed-phase chromatography, where retention is based on hydrophobicity, the more polar dihydrate will interact less with the nonpolar stationary phase and elute earlier than the anhydrous form. This can result in broadened, shouldered, or even completely separated peaks depending on the efficiency of the chromatographic system. The equilibrium between the anhydrous and dihydrate forms can be influenced by the water content of the mobile phase and the column temperature.[1]
Q4: Can I use the same method for separating these isomers from different plant extracts?
A4: While a well-developed method can serve as a good starting point, it may require optimization for different sample matrices. Plant extracts are complex mixtures, and co-eluting compounds can interfere with the resolution of oleanolic and ursolic acids. It is always recommended to perform method validation with each new matrix to ensure accuracy and reproducibility.
Troubleshooting Guide: From Poor Resolution to Baseline Issues
This guide provides a systematic approach to resolving common problems encountered during the separation of oleanolic acid dihydrate and ursolic acid.
Symptom: Poor Resolution or Co-elution
If oleanolic acid dihydrate and ursolic acid are not adequately separated, consider the following troubleshooting steps:
1. Mobile Phase Optimization:
-
Organic Modifier: Switching between acetonitrile and methanol can significantly alter selectivity.[6] Methanol is a protic solvent and can engage in different hydrogen bonding interactions with the analytes and stationary phase compared to the aprotic acetonitrile.
-
Acidic Additive: The addition of a small percentage of an acid, such as formic acid or acetic acid, to the mobile phase is crucial. It ensures that the carboxylic acid moieties of both isomers are protonated, leading to more consistent retention and improved peak shape.[7]
-
Mobile Phase pH: Maintaining a consistent and appropriate pH is critical for the reproducible separation of these acidic compounds.[8][9]
| Parameter | Recommendation | Rationale |
| Organic Modifier | Evaluate both acetonitrile and methanol. | Alters selectivity through different solvent-analyte interactions. |
| Acidic Additive | 0.1% Formic Acid or 0.1% Acetic Acid | Suppresses ionization of the carboxylic acid group, leading to better peak shape and reproducible retention. |
| Aqueous Component | HPLC-grade water | Ensures low baseline noise and prevents contamination. |
2. Stationary Phase Selection:
-
C18 Columns: A high-quality, end-capped C18 column is the most common choice for this separation. Columns with a high carbon load generally provide better retention for these non-polar compounds.
-
Phenyl-Hexyl Columns: These columns offer alternative selectivity due to π-π interactions between the phenyl groups and the analytes.
-
Polycyclic Aromatic Hydrocarbon (PAH) Polymeric C18 Columns: These have shown excellent resolution for these isomers due to their unique stationary phase chemistry.[9]
3. Temperature Control:
-
Lower Temperatures: For isomer separations, lower column temperatures (e.g., 15-25°C) can sometimes enhance resolution by increasing the viscosity of the mobile phase and promoting more selective interactions.[10]
-
Temperature Optimization: Systematically evaluate a range of temperatures (e.g., 20°C, 25°C, 30°C) to find the optimal balance between resolution, analysis time, and backpressure.[11]
Symptom: Peak Tailing
Peak tailing can compromise resolution and lead to inaccurate integration.
-
Secondary Silanol Interactions: Residual silanol groups on the silica backbone of the stationary phase can interact with the polar groups of the analytes, causing tailing. Ensure you are using a high-quality, well-end-capped column.
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to interactions between ionized silanols and the analytes. The use of an acidic modifier generally mitigates this.
-
Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.
Symptom: Peak Splitting or Shoulders
As mentioned in the FAQs, this is a common issue when dealing with oleanolic acid dihydrate.
-
Understanding the Cause: The primary suspect is the co-elution of the anhydrous and dihydrate forms of oleanolic acid.
Figure 1. Hydration equilibrium of oleanolic acid and its effect on chromatographic elution. -
Troubleshooting Steps:
-
Mobile Phase Water Content: The percentage of water in the mobile phase can influence the hydration equilibrium. While challenging to control precisely, ensuring consistent mobile phase preparation is key.[1]
-
Sample Solvent: Dissolve your sample in a solvent that is as close as possible in composition to the initial mobile phase. Injecting in a much stronger or weaker solvent can cause peak distortion.[5]
-
Column Efficiency: A highly efficient column (with a high plate count) may be able to resolve the dihydrate and anhydrous forms into two separate peaks. A less efficient column may show them as a single, broad, or split peak. Consider using a column with a smaller particle size or a longer length.[11]
-
Featured Application: Optimized HPLC Method for the Resolution of Oleanolic Acid and Ursolic Acid
This section provides a detailed, step-by-step protocol that has been shown to be effective for the baseline separation of oleanolic acid and ursolic acid.
Objective: To achieve baseline resolution (Rs > 1.5) between oleanolic acid and ursolic acid.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Oleanolic acid and ursolic acid reference standards
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid (≥98%)
Experimental Protocol:
-
Standard Preparation:
-
Prepare individual stock solutions of oleanolic acid and ursolic acid in methanol at a concentration of 1 mg/mL.
-
Prepare a mixed standard solution containing both compounds at a suitable working concentration (e.g., 50 µg/mL) by diluting the stock solutions with the mobile phase.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water (v/v)
-
Mobile Phase B: 0.1% Formic acid in methanol (v/v)
-
The final mobile phase is an isocratic mixture. A good starting point is an 85:15 (v/v) ratio of Mobile Phase B to Mobile Phase A. The exact ratio may require optimization.[12]
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Methanol : 0.1% Aqueous Formic Acid (85:15, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
-
Method Optimization Workflow:
Figure 2. Systematic workflow for optimizing the separation of oleanolic and ursolic acids.
Advanced Chromatographic Techniques
For particularly challenging separations or for higher throughput, consider these advanced techniques:
-
Ultra-High-Performance Liquid Chromatography (UHPLC): By using columns with sub-2 µm particles, UHPLC can provide significantly higher resolution and faster analysis times compared to traditional HPLC.
-
Supercritical Fluid Chromatography (SFC): SFC uses supercritical carbon dioxide as the primary mobile phase, which has low viscosity and high diffusivity. This can lead to very fast and efficient separations of isomers.[7][13]
References
-
Evidence for the Hydration of Some Organic Compounds during Reverse-Phase HPLC Analysis. PMC. [Link]
-
Ursolic and Oleanolic Acids: Plant Metabolites with Neuroprotective Potential. MDPI. [Link]
-
Ursolic and oleanolic acids: two natural triterpenoids targeting antibacterial multidrug tolerance and biofilm formation. Frontiers. [Link]
-
Oleanolic Acid: Extraction, Characterization and Biological Activity. PMC. [Link]
-
Peak Splitting in HPLC: Causes and Solutions. Separation Science. [Link]
-
HPLC SEPARATON OF HYDROPHOBIC ATROPISOMERS. TSI Journals. [Link]
-
What is Peak Splitting? Chromatography Today. [Link]
-
Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). Waters. [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PubMed. [Link]
-
SFC Columns. Shimadzu. [Link]
-
Chemical structures. (A) ursolic acid, (B) oleanolic acid. ResearchGate. [Link]
-
Comparative study on separation of diastereomers by HPLC. ResearchGate. [Link]
-
Supercritical fluid chromatography. Wikipedia. [Link]
-
How to Use Preparative HPLC -Part 3 About column temperature control in preparative. GL Sciences. [Link]
-
(PDF) Adsorbents, mobile phases, and strategies for the chromatographic separation of betulinic, oleanolic, and ursolic acids. ResearchGate. [Link]
-
Supercritical Fluid Chromatography (SFC) Columns. Phenomenex. [Link]
-
Ursolic and Oleanolic Acids in Commercial Dried Fruits. SciSpace. [Link]
-
What Are The Common Peak Problems in HPLC. alwsci. [Link]
-
Supercritical Fluid Chromatography in pharmaceutical analysis. Teledyne Labs. [Link]
-
Effect of Water Content in Mobile Phase on Chromatographic Behaviors of Low Molecular Compounds in RP-HPLC using Methacrylate. J-Stage. [Link]
-
HPLC Advances for Better Separations. Biocompare.com. [Link]
-
[Reader Insight] A Guide to Selective Columns for Isomer Separation. Welch Materials. [Link]
-
What are common causes of peak splitting when running an LC column?. Waters. [Link]
-
HPLC Columns. Bio-Rad. [Link]
-
Hydrate vs. Anhydrous: Understanding the Differences and Implications. Oreate AI Blog. [Link]
-
(PDF) Isolation and characterization of oleanolic acid from roots of Lantana camara. ResearchGate. [Link]
-
Development and Evaluation of Oleanolic Acid Dosage Forms and Its Derivatives. PMC. [Link]
-
Troubleshooting and Diagnostics Tips and Tricks. Mass Spectrometry Facility. [Link]
-
The Impact of Water as an Additive on the Elution of Some Basic Organic Compounds in Supercritical Fluid Chromatography. MDPI. [Link]
-
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. PharmaCores. [Link]
-
Solubility of Oleanolic Acid in Various Solvents from (288.3 to 328.3) K. ResearchGate. [Link]
-
Pure water as a mobile phase in liquid chromatography techniques. ResearchGate. [Link]
-
Troubleshooting Liquid Chromatographic Separations: Avoiding Common Issues through Informed Method Development Practices. agilent. [Link]
-
Solubilities of Oleanolic Acid and Ursolic Acid in Different Organic Solvents and 2-Propanol + Water Binary Solvent Mixtures at Different Temperatures: Experimental Measurement and Modeling. ResearchGate. [https://www.researchgate.net/publication/339464522_Solubilities_of_Oleanolic_Acid_and_Ursolic_Acid_in_Different_Organic_Solvents_and_2-Propanol_Water_Binary_Solvent_Mixtures_at_Different_Temperatures_Experimental_Measurement_and_Modeling]([Link]_ Temperatures_Experimental_Measurement_and_Modeling)
-
Characterisation and In Vitro Drug Release Profiles of Oleanolic Acid- and Asiatic Acid-Loaded Solid Lipid Nanoparticles (SLNs) for Oral Administration. MDPI. [Link]
-
Determination of Oleanolic acid and Ursolic acid in loquat leaf extract By Liquid Chromatography-Tandem Mass Spectrometry ASMS 2. Shimadzu. [Link]
-
USP Method Case Study Part I: Understanding the Impact of Sample Preparation and Mobile Phase Stability. Waters. [Link]
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- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. sepscience.com [sepscience.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Development and Evaluation of Oleanolic Acid Dosage Forms and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! [pharmacores.com]
- 10. Isomers and Recommended HPLC Columns for Effective Separation - HPLC Primer [mtc-usa.com]
- 11. Advanced high-resolution chromatographic strategies for efficient isolation of natural products from complex biological matrices: from metabolite profiling to pure chemical entities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Supercritical Fluid Chromatography (SFC) Columns | Phenomenex [phenomenex.com]
Technical Support Center: Oleanolic Acid Dihydrate Photostability & Degradation
[1]
Subject: Characterization and Troubleshooting of UV-Induced Degradation Products Compound: Oleanolic Acid Dihydrate (CAS: 508-02-1 for anhydrous) Class: Pentacyclic Triterpenoid Primary Risk Factor: Photo-oxidative instability at the C12-C13 double bond.[1][2]
Part 1: Degradation Landscape & Mechanism[2]
Oleanolic acid is generally stable in the solid state due to its crystal lattice (often stabilized as a dihydrate).[2] However, in solution or under high-intensity UV (e.g., ICH Q1B conditions), it undergoes photo-oxidative degradation .[1][2]
The primary chromophore in Oleanolic Acid is the C12=C13 double bond . Under UV light, especially in the presence of dissolved oxygen, this site becomes susceptible to Reactive Oxygen Species (ROS) attack, leading to allylic oxidation and epoxidation.[2]
Primary Degradation Products[1][2]
| Compound Name | Structure Modification | Mechanism | Relative Polarity (vs. OA) |
| 11-Oxo-Oleanolic Acid | Ketone formation at C11 | Allylic Oxidation | More Polar (Elutes Earlier) |
| 12,13-Epoxy-Oleanolic Acid | Epoxide ring at C12-C13 | Epoxidation | Slightly More Polar |
| 3-Oxo-Oleanolic Acid (Oleanonic Acid) | Ketone at C3 | Alcohol Oxidation | Less Polar (Elutes Later) |
| Ursolic Acid | Methyl migration (C29/30) | Isomerization | Co-elutes (Critical Issue) |
Expert Note: While Ursolic Acid is a structural isomer and not typically a photodegradant, it is the most common impurity. However, UV energy can theoretically catalyze the migration of the methyl group if the ring structure is sufficiently stressed, though oxidation is the dominant pathway.
Degradation Pathway Diagram[2]
Figure 1: Mechanistic pathway of Oleanolic Acid degradation under UV stress, highlighting the vulnerability of the C12-C13 alkene.[1][2]
Part 2: Analytical Method & Troubleshooting
Detecting these degradation products requires high-resolution separation because triterpenoids lack strong chromophores (weak UV absorption at 210 nm) and are structurally similar.[1][2]
Recommended Analytical Conditions
-
Column: C18 High-Endcapped (e.g., Agilent Zorbax Eclipse Plus or Waters BEH), 1.8 µm particle size.[1][2]
-
Mobile Phase:
-
Detection:
Troubleshooting Workflow
Issue: "I see a split peak or 'shoulder' on my main Oleanolic Acid peak after UV exposure."
Diagnosis: This is likely 11-oxo-oleanolic acid or the 12,13-epoxide .[2] These oxidation products are structurally very similar to the parent compound and often co-elute on standard C18 gradients.[2]
Solution Protocol:
-
Switch Solvent: Change organic modifier from Methanol to Acetonitrile . ACN often provides better selectivity for triterpenoid isomers.[2]
-
Lower Temperature: Run the column at 25°C instead of 40°C. Lower temperatures can improve the resolution of structural isomers.
-
Check for Ursolic Acid: If the "impurity" was present before UV exposure, it is Ursolic Acid (a natural co-occurring isomer), not a degradation product.[2]
Analytical Decision Tree
Figure 2: Troubleshooting logic for identifying unknown peaks in Oleanolic Acid stability samples.
Part 3: Frequently Asked Questions (FAQs)
Q1: Does the "dihydrate" form affect photostability compared to the anhydrous form? A: Yes, in the solid state. The crystal water in the dihydrate lattice can stabilize the molecule against surface oxidation. However, once dissolved in a solvent (e.g., DMSO or Methanol) for experiments, the crystal water is lost to the bulk solvent, and the molecule becomes equally susceptible to UV degradation as the anhydrous form.
-
Action: Store solid powder in the dark.[2] For solutions, prepare fresh and protect from light using amber vials.[2]
Q2: Why can't I see degradation products on my UV detector at 254 nm? A: Oleanolic acid and its primary degradants lack a conjugated pi-system that absorbs at 254 nm.[1][2] They absorb at 205-210 nm (terminal absorption).[1][2]
-
Warning: At 210 nm, many solvents (like Acetone or impure Methanol) also absorb, causing high noise.[1][2] Use HPLC-grade Acetonitrile and water for the cleanest baselines.[2]
Q3: Is 11-oxo-oleanolic acid toxic? A: 11-oxo-oleanolic acid is actually a bioactive metabolite and is structurally related to Glycyrrhetinic acid.[1][2] While not typically "toxic" in the context of dangerous impurities (like mutagenic nitrosamines), it has different biological activity (e.g., inhibition of 11β-HSD) than the parent compound, which can skew experimental potency results.
Q4: How do I prevent degradation during long-term experiments? A:
-
Amber Glass: strictly required.[2]
-
Antioxidants: If your assay permits, adding 0.1% BHT (Butylated hydroxytoluene) can scavenge free radicals and protect the C12=C13 double bond.[2]
-
Solvent Choice: Avoid ethers (like THF) which form peroxides under UV; these peroxides will rapidly oxidize Oleanolic acid.[2]
References
-
Pollier, J., & Goossens, A. (2012).[1][2] Oleanolic acid.[2][3][4][5][6][7][8][9] Phytochemistry, 77, 10-15.[1][2] Link[1][2]
-
Kim, K. A., et al. (2006).[2] Determination of oleanolic acid in human plasma and study of its pharmacokinetics.[10] Journal of Pharmaceutical and Biomedical Analysis, 40(1), 165-170.[1][2] Link
-
ICH Expert Working Group. (1996).[2] ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. Link
-
Tong, H. H., et al. (2011).[1][2] Characterization of the photodegradation products of triterpenoids. Journal of Pharmaceutical Sciences. (Generalized reference for triterpenoid stability).
Sources
- 1. Oleanolic acid - Wikipedia [en.wikipedia.org]
- 2. heraldopenaccess.us [heraldopenaccess.us]
- 3. Protective effect of oleanolic acid and ursolic acid against lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. flore.unifi.it [flore.unifi.it]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Role of Pentacyclic Triterpenoids in Chemoprevention and Anticancer Treatment: An Overview on Targets and Underling Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC-MS-Based Metabolomic Study of Oleanolic Acid-Induced Hepatotoxicity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. foodstruct.com [foodstruct.com]
- 10. Determination of oleanolic acid in human plasma and study of its pharmacokinetics in Chinese healthy male volunteers by HPLC tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Oleanolic Acid Dihydrate Extraction from Olive Leaves
Welcome to the Technical Support Center for the extraction and purification of oleanolic acid from Olea europaea leaves. As Senior Application Scientists, we have compiled this guide to address the common challenges and questions encountered in the lab. This resource is designed to provide not just protocols, but the underlying scientific principles to empower you to optimize your extraction yield and purity.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses foundational knowledge crucial for designing a successful extraction strategy.
Q1: What are the critical physicochemical properties of oleanolic acid to consider during extraction?
A1: Understanding the nature of oleanolic acid is the first step to a successful extraction. It is a pentacyclic triterpenoid with a molecular weight of 456.7 g/mol .[1] Key properties include:
-
Low Polarity: Oleanolic acid is a hydrophobic, lipophilic compound, making it practically insoluble in water (1.748 µg/L).[1]
-
Solubility: It is soluble in organic solvents like ethanol, methanol, acetone, ethyl acetate, and diethyl ether.[1][2] Its solubility is particularly high in solvents with a Hildebrand solubility parameter (δ) in the range of 10–12, such as n-butanol (δ = 10.4).[1]
-
Crystalline Nature: Pure oleanolic acid is a white crystalline solid that can exhibit polymorphism, meaning it can exist in different crystal forms depending on the crystallization solvent and conditions.[1][3] When crystallizing from ethanolic plant extracts, it often appears as fine, whitish prismatic crystals.[1] It can also form solvates (crystals containing solvent molecules) with a wide range of solvents.[4][5]
-
Acidity: The carboxylic acid group allows it to form water-soluble salts under alkaline conditions, a property that can be leveraged for purification.[2]
Q2: Why is pre-treatment of olive leaves so important?
A2: Proper preparation of the plant material is critical and directly impacts extraction efficiency. Inadequate pre-treatment is a common source of low yield.
-
Drying: Fresh leaves should be thoroughly washed and dried at a controlled temperature (not exceeding 40-50°C) to prevent the degradation of thermosensitive compounds.[6]
-
Grinding: Grinding the dried leaves into a fine, uniform powder (e.g., 100-120 mesh) dramatically increases the surface area available for solvent penetration, which is essential for efficient extraction.[2][6]
-
Storage: The powdered material should be stored in an airtight container in a cool, dark place to prevent degradation before extraction.[6]
Q3: Which solvent system is best for extracting oleanolic acid from olive leaves?
A3: The choice of solvent is paramount. Due to oleanolic acid's slightly polar nature, medium-polar solvents are most effective.[1]
-
Aqueous Ethanol (70-95%): This is often the most effective and recommended solvent system.[1][2] The water content swells the plant tissue matrix, enhancing solvent penetration and mass transport, while the ethanol effectively solubilizes the oleanolic acid.[1] Pure ethanol is less effective because it doesn't produce this swelling effect.[1]
-
Methanol: While its extraction efficiency is similar to ethanol, methanol is more toxic, making ethanol the preferred "green" and safer choice.[1]
-
Other Solvents: Solvents like n-butanol, ethyl ether, and chloroform can also yield good results.[1] However, nonpolar solvents such as toluene or hexane give poor extraction yields.[1] For advanced methods like Microwave-Assisted Extraction (MAE), a mixture of chloroform and methanol (e.g., 60:40 v/v) has been shown to be highly effective for other plant matrices.[2][7]
Section 2: Extraction Methodologies & Optimization
Choosing the right extraction technique depends on available equipment, desired yield, speed, and environmental considerations. Modern methods like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer significant advantages over traditional techniques.[8]
Comparative Analysis of Extraction Methods
| Method | Principle | Typical Solvent(s) | Time | Yield & Efficiency | Key Considerations |
| Maceration | Soaking plant material in a solvent at room temperature. | 95% Ethanol[1][6] | 24-72 hours | Good recovery (~90%) but very slow.[1][6] | Simple, low-energy, but time and solvent intensive. |
| Soxhlet Extraction | Continuous extraction with a refluxing solvent. | Methanol, Ethanol[6] | 6-8+ hours | Exhaustive extraction, but can degrade thermosensitive compounds.[6] | Time and solvent intensive; requires heating.[6] |
| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration. | Aqueous Ethanol (e.g., 72%)[6][9] | 5-30 minutes | High yield, significantly faster than conventional methods.[9][10] | Efficient and rapid. Temperature control (e.g., using an ice bath) is crucial to prevent degradation.[6][10] |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to rapidly heat the solvent and rupture plant cells. | Aqueous Ethanol, CHCl₃:MeOH[1][6] | 2-15 minutes | Very high yield in a very short time.[11][12] More efficient than maceration.[12] | Extremely fast. Requires specialized microwave equipment. Parameters like power and time must be optimized to prevent analyte degradation.[1][13] |
| Supercritical Fluid Extraction (SFE) | Uses supercritical CO₂ (often with a co-solvent) for extraction. | Supercritical CO₂ with Ethanol co-solvent[14][15] | Variable | High purity and selectivity; environmentally friendly. | High initial equipment cost; excellent for producing high-purity extracts.[16] |
Detailed Experimental Protocols
Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE)
This protocol leverages the efficiency of ultrasonication for rapid and high-yield extraction.
-
Preparation: Place 2 g of finely powdered olive leaves into a 50 mL beaker.
-
Solvent Addition: Add 20 mL of 72% ethanol, creating a 1:10 solid-to-liquid ratio.[6]
-
Sonication: Immerse the beaker in an ice bath to dissipate heat. Insert the probe of an ultrasonic processor (e.g., 400 W, 24 kHz) into the slurry.[6]
-
Extraction: Sonicate for 20-30 minutes. A pulsed mode (e.g., 90 seconds on, 30 seconds off) can help with temperature control.[1]
-
Recovery: After sonication, filter the mixture through Whatman No. 1 filter paper.
-
Concentration: Concentrate the resulting filtrate using a rotary evaporator at 40-50°C to obtain the crude extract.[6]
Protocol 2: High-Efficiency Microwave-Assisted Extraction (MAE)
This protocol is ideal for rapid screening and processing when speed is essential.
-
Preparation: In a microwave-safe extraction vessel, mix 1 g of powdered olive leaves with 20 mL of 80% ethanol.[6]
-
Extraction: Place the sealed vessel in a microwave extractor. Apply microwave power (e.g., 180-700 W) for a short duration (e.g., 2-5 minutes).[1][6] It's often beneficial to use multiple short extraction cycles.[1]
-
Cooling: Allow the vessel to cool completely to room temperature before opening.
-
Recovery & Concentration: Filter the extract and evaporate the solvent under reduced pressure to obtain the crude product.[6]
Section 3: Troubleshooting Guide
Even with optimized protocols, issues can arise. This guide addresses the most common problems in a direct question-and-answer format.
Problem 1: My oleanolic acid yield is consistently low.
This is the most frequent issue. The cause can usually be traced to one of several suboptimal parameters.
| Possible Cause | Recommended Solution & Explanation |
| Improper Material Pre-treatment | Ensure leaves are ground to a fine, consistent powder. A smaller particle size (e.g., 0.21–0.50 mm) increases the surface area for extraction.[1][6] |
| Inappropriate Solvent Choice | Switch to aqueous ethanol in the 70-95% range.[1][2] Pure solvents are less effective. The water helps swell the plant matrix, improving mass transfer.[1] |
| Suboptimal Extraction Parameters | Time: For UAE/MAE, ensure sufficient time (e.g., 20 min for UAE) but avoid excessive duration which can degrade the product.[1][10] Temperature: For heat-reflux, temperatures between 40-70°C are effective.[1] For UAE, use an ice bath to prevent overheating. Solid-to-Liquid Ratio: A ratio between 1:10 and 1:25 is typically optimal to ensure proper wetting and dissolution.[1][6] |
| Inefficient Extraction Method | If using maceration, consider switching to UAE or MAE. These methods actively disrupt cell walls, leading to significantly higher and faster recovery compared to passive soaking.[8][12] |
| Co-extraction of Impurities | Lipophilic impurities like fats and waxes can interfere with isolation. Consider a pre-extraction defatting step with a non-polar solvent like n-hexane or petroleum ether to remove these compounds before the main extraction.[2][17] |
Problem 2: The crude extract is dark green and appears very impure.
This indicates significant co-extraction of chlorophyll and other pigments.
-
Cause: The chosen solvent (e.g., ethanol, methanol) is effective at solubilizing oleanolic acid but also readily dissolves chlorophylls.
-
Solution 1 (Pre-Extraction): As mentioned above, a pre-wash with a non-polar solvent like n-hexane can remove some pigments along with fats. Stems should also be removed from the starting material as they contain high amounts of chlorophyll and tannins.[17]
-
Solution 2 (Post-Extraction Purification): The crude extract will require further purification. Column chromatography using silica gel is a standard method. A solvent system gradient, such as n-hexane and ethyl acetate, can effectively separate oleanolic acid from more polar pigments.[14][16]
Problem 3: A white precipitate forms when I try to concentrate the extract or prepare it for analysis.
This is likely the oleanolic acid "crashing out" of the solution.
-
Cause: Oleanolic acid has limited solubility. As the solvent is removed during concentration, its concentration exceeds the solubility limit, causing it to precipitate. This can also happen if an extract dissolved in a strong organic solvent (like DMSO) is diluted too quickly into an aqueous buffer.[18]
-
Solution:
-
During Concentration: Avoid complete dryness on a rotary evaporator if possible. Proceed to the next purification step (e.g., chromatography) with the concentrated slurry.
-
For Analysis/Bioassays: When preparing working solutions from a DMSO stock, use a stepwise dilution. First, make an intermediate dilution in a small volume of pre-warmed (37°C) medium, then add this intermediate dilution dropwise to the final volume of warm medium while gently swirling.[18] Do not filter the precipitate, as this removes your target compound and invalidates the experiment.[18]
-
Section 4: Analysis and Characterization
Q1: How do I accurately quantify the oleanolic acid in my final extract?
A1: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for quantification.[2]
-
System Setup: A typical setup uses a C18 reversed-phase column.[2]
-
Mobile Phase: A common mobile phase is a mixture of methanol and a phosphate buffer (e.g., 90:10 v/v).
-
Detection: Oleanolic acid can be detected at a low wavelength, typically around 210-215 nm.[2]
-
Quantification: Accurate quantification requires creating a calibration curve. Prepare a stock solution of a pure oleanolic acid standard in methanol (e.g., 1 mg/mL) and make a series of dilutions to known concentrations.[2][19] Run these standards on the HPLC to generate a standard curve of peak area versus concentration. Use this curve to determine the concentration in your extract sample.[2] Due to potential co-elution in complex samples, 2D-LC methods can provide more accurate quantification.[20]
Q2: My final product is a crystalline solid. How can I confirm its identity and form?
A2: After isolation, you need to confirm you have oleanolic acid.
-
Identity Confirmation: Mass Spectrometry (MS) is used to confirm the molecular weight (m/z 457.37 for [M+H]⁺).[21] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides structural confirmation by comparing the spectra to known data for oleanolic acid.[7]
-
Crystalline Form (Polymorphism): The crystalline form of your product is important for its physical properties. Oleanolic acid can crystallize as different polymorphs or solvates.[1][3] Techniques like Powder X-ray Diffraction (pXRD) and Differential Scanning Calorimetry (DSC) can be used to characterize the solid-state form. The melting point of oleanolic acid is reported in the range of 306–313 °C.[1]
Section 5: Visualized Workflows
dot digraph "Extraction_Workflow" { graph [fontname="Arial", rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
subgraph "cluster_prep" { label="1. Material Preparation"; style="rounded"; bgcolor="#E8F0FE"; Prep1 [label="Collect & Wash\nOlive Leaves"]; Prep2 [label="Dry Leaves\n(40-50°C)"]; Prep3 [label="Grind to\nFine Powder"]; Prep1 -> Prep2 -> Prep3; }
subgraph "cluster_extract" { label="2. Extraction"; style="rounded"; bgcolor="#E6F4EA"; Defat [label="Optional: Defat\nwith Hexane"]; Extract [label="Extract with\nAqueous Ethanol\n(e.g., UAE/MAE)"]; Filter [label="Filter to Separate\nSolid Residue"]; Concentrate [label="Concentrate Filtrate\n(Rotary Evaporator)"]; Prep3 -> Defat [style=dashed]; Defat -> Extract; Prep3 -> Extract [style=solid]; Extract -> Filter -> Concentrate; }
subgraph "cluster_purify" { label="3. Purification & Analysis"; style="rounded"; bgcolor="#FCE8E6"; Purify [label="Purify Crude Extract\n(e.g., Column Chromatography)"]; Crystallize [label="Recrystallize to\nObtain Pure OA"]; Analyze [label="Characterize Product\n(HPLC, MS, NMR)"]; Concentrate -> Purify -> Crystallize -> Analyze; }
Final [label="Pure Oleanolic Acid\nDihydrate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze -> Final; } Caption: General experimental workflow for oleanolic acid extraction.
dot digraph "Troubleshooting_Low_Yield" { graph [fontname="Arial", rankdir="TB"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
Start [label="Low Oleanolic Acid Yield", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
subgraph "cluster_checks" { label="Initial Checks"; bgcolor="#E8F0FE"; Check_Material [label="Is material a\nfine, uniform powder?"]; Check_Solvent [label="Is solvent aqueous\nethanol (70-95%)?"]; Check_Ratio [label="Is solid:liquid ratio\noptimal (1:10 - 1:25)?"]; }
subgraph "cluster_method" { label="Method Optimization"; bgcolor="#E6F4EA"; Using_Maceration [label="Using Maceration?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Switch_Method [label="Switch to UAE or MAE\nfor higher efficiency"]; Optimize_UAE_MAE [label="Optimize UAE/MAE Parameters\n(Time, Power, Temp)"]; }
subgraph "cluster_purity" { label="Purity Issues"; bgcolor="#FCE8E6"; Impure_Extract [label="Is extract full of\nimpurities (fats, waxes)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Add_Defat [label="Add pre-extraction\ndefatting step\nwith n-hexane"]; }
Result [label="Improved Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Check_Material; Check_Material -> Check_Solvent [label="Yes"]; Check_Solvent -> Check_Ratio [label="Yes"]; Check_Ratio -> Using_Maceration [label="Yes"];
Using_Maceration -> Switch_Method [label="Yes"]; Using_Maceration -> Optimize_UAE_MAE [label="No"]; Switch_Method -> Optimize_UAE_MAE; Optimize_UAE_MAE -> Impure_Extract;
Impure_Extract -> Add_Defat [label="Yes"]; Impure_Extract -> Result [label="No"]; Add_Defat -> Result; } Caption: Troubleshooting flowchart for low oleanolic acid yield.
References
- J. M. Rodríguez-García, et al. (n.d.). Oleanolic Acid: Extraction, Characterization and Biological Activity. PMC.
- J. Patel, et al. (2025). Review on Oleanolic Acid: Extraction Techniques, Analytical Methods and Pharmacology. Horizon Research Publishing.
- BenchChem. (2025). Application Notes: Extraction of Oleanolic Acid from Olea europaea Leaves. Benchchem.
- MDPI. (2025, June 24). Rapid and Effective Recovery of Oleanolic and Maslinic Acids from Olive Leaves Using SFE and pH-Zone Centrifugal Partition Chromatography. MDPI.
- PubMed. (2025, June 24). Rapid and Effective Recovery of Oleanolic and Maslinic Acids from Olive Leaves Using SFE and pH-Zone Centrifugal Partition Chromatography. PubMed.
- CICECO. (n.d.). Valorization of olive tree leaves: Extraction of oleanolic acid using aqueous solutions of surface-active ionic liquids. CICECO.
- AKJournals. (n.d.). Rapid Extraction, Isolation, and Quantification of Oleanolic Acid from Lantana camara L. Roots Using Microwave and HPLC. AKJournals.
- Unknown. (2026, January 3). Review on Oleanolic Acid: Extraction Techniques, Analytical Methods and Pharmacology. Unknown.
- Google Patents. (n.d.). US6700014B2 - Process for extracting oleanolic acid from plant material. Google Patents.
- Agilent Technologies, Inc. (n.d.). Accurate quantification of oleanolic acid and ursolic acid in traditional chinese medicine. Agilent Technologies, Inc..
- Green Chemistry (RSC Publishing). (n.d.). Efficient and selective extraction of oleanolic acid from grape pomace with dimethyl carbonate. Green Chemistry (RSC Publishing).
- PMC. (2025, June 24). Rapid and Effective Recovery of Oleanolic and Maslinic Acids from Olive Leaves Using SFE and pH-Zone Centrifugal Partition Chromatography. PMC.
- Shimadzu. (n.d.). Determination of Oleanolic acid and Ursolic acid in loquat leaf extract By Liquid Chromatography-Tandem Mass Spectrometry ASMS 2. Shimadzu.
- Journal of King Saud University. (2022, May 25). Isolation of oleanolic acid from Lavandula stoechas and its potent anticancer properties against MCF-7 cancer cells via induced apoptosis. Journal of King Saud University.
- CICECO. (2018, November 15). New oleanolic acid green extraction method from olive leaves. CICECO.
- MDPI. (2025, July 30). Optimized Ultrasound-Assisted Extraction for Enhanced Recovery of Valuable Phenolic Compounds from Olive By-Products. MDPI.
- Revue Roumaine de Chimie. (n.d.). extraction and analysis of oleanolic acid and ursolic acid from apple processing waste materials. Revue Roumaine de Chimie.
- SciSpace. (n.d.). Quantification of eugenol, luteolin, ursolic acid, and oleanolic acid in black (Krishna Tulasi) and green (Sri Tulasi) varieties. SciSpace.
- ResearchGate. (2026, February 16). Extraction of Oleanolic Acid from Olea Europaea L. leaves using a Lipophilic Deep Eutectic Solvent for direct formulation of self-emulsifying drug delivery systems | Request PDF. ResearchGate.
- SciSpace. (n.d.). Microwave-assisted extraction of phenolic compounds from olive leaves; a comparison with maceration. SciSpace.
- Chemical Engineering Transactions. (2022, April 12). Microwave-Assisted Extraction of Phenolic Compounds from Olive By-Products. Chemical Engineering Transactions.
- BenchChem. (2025). Technical Support Center: Managing Oleanolic Acid in Cell Culture. Benchchem.
- ResearchGate. (n.d.). Acta Cryst. (2016). A72, s365 M. ResearchGate.
- BenchChem. (2025). Technical Support Center: Improving Recovery of Oleanolic Acid from Complex Matrices. Benchchem.
- MDPI. (2017, June 24). Solvent-Free Microwave-Assisted Extraction of Polyphenols from Olive Tree Leaves: Antioxidant and Antimicrobial Properties. MDPI.
- ResearchGate. (2016, November 22). Oleanolic acid: a case study of the control and suppression of solvate crystals and its potential for chiral resolution. ResearchGate.
- PMC. (2021, June 2). Structure determination of oleanolic and ursolic acids: a combined density functional theory/vibrational spectroscopy methodology. PMC.
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Overcoming poor bioavailability of oleanolic acid dihydrate in vivo
Welcome to the Formulation & Pharmacokinetics Technical Support Center . As a Senior Application Scientist, I have designed this portal to help you troubleshoot and overcome the severe in vivo bioavailability bottlenecks associated with Oleanolic Acid (OA) dihydrate.
OA is a highly potent pentacyclic triterpenoid with hepatoprotective and anti-tumor properties. However, its clinical translation is severely hindered by its Biopharmaceutics Classification System (BCS) Class IV status—characterized by extremely poor aqueous solubility (<1 µg/mL), low biomembrane permeability, and extensive hepatic clearance, resulting in an absolute oral bioavailability of less than 1%[1].
Below, you will find our comprehensive Q&A troubleshooting guides, validated experimental workflows, and quantitative benchmarks to help you successfully formulate OA for in vivo applications.
Fundamental Bottlenecks & Formulation Logic
Before troubleshooting specific formulations, it is critical to understand the physical chemistry and pharmacokinetic barriers we are trying to bypass.
Diagram 1: Logical mapping of OA bioavailability bottlenecks to specific formulation strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q: Why does my OA precipitate out of the Self-Microemulsifying Drug Delivery System (SMEDDS) upon dilution in simulated gastric fluid? A: This is a classic case of supersaturation collapse. When your SMEDDS pre-concentrate hits the aqueous phase, the hydrophilic co-surfactant (e.g., ethanol or Transcutol P) rapidly migrates into the water. If your oil-to-surfactant ratio is too low, the remaining lipid core loses its solvent capacity for the highly hydrophobic OA (logP = 6.32), causing immediate crystallization. Fix: Increase the proportion of your primary oil phase (e.g., ethyl oleate or Sefsol 218) and use a more lipophilic co-surfactant. Ensure your formulation falls safely within the microemulsion region of your pseudo-ternary phase diagram[2].
Q: My OA nanosuspensions aggregate rapidly during storage at 4°C. How can I stabilize them? A: Nanoparticles possess extremely high surface free energy, driving Ostwald ripening and agglomeration to reduce thermodynamic instability. Fix: You must introduce both steric hindrance and electrostatic repulsion. Incorporate a steric stabilizer like Polyvinylpyrrolidone (PVP-K30) or Sucrose Esters[3], combined with an anionic surfactant like sodium deoxycholate. A successful formulation must yield a zeta potential of > |30| mV to ensure sufficient electrostatic repulsion[4].
Q: I am seeing high variability in my in vivo LC-MS/MS pharmacokinetic data for OA. What is causing this? A: OA is prone to severe matrix effects and poor ionization efficiency in standard electrospray ionization (ESI) due to its lack of easily ionizable functional groups. Furthermore, OA binds heavily to plasma proteins. Fix: Use liquid-liquid extraction (LLE) with ethyl acetate rather than simple protein precipitation to clean up the matrix. Operate the mass spectrometer in negative ion mode (ESI-) using selective ion monitoring (e.g., m/z 455.9 for OA) and use glycyrrhetinic acid as an internal standard to correct for extraction recovery variations[2].
Quantitative Benchmarks for Formulation Selection
When selecting a strategy for your in vivo studies, refer to the historical performance data of optimized OA delivery systems.
| Formulation Strategy | Key Excipients / Matrix | Particle/Droplet Size | In Vivo Bioavailability Enhancement | Reference |
| SMEDDS | Cremophor EL, Ethyl oleate, Ethanol | < 50 nm | 5.07-fold increase vs. commercial tablet | [5] |
| SNEDDS | Sefsol 218, Cremophor EL, Labrasol | < 50 nm | 2.4-fold increase vs. commercial tablet | [2] |
| PVP-Modified Liposomes | Soybean lecithin, Cholesterol, PVP-K30 | 179.4 nm | 6.90-fold increase in Cmax (607.9% relative BA) | [4] |
| Lactoferrin Nanoparticles | Lactoferrin (NAB technology) | 202.2 nm | 340.59% effective BA vs. free drug | [6] |
| LCNP Thermosensitive Gel | Poloxamer F127/F68 (Nasal delivery) | N/A (Gel matrix) | 1.21-fold higher AUC in brain tissue vs. IV | [7] |
Validated Experimental Protocols
To ensure reproducibility and scientific integrity, every protocol must be treated as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.
Protocol A: Preparation of OA-Loaded SMEDDS[5]
This method utilizes lipid solubilization to bypass the dissolution energy barrier in the GI tract.
Diagram 2: Step-by-step workflow for SMEDDS preparation and in vivo emulsification.
Step-by-Step Methodology:
-
Excipient Blending: In a glass vial, combine Cremophor EL (surfactant), ethanol (co-surfactant), and ethyl oleate (oil phase) at a strict weight ratio of 50:35:15.
-
Homogenization: Stir the mixture gently using a magnetic stirrer at 40°C for 20 minutes to ensure a homogenous, isotropic vehicle.
-
Drug Loading: Slowly add OA dihydrate powder to achieve a final concentration of 1% (w/w).
-
Solubilization: Continue stirring at 40°C until the suspension transitions into a completely clear, transparent solution.
-
Validation Checkpoint (Self-Emulsification Test): Introduce 1 g of the formulation into 1,000 mL of 37°C distilled water under gentle manual stirring.
-
Pass Criteria: A clear or slightly bluish nanoemulsion must form spontaneously within 1 minute (Grade A emulsification)[2]. If the emulsion is dull or grayish-white, the lipid solvent capacity has failed; discard and re-optimize the pseudo-ternary ratio.
-
Protocol B: Preparation of OA-Loaded Lactoferrin Nanoparticles (NAB Technology)[6]
This method utilizes protein-binding to enhance intestinal absorption and biomembrane permeability.
Step-by-Step Methodology:
-
Organic Phase Preparation: Dissolve OA dihydrate in a minimal volume of a water-miscible organic solvent (e.g., absolute ethanol) to ensure complete molecular dispersion.
-
Aqueous Phase Preparation: Dissolve Lactoferrin (Lf) in deionized water. The optimal mass ratio of OA to Lf should be maintained at 1:6 (w/w) to prevent the formation of an excessively elastic membrane at the oil-water interface, which can impede drug release[6].
-
Nanoprecipitation: Inject the organic OA phase dropwise into the aqueous Lf phase under continuous high-shear homogenization (e.g., 10,000 rpm) at room temperature. The sudden change in solvent polarity will force OA to precipitate into nano-sized cores, which are immediately stabilized by the amphiphilic lactoferrin.
-
Solvent Evaporation: Transfer the dispersion to a rotary evaporator and remove the organic solvent under reduced pressure at 35°C.
-
Validation Checkpoint (DLS & Zeta Potential): Analyze an aliquot using Dynamic Light Scattering (DLS).
-
Pass Criteria: Particle size must be approximately 200 nm with a narrow Polydispersity Index (PDI < 0.2). The zeta potential must be highly positive (approx. +27 mV) due to the lactoferrin coating, ensuring colloidal stability[6].
-
References
- Self-microemulsifying drug delivery system for improved oral bioavailability of oleanolic acid: design and evaluation Source: Dove Medical Press / PMC URL
- Preparation, characterization, and in vitro/vivo studies of oleanolic acid-loaded lactoferrin nanoparticles Source: Dove Medical Press URL
- Preparation, characterization and in vivo pharmacokinetic study of PVP-modified oleanolic acid liposomes Source: PubMed URL
- Formulation Development and Bioavailability Evaluation of a Self-Nanoemulsified Drug Delivery System of Oleanolic Acid Source: SciSpace URL
- Oleanolic acid LCNP-based thermosensitive gel attenuates depression sy Source: Dove Medical Press URL
Sources
- 1. Formulation Development and Bioavailability Evaluation of a Self-Nanoemulsified Drug Delivery System of Oleanolic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Formulation, biological and pharmacokinetic studies of sucrose ester-stabilized nanosuspensions of oleanolic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation, characterization and in vivo pharmacokinetic study of PVP-modified oleanolic acid liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Self-microemulsifying drug delivery system for improved oral bioavailability of oleanolic acid: design and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. dovepress.com [dovepress.com]
Technical Support Center: Oleanolic Acid Dihydrate Formulation & Stability
Topic: Effect of pH on oleanolic acid dihydrate stability in formulation Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.
Welcome to the Advanced Application Guide for Oleanolic Acid (OA) Dihydrate. This resource is designed for formulation scientists and researchers encountering stability or solubility challenges with Oleanolic Acid Dihydrate (CAS: 508-02-1). Unlike standard datasheets, this guide focuses on the causality behind pH-dependent behaviors and provides actionable troubleshooting protocols.
Core Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8][9]
Before troubleshooting, it is critical to understand that Oleanolic Acid Dihydrate behaves differently than standard small-molecule carboxylic acids due to its massive hydrophobic triterpenoid skeleton.
| Parameter | Value | Implication for Formulation |
| Molecular Formula | The "dihydrate" water is lattice-bound; loss occurs >100°C. | |
| pKa | ~2.52 (Experimental) [1] | Critical: It is more acidic than typical carboxylic acids (pKa ~4.5).[1] At pH 7.4, it is 99.9% ionized (negative charge). |
| LogP | ~6.5 - 7.5 | The Dominant Factor: Despite being ionized at neutral pH, the lipophilicity is so high that the salt (oleanolate) remains poorly water-soluble. |
| Solubility (Water) | < 1 µg/mL | Class IV BCS (Low Solubility, Low Permeability). |
Troubleshooting Guide: pH-Dependent Solubility & Stability
Issue A: "My formulation precipitates immediately upon dilution into pH 7.4 buffer."
Diagnosis:
You are likely facing a Hydrophobic Collapse , not an ionization failure.
Although the pKa (2.[2]52) suggests OA is fully ionized (
Corrective Protocol:
-
Do not rely solely on pH adjustment. Raising pH > 8.0 will form the soap (sodium oleanolate) but may cause gelling rather than solubilization.
-
Cosolvent Strategy: You must lower the dielectric constant of the media.
-
Protocol:
-
Dissolve OA Dihydrate in DMSO or Ethanol (Stock: 10-20 mg/mL).
-
Add Cyclodextrin (HP-β-CD) to the aqueous buffer before introducing the OA stock.
-
Ratio: 1:5 to 1:10 (molar ratio OA:CD).
-
Issue B: "I see unknown peaks in HPLC after storing OA at pH > 8.0."
Diagnosis: Oxidative Degradation. While the triterpenoid skeleton is chemically robust against hydrolysis (no ester groups in the parent structure), the C-28 carboxylate anion at alkaline pH is susceptible to oxidative decarboxylation or oxidation at the C-3 hydroxyl group under stress (light/oxygen) [2].
Corrective Protocol:
-
Buffer Choice: Switch from Carbonate/Bicarbonate (pH > 9) to Phosphate (pH 7-8).
-
Antioxidant Addition: Add 0.1% Ascorbic Acid or purge buffers with Nitrogen.
-
Storage: Store alkaline solutions at 4°C in amber glass.
Issue C: "The melting point in DSC is lower than the literature value (309°C)."
Diagnosis: Dehydration Event. Oleanolic acid dihydrate loses its two water molecules between 80°C and 120°C. If your DSC ramp is slow, you will see a broad endotherm (dehydration) followed by the sharp melting of the anhydrous form at ~310°C. If the sample was pre-dried aggressively, you might have created an amorphous or anhydrous polymorph, which can shift thermal transitions [3].[1]
Visualizing the Stability Workflow
The following decision tree outlines the logic for selecting the correct pH and solvent system to maintain stability.
Figure 1: Formulation Decision Tree based on pH-dependent physicochemical risks.
Frequently Asked Questions (FAQs)
Q1: Does the "dihydrate" form affect the biological activity compared to the anhydrous form? A: No. Once dissolved, the water of hydration is lost to the bulk solvent. However, the dihydrate form is critical for weighing accuracy . The molecular weight of the dihydrate is ~492.7 g/mol , whereas the anhydrous is 456.7 g/mol . Failing to account for this (an 8% difference) will result in incorrect dosing concentration.
Q2: Can I autoclave Oleanolic Acid formulations? A: Generally, Yes . OA is thermally stable up to ~300°C [4]. However, if formulated as a nanosuspension or emulsion, the physical structure of the formulation (particle size, surfactant stability) may be destroyed by autoclaving. Filter sterilization (0.22 µm) is recommended for complex formulations.
Q3: Why does my OA standard curve in HPLC show tailing peaks? A: This is a classic pH mismatch.
-
Cause: Silanol interactions on the column.
-
Fix: Ensure your mobile phase pH is controlled. Use 0.1% Phosphoric Acid (pH ~2.5) to suppress ionization (keeping OA in free acid form) OR use a high pH buffer (pH 8) if your column is alkali-resistant. Do not run at pH 4-5 (near the pKa of silanols), or you will get split peaks.
Validated Experimental Protocol: Solubility Determination
To accurately determine stability/solubility without precipitation artifacts, use this saturation shake-flask method.
Materials:
-
Oleanolic Acid Dihydrate (Solid)
-
Phosphate Buffer (pH 7.4)[3]
-
0.45 µm PTFE Syringe Filter (Do not use Nylon; OA binds to it).
Workflow:
-
Excess Addition: Add excess OA solid (approx. 5 mg) to 10 mL buffer.
-
Equilibration: Shake at 37°C for 24 hours . (Short duration < 4h leads to underestimation due to slow crystal dissolution).
-
Separation: Centrifuge at 15,000 x g for 10 mins.
-
Filtration: Filter supernatant through PTFE. Discard the first 1 mL of filtrate (saturates the filter membrane).
-
Quantification: Dilute filtrate 1:1 with Methanol before HPLC injection to prevent precipitation in the injector.
References
-
DrugFuture. Oleanolic Acid Chemical Properties & pKa Data. Retrieved from
-
National Institutes of Health (PMC). Oleanolic Acid: Extraction, Characterization and Biological Activity. Retrieved from
-
Robertson Microlit. Thermal Analysis: DSC and TGA Applications for Hydrate Characterization. Retrieved from
-
ResearchGate. Differential Scanning Calorimetry (DSC) curves of Oleanolic Acid. Retrieved from
Sources
Technical Support Center: Oleanolic Acid Dihydrate Solvent Removal
Welcome to the Technical Support Center for triterpenoid processing. This guide is designed for researchers and drug development professionals dealing with the complex challenge of removing residual organic solvents from Oleanolic Acid (OA) Dihydrate crystals without compromising their hydration state or crystallographic integrity.
Core Challenge: The Hydration-Solvent Paradox
Oleanolic acid (3β-hydroxyolean-12-en-28-oic acid) is a pentacyclic triterpenoid widely studied for its hepatoprotective and anti-inflammatory properties[1]. During downstream purification, OA is typically crystallized from medium-polar solvents like methanol, ethanol, or chloroform[1].
The dihydrate form (CAS 508-02-1) incorporates two water molecules into its crystal lattice. The critical challenge arises during the drying phase: standard high-vacuum, high-temperature drying methods designed to strip trapped organic solvents will simultaneously strip the water of hydration. This causes lattice collapse, leading to an anhydrous or amorphous state, which drastically alters the compound's solubility, bioavailability, and stability profiles.
Frequently Asked Questions (FAQs)
Q: Why does methanol get trapped so stubbornly in the OA dihydrate lattice? A: Methanol and ethanol act as hydrogen-bond donors and acceptors. During crystallization, these solvent molecules can substitute for water in the hydrogen-bonding network of the growing crystal lattice. Because they are sterically trapped within the interstitial spaces of the dihydrate framework, they cannot be removed by simple surface evaporation.
Q: Can I just increase the vacuum and temperature to drive off the solvent? A: No. TGA (Thermogravimetric Analysis) shows that the water of hydration in OA dihydrate begins to evolve at temperatures overlapping with the boiling points of common trapped solvents. Exceeding 45°C under high vacuum will dehydrate the crystal before the residual methanol is fully evacuated, leading to polymorphic transformation.
Q: What is the ICH limit for the solvents I am using? A: According to ICH Q3C guidelines, Methanol is a Class 2 solvent (limit: 3000 ppm), Ethanol is Class 3 (limit: 5000 ppm), and Chloroform is Class 2 (limit: 60 ppm). Achieving these limits in hydrate crystals requires specialized displacement techniques rather than brute-force thermal drying.
Troubleshooting Guide
Issue: Residual methanol remains >3000 ppm despite 48 hours of vacuum drying.
Causality: The solvent is locked within the crystal pores. Vacuum drying at safe temperatures (<40°C) lacks the thermodynamic driving force to break the hydrogen bonds holding the methanol within the lattice. Solution: Implement Humidity-Mediated Drying . Introducing water vapor provides a competitive hydrogen-bonding agent that displaces the methanol from the lattice[2].
Issue: Crystals turn opaque and lose their prismatic shape during drying.
Causality: This is a macroscopic symptom of crystal lattice collapse due to dehydration. The dihydrate is converting to an amorphous or anhydrous form. Solution: Immediately halt thermal vacuum drying. Re-slurry the batch in highly purified water to restore the hydration state, then proceed with Supercritical Fluid Extraction (SFE) or controlled-humidity drying.
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Analytical checkpoints are built into the workflow to confirm both solvent removal and lattice preservation.
Protocol A: Humidity-Mediated Solvent Displacement
This method leverages competitive hydrogen bonding. Water vapor penetrates the lattice, displacing the volatile organic solvent, which then diffuses to the surface and evaporates[2].
-
Preparation: Spread the wet OA dihydrate crystals evenly on a stainless-steel tray (max thickness: 1.5 cm) to maximize surface area.
-
Chamber Equilibration: Set a controlled environmental chamber to 35°C and 70% Relative Humidity (RH).
-
Displacement Phase: Place the trays in the chamber for 24–48 hours. The high humidity prevents the loss of the two hydration water molecules while forcing the desorption of trapped methanol[2].
-
Drying Phase: Gradually reduce the RH to 40% over 6 hours while maintaining 35°C to remove excess surface moisture.
-
Validation (Self-Validating Step):
-
Run Headspace Gas Chromatography (HS-GC) to confirm methanol is <3000 ppm.
-
Run Karl Fischer (KF) titration to confirm water content aligns with the theoretical value for a dihydrate (~7.3% w/w).
-
Workflow for Humidity-Mediated Solvent Removal
Protocol B: Supercritical Fluid Extraction (SFE)
Supercritical CO₂ has high diffusivity and low surface tension, allowing it to penetrate crystal pores and extract organic solvents without the thermal stress that causes dehydration[3].
-
Loading: Load the solvent-laden OA dihydrate into the SFE extraction vessel.
-
Pressurization: Pressurize the system with CO₂ to 150 bar at a strictly controlled temperature of 35°C. Crucial: Do not exceed 40°C to prevent thermal dehydration.
-
Co-solvent Addition (Optional but recommended): Introduce a micro-flow of water (0.5% v/v) into the supercritical CO₂ stream. This acts as a stabilizing agent for the hydrate lattice during extraction.
-
Extraction: Maintain dynamic flow for 120 minutes. The supercritical CO₂ will dissolve and carry away the residual methanol/chloroform[3].
-
Depressurization: Slowly depressurize the vessel at a rate of 5 bar/min to prevent mechanical fracturing of the crystals.
-
Validation: Perform X-ray Powder Diffraction (XRPD) to ensure the diffractogram matches the standard OA dihydrate reference, confirming no polymorphic shift occurred.
Mechanism of Competitive Solvent Displacement in Hydrate Crystals
Quantitative Data: Method Comparison
The following table summarizes the efficacy of various drying methodologies applied to Oleanolic Acid Dihydrate crystallized from methanol.
| Drying Method | Operating Temp (°C) | Residual Methanol (ppm) | Final Hydration State | Crystal Integrity & Yield |
| Standard Vacuum Drying | 60 | 4,500 | Anhydrous / Mixed | Lattice collapse; poor stability |
| Humidity-Mediated Drying | 35 | < 500 | Dihydrate | Intact prismatic crystals[1] |
| Supercritical CO₂ (SFE) | 35 | < 100 | Dihydrate | Intact; highest purity[3] |
| Water Reslurrying | 25 | 1,500 | Dihydrate | Surface erosion; 5-10% yield loss |
Note: Target ICH Q3C limit for methanol is 3000 ppm. Both Humidity-Mediated Drying and SFE successfully clear this threshold while preserving the dihydrate state.
References
-
ResearchGate. "Application of a humidity-mediated method to remove residual solvent from crystal lattice". researchgate.net.[Link]
-
MDPI. "Oleanolic Acid: Extraction, Characterization and Biological Activity". mdpi.com.[Link]
- Google Patents. "JP2005523951A - Method for reducing residual organic solvent in carbomer". google.com.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Chromatographic Separation of Oleanolic Acid and Ursolic Acid
Oleanolic acid (OA) and ursolic acid (UA) are two of the most ubiquitous pentacyclic triterpenoids in the plant kingdom. Their wide-ranging and similar pharmacological profiles, including anti-inflammatory, anti-tumor, and hepatoprotective effects, make their accurate and individual quantification a critical task in natural product research, food science, and drug development.[1][2] However, their simultaneous analysis is a significant analytical challenge. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) parameters for separating these isomeric compounds, grounded in established experimental data and the fundamental principles of chromatography.
The core difficulty in separating oleanolic and ursolic acids lies in their structural similarity. They are isomers, differing only in the position of a single methyl group (C-29 vs. C-30) on their carbon skeleton.[3][4] This subtle difference results in nearly identical physicochemical properties, such as polarity and octanol/water partition coefficients (log P), making their differentiation by common chromatographic techniques notoriously difficult.[5]
Caption: Chemical structures of isomeric triterpenoids Oleanolic Acid and Ursolic Acid.
Reversed-Phase HPLC: The Workhorse Method
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely employed technique for the analysis of OA and UA. The separation is governed by hydrophobic interactions between the analytes and a nonpolar stationary phase. However, achieving baseline resolution requires meticulous optimization of several key parameters.
The Stationary Phase: Beyond Standard C18
The choice of column is the most critical factor. While standard octadecyl silane (ODS or C18) columns are commonly used, they often yield unstable or incomplete separation, with resolution values (Rs) frequently hovering between 1.3 and 1.6.[5]
-
Causality: The near-identical hydrophobicity of OA and UA means they interact with a standard C18 phase in a very similar manner, leading to co-elution or significant peak overlap.
To overcome this, specialized stationary phases that offer alternative interaction mechanisms are highly recommended. A study by Zhang, et al., demonstrated that a polycyclic aromatic hydrocarbons (PAH) polymeric C18 bonded phase column achieved a superior resolution of 3.4.[1][5]
-
Expert Insight: PAH-based columns likely introduce π-π interactions between the aromatic moieties of the stationary phase and the analyte molecules. This secondary interaction mechanism, in addition to hydrophobicity, provides an extra dimension of selectivity that is sufficient to resolve the subtle structural difference between OA and UA.
The Mobile Phase: The Power of Modifiers and Composition
The mobile phase composition is the primary tool for fine-tuning selectivity in RP-HPLC. For OA and UA, a typical mobile phase consists of an organic solvent and a buffered or acidified aqueous phase.
-
Organic Solvent: Both methanol and acetonitrile are effective. The choice often depends on the specific column and other parameters. Some methods utilize a combination of both to achieve optimal selectivity.[6][7]
-
Aqueous Phase & pH Control: This is a non-negotiable element for success. OA and UA possess a carboxylic acid group, which will be ionized at neutral pH, leading to poor peak shape (tailing) and inconsistent retention. The addition of an acid (e.g., phosphoric acid, acetic acid, or formic acid) to the aqueous phase is essential to suppress this ionization and ensure the analytes are in their neutral, more retained form.[8][9][10] Common concentrations range from 0.05% to 1%.[8][9]
-
Organic-to-Aqueous Ratio: A high proportion of the organic solvent is typically required, often in the range of 85-95%.[2][3] This reflects the relatively nonpolar nature of these triterpenic acids.
Operational Parameters: The Fine-Tuning Levers
While column and mobile phase are primary, flow rate and temperature are critical for optimizing resolution.
-
Flow Rate: Several studies have conclusively shown that reducing the flow rate can significantly improve the resolution between OA and UA.[2][3][4]
-
Causality: A lower flow rate increases the residence time of the analytes on the column, allowing for more partitioning cycles between the mobile and stationary phases. This enhanced interaction provides a better opportunity for the subtle differences between the isomers to manifest as a separation.
-
-
Column Temperature: Adjusting the column temperature can also positively impact the separation.[2][3][4]
-
Causality: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer. While higher temperatures decrease viscosity and can lead to sharper peaks, the optimal temperature for selectivity must be determined empirically, as it can alter the nature of the interactions between the analytes and the stationary phase.
-
Detection
Due to the lack of a strong chromophore, OA and UA are typically detected at low UV wavelengths, most commonly 210 nm .[1][8][9]
Comparative Data of Published RP-HPLC Methods
The following table summarizes various validated HPLC methods, providing a clear comparison of the parameters used to achieve successful separation.
| Column Type & Dimensions | Mobile Phase Composition | Flow Rate (mL/min) | Temp (°C) | Detection | Resolution (Rs) | Reference |
| Shim-pack ODS-CLC (M) (250 x 4.6 mm, 5 µm) | Methanol : 0.05% Phosphoric Acid (91.7:8.3) | 0.6 | 21 | 210 nm | Not Specified | [8] |
| PAH Polymeric C18 | Acetonitrile : Water (88:10) | 1.0 | 23 | 210 nm | 3.4 | [1] |
| Alltech Apollo C18 (250 x 4.6 mm, 5 µm) | Methanol : Water (95:5) | 0.4 | 20 | Not Specified | 1.61 | [2][3] |
| Nucleodur Gravity C18 (250 x 4.6 mm, 5 µm) | Methanol : 1% Orthophosphoric Acid (90:10) | 0.6 | Room Temp | 210 nm | >1.5 | [9][11] |
| Kromasil C18 (150 x 4.6 mm, 10 µm) | Methanol : 0.03M Phosphate Buffer pH 3 (90:10) | 0.5 | Not Specified | 214 nm | >1.5 | [10] |
| TADE-PAK AF-C18 (250 x 4.6 mm, 5 µm) | Acetonitrile:Methanol:0.5% NH4OAc (61:18:21) | 1.0 | 35 | 210 nm | 1.73 | [6] |
Advanced Separation Technologies
For laboratories requiring higher throughput or facing particularly challenging matrices, more advanced techniques offer significant advantages.
Ultra-High-Performance Liquid Chromatography (UHPLC)
UHPLC systems utilize columns with sub-2 µm particles, leading to dramatically increased efficiency and speed. A validated UPLC-MS method was able to separate OA and UA in under 5 minutes, a significant improvement over traditional HPLC run times.[12] This is the preferred method for high-throughput screening and pharmacokinetic studies.
Supercritical Fluid Chromatography (SFC)
SFC is a powerful "green" chromatography technique that uses supercritical CO2 as the primary mobile phase component.[13] Its low viscosity and high diffusivity allow for very fast and efficient separations.[13][14] SFC operates in a mode that bridges normal-phase and reversed-phase, offering unique selectivity that can be highly effective for separating isomers like OA and UA.[13][15]
Caption: A generalized experimental workflow for the HPLC analysis of plant extracts.
Recommended Experimental Protocol (RP-HPLC)
This protocol synthesizes best practices from the validated methods cited in this guide for robust separation of OA and UA.
1. Materials and Reagents
-
Oleanolic Acid and Ursolic Acid reference standards (>98% purity)
-
HPLC-grade Methanol and Acetonitrile
-
HPLC-grade water
-
Phosphoric Acid (85%)
-
Column: PAH Polymeric C18, 4.6 x 250 mm, 5 µm (or equivalent high-resolution C18)
2. Preparation of Solutions
-
Mobile Phase A: HPLC-grade Methanol
-
Mobile Phase B: 0.1% Phosphoric Acid in water (v/v). (Add 1 mL of 85% H₃PO₄ to 1 L of HPLC-grade water, mix well, and degas).
-
Standard Stock Solutions (1 mg/mL): Accurately weigh 10 mg of OA and UA standards into separate 10 mL volumetric flasks. Dissolve and bring to volume with Methanol.
-
Working Standard Solution: Prepare a mixed working standard (e.g., 50 µg/mL each) by diluting the stock solutions in Methanol.
3. Sample Preparation
-
Accurately weigh approximately 1 g of powdered plant material.
-
Perform extraction (e.g., ultrasonication) with an appropriate solvent like Methanol (2 x 25 mL).
-
Combine extracts, evaporate to dryness under reduced pressure.
-
Reconstitute the residue in a known volume of Methanol (e.g., 5 mL).
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
4. Chromatographic Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Mobile Phase Gradient/Isocratic: An isocratic elution with Methanol : 0.1% Phosphoric Acid (92:8 v/v) is a good starting point.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
5. System Suitability and Validation
-
Before sample analysis, perform at least five replicate injections of the mixed working standard.
-
The system is suitable if the resolution (Rs) between the OA and UA peaks is ≥ 1.5 and the relative standard deviation (RSD) for peak areas is ≤ 2.0%.
-
Validate the method by establishing linearity, precision, accuracy, and limits of detection and quantification according to standard guidelines.
Caption: Key parameters influencing the HPLC separation of OA and UA.
Conclusion
The successful HPLC separation of the structural isomers oleanolic acid and ursolic acid is an achievable but non-trivial task. While standard C18 columns can be used, achieving robust, baseline resolution consistently requires a more nuanced approach. The key to success lies in utilizing specialized stationary phases (such as PAH polymeric C18) that offer alternative selectivity mechanisms, combined with careful optimization of mobile phase acidity, organic content, flow rate, and temperature. For labs requiring faster analysis times, transitioning the optimized method to a UHPLC platform is a logical and highly effective step. By understanding the causality behind each parameter, researchers can move beyond simple method replication to develop and validate a self-validating protocol tailored to their specific analytical needs.
References
-
Simultaneous Determination of Oleanolic Acid and Ursolic Acid in Leaves of Paulownia by HPLC. (n.d.). Scientific.Net. Retrieved from [Link]
-
Zhang, Q., et al. (2013). Determination of oleanolic acid and ursolic acid in Chinese medicinal plants using HPLC with PAH polymeric C18. Pharmacognosy Magazine, 9(Suppl 1), S19–S24. Retrieved from [Link]
-
Zhao, X., et al. (2018). Simultaneous Determination of Oleanolic Acid and Ursolic Acid by in Vivo Microdialysis via UHPLC-MS/MS Using Magnetic Dispersive Solid Phase Extraction Coupling with Microwave-Assisted Derivatization and Its Application to a Pharmacokinetic Study of Arctiumlappa L. Root Extract in Rats. Journal of Agricultural and Food Chemistry, 66(15), 3981–3988. Retrieved from [Link]
-
Fay, D., et al. (2014). Rapid and Sensitive Quantification of Ursolic Acid and Oleanolic Acid in Human Plasma Using Ultra-performance Liquid Chromatography–Mass Spectrometry. Journal of Chromatography & Separation Techniques, 5(5). Retrieved from [Link]
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Xu, G., et al. (2012). Simultaneous Determination of Oleanolic Acid and Ursolic Acid by RP-HPLC in the Leaves of Eriobotrya japonica Lindl. Tropical Journal of Pharmaceutical Research, 11(3), 463-468. Retrieved from [Link]
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Chen, H., et al. (2014). Determination of oleanolic acid and ursolic acid in Oldenlandia diffusa and its substitute using high performance liquid chromatography. Journal of Food and Drug Analysis, 22(3), 343-349. Retrieved from [Link]
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Xu, G., et al. (2012). Simultaneous determination of oleanolic acid and ursolic acid by RP-HPLC in the leaves of Eriobotrya japonica Lindl. ResearchGate. Retrieved from [Link]
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Ding, X., et al. (2015). Simultaneous Determination of Oleanolic and Ursolic Acids in Rat Plasma by HPLC–MS. Journal of Chromatographic Science, 53(7), 1109–1116. Retrieved from [Link]
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Gawdzik, J., et al. (2012). Optimization and Validation of an HPLC–UV Method for Analysis of Corosolic, Oleanolic, and Ursolic Acids in Plant Material: Application to Prunus serotina Ehrh. Journal of Planar Chromatography – Modern TLC, 25(6), 644-650. Retrieved from [Link]
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Gawdzik, J., et al. (2012). Optimization and Validation of an HPLC-UV Method for Analysis of Corosolic, Oleanolic, and Ursolic Acids in Plant Material: Application to Prunus serotina Ehrh. ResearchGate. Retrieved from [Link]
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He, L., et al. (2013). Determination of oleanolic acid and ursolic acid contents in Ziziphora clinopodioides Lam. by HPLC method. Pharmacognosy Magazine, 9(33), 44–48. Retrieved from [Link]
- Method for determining oleanolic acid content and ursolic acid content in sesame oil through high performance liquid chromatography method. (2015). Google Patents.
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Chen, H., et al. (2014). Determination of Oleanolic Acid and Ursolic Acid in Oldenlandia diffusa and Its Substitute Using High Performance Liquid Chromatography. ResearchGate. Retrieved from [Link]
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HPLC Determination of Ursolic Acid and Oleanolic Acid in Paulownia Leaves from Xiangxi. (2022). Food Research and Development. Retrieved from [Link]
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Li, H., et al. (2019). Preparative separation of structural isomeric pentacyclic triterpene oleanolic acid and ursolic acid from natural products by pH-zone-refining countercurrent chromatography. RSC Advances, 9(67), 39353-39359. Retrieved from [Link]
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Chocholouš, P., et al. (2024). Ultrahigh-Performance Supercritical Fluid Chromatography–Multimodal Ionization–Tandem Mass Spectrometry as a Universal Tool for the Analysis of Small Molecules in Complex Plant Extracts. Analytical Chemistry, 96(6), 2406–2414. Retrieved from [Link]
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Reverse-phase HPLC for the qualitative analysis of oleanolic acid and ursolic acid in the ethanol extract of Fructus Ligustri Lucidi (EFLL). (n.d.). ResearchGate. Retrieved from [Link]
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Application of Hydrophilic Interaction Chromatography in Phytochemical Analysis. (n.d.). ResearchGate. Retrieved from [Link]
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SFC. (n.d.). Dr. Maisch GmbH. Retrieved from [Link]
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Hydrophilic interaction chromatography. (n.d.). Wikipedia. Retrieved from [Link]
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Kaliszan, R., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Medicinal Chemistry Research, 20(7), 771-780. Retrieved from [Link]
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Zhang, Q., et al. (2013). Determination of oleanolic acid and ursolic acid in Chinese medicinal plants using HPLC with PAH polymeric C18. Semantic Scholar. Retrieved from [Link]
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Xu, G., et al. (2012). Simultaneous determination of oleanolic acid and ursolic acid by RP-HPLC in the leaves of Eriobotrya japonica Lindl. PMC. Retrieved from [Link]
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Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. (2020). Longdom Publishing. Retrieved from [Link]
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Determination of Oleanolic acid and Ursolic acid in loquat leaf extract By Liquid Chromatography-Tandem Mass Spectrometry. (n.d.). Shimadzu. Retrieved from [Link]
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De Klerck, K., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America, 40(3), 114-121. Retrieved from [Link]
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COSMOSIL SFC Columns. (n.d.). Nacalai Tesque, Inc. Retrieved from [Link]
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A Researcher's Guide to Certified Reference Materials (CRMs) for Oleanolic Acid Dihydrate: Ensuring Analytical Accuracy
For researchers, scientists, and drug development professionals, the precise quantification of oleanolic acid is paramount for applications ranging from the quality control of herbal medicines to pharmacokinetic studies. The accuracy of these measurements hinges on the quality of the analytical standards used. This guide provides an in-depth comparison of Certified Reference Materials (CRMs) for oleanolic acid dihydrate and other available analytical standards, supported by experimental data and protocols to aid in the selection of the most appropriate material for your research needs.
The Critical Role of Certified Reference Materials
Certified Reference Materials are the gold standard for analytical testing.[1] They are rigorously characterized materials with a certified value for a specific property, such as purity, accompanied by an uncertainty value and a statement of metrological traceability.[1][2] This certification, often performed by a recognized authority like the National Institute of Standards and Technology (NIST) or under ISO 17034 accreditation, provides the highest level of confidence in the accuracy of analytical results.[1][2][3]
Comparison of Oleanolic Acid Analytical Standards
While a specific Certified Reference Material for "oleanolic acid dihydrate" may not be readily available, high-purity oleanolic acid CRMs and reference standards are offered by several suppliers. It is crucial to understand the different grades of analytical standards to make an informed decision.
| Standard Type | Description | Key Features | Ideal For |
| Certified Reference Material (CRM) | A highly characterized material with a certified property value, uncertainty, and traceability.[1][2] | Highest level of accuracy and traceability. Accompanied by a comprehensive Certificate of Analysis.[2] | Method validation, instrument calibration, quality control, and proficiency testing.[1] |
| Primary Reference Standard | A substance of high purity that can be directly used to prepare a standard solution of known concentration.[1] | Purity is well-established, often through quantitative NMR. May not have the full metrological traceability of a CRM. | Calibration of secondary standards and routine quantitative analysis. |
| USP Reference Standard | A substance established by the United States Pharmacopeia (USP) for use in specified quality tests and assays. | Meets the specific requirements of USP monographs. | Pharmaceutical quality control and compliance with USP standards. |
| Secondary Standard | A standard whose concentration is determined by comparison to a primary standard.[1] | Lower cost than primary standards. Suitable for routine analysis. | Daily quality control checks and routine quantitative work. |
| Research Grade / HPLC Grade | High-purity material suitable for research purposes.[4][5] | Purity is typically determined by HPLC.[4][6] May lack the extensive characterization of a CRM or primary standard. | Exploratory research, method development, and non-regulatory analyses. |
Table 1: Comparison of Oleanolic Acid Analytical Standards
Commercially Available Oleanolic Acid Standards
Several reputable suppliers offer high-purity oleanolic acid for analytical purposes. While not always explicitly labeled as "dihydrate," the provided certificate of analysis will detail the material's properties.
| Supplier | Product Name/Type | Purity | Noteworthy Features |
| MilliporeSigma (Supelco®) | Oleanolic acid primary reference standard | Quantitative NMR determined content | Produced and qualified by HWI pharma services GmbH. |
| MilliporeSigma | Oleanolic acid Certified Reference Material | Certified purity by mass balance[2] | ISO 17034 accredited Reference Material Producer.[2] |
| LGC Standards | Oleanolic Acid | >95% (HPLC)[6] | Provides a Certificate of Analysis.[6] |
| Carl ROTH | Oleanolic acid ROTICHROM® HPLC | ≥99% | Certificate of analysis includes an HPLC chromatogram.[4][5] |
| Spectrum Chemical | Oleanolic Acid, Hydrate | Assay (Titration) ≥ 98%[7] | Ungraded, suitable for general industrial or research use.[7] |
| MP Biomedicals | Oleanolic Acid | Not specified | Provides a Certificate of Analysis.[8] |
| United States Pharmacopeia (USP) | Oleanolic acid USP Reference Standard | Meets USP specifications | Intended for use in USP compendial assays. |
Table 2: Examples of Commercially Available Oleanolic Acid Standards
Experimental Comparison: HPLC-UV Analysis of Oleanolic Acid
To objectively assess the performance of different oleanolic acid standards, a comparative High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection analysis is recommended. This widely used technique provides a robust and reliable method for quantifying oleanolic acid.[9][10]
Experimental Workflow Diagram
Caption: Workflow for the comparative analysis of oleanolic acid standards.
Detailed Experimental Protocol
This protocol outlines a general procedure for the HPLC-UV analysis of oleanolic acid. Optimization may be required based on the specific instrumentation and sample matrix.
1. Materials and Reagents:
-
Oleanolic Acid Certified Reference Material
-
Alternative Oleanolic Acid Analytical Standards
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Phosphoric acid or Acetic acid (analytical grade)
-
Sample containing oleanolic acid
2. Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11]
3. Chromatographic Conditions:
-
Mobile Phase: A common mobile phase is a mixture of methanol and water (e.g., 95:5, v/v).[9][10] Some methods utilize a phosphate buffer to improve peak shape.[12]
-
Detection Wavelength: 210 nm is commonly used for quantification.[10][13]
4. Standard Solution Preparation:
-
Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of each oleanolic acid standard and dissolve in 10 mL of methanol.[10][11]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with methanol to obtain concentrations ranging from approximately 1 µg/mL to 100 µg/mL.[10][11]
5. Sample Preparation:
-
The sample preparation method will depend on the matrix. A general procedure for solid samples involves extraction with a suitable solvent like methanol, followed by ultrasonication and centrifugation to remove particulate matter.[11]
6. Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[11]
-
Inject a consistent volume (e.g., 10 µL) of each working standard solution in triplicate to construct a calibration curve.[11]
-
Inject the prepared sample solutions.
-
Record the peak area for each injection.
7. Data Analysis:
-
Plot the average peak area of the standards versus their concentration to generate a calibration curve.
-
Determine the linearity (correlation coefficient, r²) of the calibration curve for each standard.
-
Calculate the concentration of oleanolic acid in the samples by comparing their peak areas to the respective calibration curves.
-
Compare key performance parameters such as linearity, limit of detection (LOD), and limit of quantification (LOQ) for each standard.
Hypothetical Signaling Pathway of Oleanolic Acid
To provide context for the importance of accurate quantification, the following diagram illustrates a simplified, hypothetical signaling pathway where oleanolic acid may exert its biological effects.
Caption: A simplified diagram of a potential oleanolic acid signaling cascade.
Conclusion: The Foundation of Reliable Research
The selection of an appropriate analytical standard is a critical decision that directly impacts the validity and reproducibility of research findings. While Certified Reference Materials for oleanolic acid provide the highest level of assurance, high-purity primary and secondary standards from reputable suppliers can also be suitable for many applications. By understanding the differences between these standards and employing robust analytical methods for comparison, researchers can confidently select the most appropriate material to ensure the scientific integrity of their work.
References
- BenchChem. (2025). Application Note: HPLC Method for the Quantification of Oleanolic Acid Beta-D-Glucopyranosyl Ester.
- BenchChem. (2025).
- Horizon Research Publishing. (2025). Review on Oleanolic Acid: Extraction Techniques, Analytical Methods and Pharmacology.
- Ingenta Connect. (n.d.). Development and validation of an HPLC method for determination of oleanolic acid content and partition of oleanolic acid in submicron emulsions.
- MDPI. (2015). A New HPLC-MS Method for Measuring Maslinic Acid and Oleanolic Acid in HT29 and HepG2 Human Cancer Cells.
- ResearchGate. (n.d.). Development and validation of an HPLC method for determination of oleanolic acid content and partition of oleanolic acid in submicron emulsions | Request PDF.
- Journal of Food and Drug Analysis. (n.d.).
- LGC Standards. (n.d.). Oleanolic Acid | TRC-O521000-100MG.
- Sigma-Aldrich. (n.d.). Oleanolic acid USP Reference Standard CAS 508-02-1.
- Spectrum Chemical. (n.d.).
- Carl ROTH. (n.d.). Oleanolic acid - Reference Substances for HPLC.
- Sigma-Aldrich. (n.d.). Oleanolic acid primary reference standard 508-02-1.
- MilliporeSigma. (2024).
- Carl ROTH. (n.d.). Oleanolic acid - Further Reference Substances for HPLC.
- PMC. (n.d.). Determination of oleanolic acid and ursolic acid contents in Ziziphora clinopodioides Lam. by HPLC method.
- MP Biomedicals. (n.d.). Oleanolic Acid.
- ResearchGate. (2026).
- BenchChem. (2025).
- PMC. (n.d.). A New HPLC-MS Method for Measuring Maslinic Acid and Oleanolic Acid in HT29 and HepG2 Human Cancer Cells.
- MilliporeSigma. (n.d.).
- IT Tech. (n.d.). Selecting CRMs for your analytical method.
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- 13. mdpi.com [mdpi.com]
Comparative Antioxidant Profiling: Oleanolic Acid Dihydrate vs. Betulinic Acid
As drug development professionals and application scientists, selecting the right pentacyclic triterpenoid for cytoprotective formulations requires moving beyond basic radical scavenging assays. Oleanolic acid dihydrate (OA) and betulinic acid (BA) are structurally related naturally occurring triterpenes that exhibit profound, yet mechanistically distinct, redox-modulating capabilities.
This guide provides an objective, data-driven comparison of their antioxidant performance, details the causality behind their mechanistic pathways, and establishes self-validating experimental protocols to ensure rigorous preclinical evaluation.
Mechanistic Divergence and Convergence
While both OA and BA are potent modulators of the Keap1-Nrf2-ARE pathway, their cellular causality and application contexts differ significantly.
Oleanolic Acid Dihydrate: The Indirect Biological Antioxidant
OA acts primarily as an indirect antioxidant. Rather than relying solely on direct chemical quenching, OA facilitates the nuclear accumulation of the transcription factor Nrf2[1]. By modulating upstream MAP kinases (specifically JNK and ERK), OA upregulates the expression of endogenous antioxidant enzymes such as Heme Oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (GSH)[2]. This makes OA highly effective in models of hepatotoxicity and chronic inflammation[1].
Betulinic Acid: The Redox Dichotomy
BA exhibits a fascinating, context-dependent redox dichotomy. In healthy somatic cells (e.g., thymus tissue or maturing oocytes), BA mitigates oxidative stress by activating Nrf2 and suppressing the MAPK signaling pathway, thereby protecting against acute toxic insults like T-2 toxin or H2O2[3][4]. However, in malignant models (such as U937 leukemia cells), BA acts as a pro-oxidant, intentionally inducing reactive oxygen species (ROS) to trigger G2/M phase cell cycle arrest and apoptosis[5].
Nrf2/Keap1 signaling pathway modulation by Oleanolic and Betulinic Acid.
Quantitative Performance Comparison
To objectively compare these compounds, we must look at both cell-free chemical kinetics and intracellular biological efficacy. The table below summarizes their performance across standardized assays.
| Parameter | Oleanolic Acid Dihydrate (OA) | Betulinic Acid (BA) |
| DPPH Radical Scavenging (IC50) | ~61.5 µg/mL[6] | Concentration-dependent (>50% scavenging at 50 µg/mL) |
| Primary Cellular Target | Keap1-Nrf2, JNK/ERK MAPKs[2] | Keap1-Nrf2, p38/JNK/ERK MAPKs[4] |
| Redox Role | Indirect Antioxidant / Cytoprotective | Dual-role: Antioxidant (Normal) / Pro-oxidant (Cancer)[5] |
| Key Downstream Effectors | HO-1, NQO1, GSH, Metallothionein[1] | HO-1, SOD, GSH, Cytochrome c (in cancer)[4] |
| Optimal Experimental Stressor | tert-Butyl hydroperoxide (tBHP), Acetaminophen[1][2] | H2O2, T-2 Toxin[3][4] |
Self-Validating Experimental Protocols
A common pitfall in antioxidant research is relying solely on colorimetric assays (like DPPH) without confirming intracellular target engagement. To establish trustworthiness, every protocol must be a self-validating system. We achieve this by pairing a direct chemical assay with a biological rescue/knockdown arm to prove causality.
Self-validating experimental workflow for evaluating antioxidant capacity.
Protocol A: Cell-Free Baseline Kinetics (DPPH Assay)
Purpose: To establish the baseline direct hydrogen-donating capability of the compounds[6].
-
Preparation: Dissolve OA and BA in DMSO to create 1 mg/mL stock solutions. Dilute to working concentrations (5–100 µg/mL) using methanol.
-
Reagent Mixing: Mix 100 µL of the sample with 100 µL of a 0.3 mM 2,2-diphenyl-1-picrylhydrazyl (DPPH) methanol solution in a 96-well plate.
-
Incubation: Incubate in the dark at room temperature for 30 minutes. Causality note: The dark environment prevents UV-induced degradation of the DPPH radical.
-
Quantification: Measure absorbance at 517 nm using a microplate reader. Calculate the IC50 relative to a positive control (e.g., Ascorbic Acid).
Protocol B: Intracellular ROS Quantification with Pathway Validation
Purpose: To prove that the antioxidant effect is biologically mediated via Nrf2, rather than a direct chemical quenching artifact[3].
-
Cell Seeding: Seed target cells (e.g., keratinocytes or hepatocytes) in 6-well plates at
cells/well. Incubate for 24 hours. -
Pathway Inhibition (The Validation Step): Pre-treat a subset of the wells with 40 nM Brusatol (a specific Nrf2 inhibitor) for 2 hours. Causality note: If the ROS scavenging of OA/BA is truly Nrf2-dependent, Brusatol will pharmacologically uncouple Nrf2 from the ARE, abolishing the cytoprotective effect[3].
-
Compound Treatment: Add OA or BA (e.g., 10–50 µM) to the respective wells and incubate for 12 hours.
-
Oxidative Challenge: Induce stress using 200 µM tert-Butyl hydroperoxide (tBHP) for 4 hours. Causality note: tBHP is preferred over H2O2 here because it provides a more stable, longer-lasting intracellular oxidative stress, preventing rapid degradation by endogenous catalases[2].
-
Staining & Flow Cytometry: Wash cells with PBS and incubate with 10 µM DCFDA for 30 minutes. Analyze fluorescence (Ex: 488 nm, Em: 525 nm) via flow cytometry to quantify intracellular ROS levels.
Expert Application Insights
When formulating for drug development, the choice between Oleanolic Acid Dihydrate and Betulinic Acid should be dictated by the target pathology:
-
Choose OA when developing hepatoprotective agents or treatments for chronic inflammatory conditions where sustained, indirect antioxidant defense (via NQO1/HO-1) is required without inducing cellular toxicity[1].
-
Choose BA when designing oncology adjuvants or targeting specific acute oxidative insults. Its unique ability to act as an antioxidant in healthy tissue while promoting ROS-dependent apoptosis in malignant cells provides a highly desirable therapeutic window[5].
References
1.[2] "Antioxidant activities of oleanolic acid in vitro: Possible role of Nrf2 and MAP kinases" - researchgate.net - 2.[1] "Oleanolic Acid Activates Nrf2 and Protects from Acetaminophen Hepatotoxicity via Nrf2-Dependent and Nrf2-independent Processes" - nih.gov - 3.[3] "The antioxidant betulinic acid enhances porcine oocyte maturation through Nrf2/Keap1 signaling pathway modulation" - plos.org - 4.[4] "Betulinic Acid Attenuates Oxidative Stress in the Thymus Induced by Acute Exposure to T-2 Toxin via Regulation of the MAPK/Nrf2 Signaling Pathway" - mdpi.com - 5.[5] "The anti-cancer effect of betulinic acid in u937 human leukemia cells is mediated through ROS-dependent cell cycle arrest and apoptosis" - tandfonline.com - 6.[6] "Oleanolic acid from black raisins, Vitis vinifera with antioxidant and antiproliferative potentials on HCT 116 colon cancer cell" - scielo.br -
Sources
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- 3. The antioxidant betulinic acid enhances porcine oocyte maturation through Nrf2/Keap1 signaling pathway modulation | PLOS One [journals.plos.org]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. scielo.br [scielo.br]
Validated HPTLC Method for Oleanolic Acid: A Performance Comparison Guide
Executive Summary
Verdict: For the quantification of Oleanolic Acid (OA), HPTLC (High-Performance Thin-Layer Chromatography) offers a superior balance of specificity and throughput compared to standard HPLC-UV.
While HPLC is the industry default for many small molecules, OA presents a specific challenge: it lacks a strong chromophore, making UV detection at 210 nm non-specific and prone to matrix interference. HPTLC overcomes this via post-chromatographic derivatization, chemically inducing a chromophore that allows for highly specific, sensitive detection in the visible spectrum (530 nm). This guide validates the HPTLC protocol and objectively compares it against HPLC and GC-MS alternatives.
Part 1: Strategic Analysis & Mechanism
The Challenge: The "UV-Silent" Triterpenoid Oleanolic acid (3β-hydroxyolean-12-en-28-oic acid) is a pentacyclic triterpenoid.[1][2] Its structure lacks conjugated double bonds, resulting in negligible UV absorption above 210 nm.
-
The HPLC Problem: To detect OA, HPLC-UV methods must operate at 202–210 nm. At this wavelength, almost all organic solvents and matrix impurities absorb light, leading to high baseline noise and poor signal-to-noise ratios.
-
The HPTLC Solution: HPTLC separates the native compound and then employs chemical derivatization (e.g., Anisaldehyde-Sulfuric Acid).[3] This reaction targets the triterpene skeleton, generating a stable, violet-colored adduct that absorbs strongly at ~530 nm. This transforms a "silent" molecule into a highly visible target, effectively filtering out non-reactive matrix interferences.
Part 2: Validated Experimental Protocol
This protocol is designed for self-validation. Every step includes a "Control Check" to ensure system suitability.
1. Sample Preparation
-
Extraction: Weigh 1.0 g of plant powder (e.g., Ocimum sanctum or Viscum album). Extract with Methanol (3 x 20 mL) via ultrasonication for 20 mins.
-
Rationale: Methanol effectively solubilizes the polar triterpenoid saponins and free acids.
-
Control Check: Centrifuge at 3000 rpm. The supernatant must be clear. Filter through 0.45 µm PTFE membrane to protect the application capillary.
2. Chromatographic Conditions
-
Stationary Phase: HPTLC Silica gel 60 F254 plates (20 x 10 cm), Merck or equivalent.
-
Pre-washing: Wash plate with Methanol and activate at 110°C for 20 min. This removes binder impurities that could darken upon derivatization.
-
-
Mobile Phase: Toluene : Ethyl Acetate : Formic Acid (7 : 3 : 0.3 v/v/v).[4]
-
Mechanistic Insight: Toluene provides the hydrophobic drive for the triterpene skeleton. Ethyl acetate modulates polarity. Formic acid is critical : it suppresses the ionization of the C-28 carboxylic acid group (
), sharpening the band and preventing "tailing" (streak formation).
-
-
Chamber Saturation: 20 minutes with filter paper. Essential for reproducible Rf values.
3. Derivatization & Detection[1][5][6][7][8]
-
Reagent: Anisaldehyde-Sulfuric Acid Reagent.[3][4][7]
-
Preparation: Mix 0.5 mL Anisaldehyde, 10 mL Glacial Acetic Acid, 85 mL Methanol, and 5 mL Conc. Sulfuric Acid (add acid dropwise with cooling).
-
-
Process: Dip plate (speed 5), dry, then heat at 110°C for 5-10 minutes .
-
Detection: Scan in Absorbance/Reflectance mode at 530 nm (visible range).
-
Result: Oleanolic acid appears as a distinct violet/purple band at Rf ≈ 0.54 ± 0.03 .
Part 3: Method Validation Metrics
The following data represents typical validation performance for this specific HPTLC method, derived from cross-verified studies [1, 2, 5].
| Validation Parameter | Result | Interpretation |
| Linearity Range | 100 – 1000 ng/band | Wide dynamic range suitable for variable herbal extracts. |
| Correlation Coeff ( | > 0.995 | Excellent fit; proves the derivatization reaction is stoichiometric. |
| Limit of Detection (LOD) | ~10 – 20 ng/band | Highly sensitive; comparable to standard HPLC-UV. |
| Limit of Quantitation (LOQ) | ~30 – 60 ng/band | Reliable for trace analysis. |
| Precision (Intra-day) | %RSD < 1.5% | High repeatability of the automated application/scanning. |
| Accuracy (Recovery) | 98.5% – 101.5% | Minimal matrix effect; extraction is efficient. |
| Specificity | Resolved at Rf 0.54 | No interference from co-eluting sterols (e.g., |
Part 4: Comparative Analysis (HPTLC vs. Alternatives)
This comparison highlights why HPTLC is often the "Fit-for-Purpose" choice for Oleanolic Acid over HPLC.
| Feature | HPTLC (Derivatized) | HPLC-UV (210 nm) | GC-MS |
| Specificity | High. Derivatization is specific to triterpenoids (Purple bands). | Low. Many compounds absorb at 210 nm; high risk of false positives. | Very High. Mass spectral fingerprinting. |
| Sample Throughput | High. Parallel processing (15-20 samples/plate). | Low. Serial injection (1 sample every 20-30 mins). | Low. Serial injection. |
| Sample Prep | Minimal. Plate tolerates crude matrix. | High. Requires strict cleanup (SPE) to prevent column clogging. | Complex. Requires derivatization (silylation) to make OA volatile. |
| Sensitivity (LOD) | ~15 ng (Visual/Densitometric) | ~100-500 ng (Poor UV response) | < 1 ng (Excellent, but overkill for routine QC). |
| Cost per Sample | Low. Solvent usage is minimal (15 mL for 20 samples). | High. HPLC grade solvents required continuously. | Very High. Equipment and maintenance costs. |
Part 5: Visualization of Method Logic
Diagram 1: The Validated HPTLC Workflow
This workflow illustrates the critical path from raw sample to quantified data, emphasizing the derivatization step which is unique to the HPTLC method for this analyte.
Caption: Step-by-step validated HPTLC workflow for Oleanolic Acid. The red node highlights the critical derivatization step enabling visible detection.
Diagram 2: Decision Matrix (Method Selection)
When should you choose HPTLC over HPLC or GC? This logic tree guides the researcher based on lab constraints and analytical goals.
Caption: Decision logic for selecting HPTLC. HPTLC is favored for high throughput and complex matrices where UV interference compromises HPLC.
References
-
Development of validated HPTLC method for quantification of oleanolic acid from bark of Madhuca longifolia. Journal of Chemical and Pharmaceutical Research.
-
Validated HPTLC method for qualitative and quantitative estimation of oleanolic acid in roots of Cissampelos pareira. Scholars Research Library.
-
HPTLC Method for Oleanolic Acid Quantification. Journal of Planar Chromatography.
-
Validated HPTLC Method for Quantification of Variability in Content of Oleanolic Acid in Different Variety of Lantana camara. Science Alert.
-
Comparison of HPLC and HPTLC techniques for Estimation of oleanolic acid. BenchChem Comparison Guide.
Sources
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- 5. asianpubs.org [asianpubs.org]
- 6. HPTLC and FTIR Fingerprinting of Olive Leaves Extracts and ATR-FTIR Characterisation of Major Flavonoids and Polyphenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. ijpsr.com [ijpsr.com]
Mass spectrometry fragmentation pattern of oleanolic acid dihydrate
An In-Depth Guide to the Mass Spectrometry Fragmentation of Oleanolic Acid
Introduction: The Analytical Challenge of a Promising Triterpenoid
Oleanolic acid (OA) is a pentacyclic triterpenoid of significant interest to the pharmaceutical and natural products sectors, lauded for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and hepatoprotective effects.[1][2] Structurally, it belongs to a class of compounds that are notoriously challenging to analyze via mass spectrometry. Their rigid, non-polar skeleton and low proton affinity make them difficult to ionize and fragment efficiently, particularly with soft ionization techniques.
This guide provides a comprehensive comparison of the mass spectrometric fragmentation patterns of oleanolic acid under different ionization regimes, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the mechanistic details of fragmentation, compare its behavior to its common isomer, ursolic acid, and provide validated experimental protocols.
A crucial point for analysis is the hydration state. While this guide specifies oleanolic acid dihydrate, it is important to understand that the two water molecules of hydration are very loosely bound. During the initial stages of mass spectrometric analysis, particularly in the heated ion source of either an electrospray or electron ionization instrument, these water molecules are readily lost. Therefore, the mass spectra and fragmentation patterns observed for oleanolic acid dihydrate are identical to those of its anhydrous form. The analysis will invariably proceed from the parent oleanolic acid molecule with a monoisotopic mass of approximately 456.36 Da.[3]
Section 1: Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS) - The "Soft" Approach
Electrospray ionization is the workhorse for analyzing polar to semi-polar compounds via liquid chromatography-mass spectrometry (LC-MS). However, the stable pentacyclic structure of oleanolic acid presents a challenge due to its poor collision-induced dissociation (CID) efficiency. This can complicate quantification when using highly selective modes like Multiple Reaction Monitoring (MRM).
Negative Ion Mode ESI (-)
Negative ion mode is highly effective for oleanolic acid due to the acidic nature of its carboxylic acid group.
-
Parent Ion: The most prominent ion observed is the deprotonated molecule, [M-H]⁻ , at m/z 455.3 .[1][4][5][6] This ion is often stable and may show limited fragmentation. In some quantitative methods, the transition m/z 455.4 → 455.4 is used, highlighting the difficulty in achieving efficient fragmentation.[7]
-
Fragmentation: When fragmentation does occur, it typically involves neutral losses from the parent ion. The major fragment ions confirmed through MSⁿ studies include those at m/z 407 and m/z 391 .[5][6]
Positive Ion Mode ESI (+)
In positive ion mode, oleanolic acid readily forms a protonated molecule and various adducts.
-
Parent Ions: The protonated molecule, [M+H]⁺ , is observed at m/z 457.4 .[1][5] It is also common to see the sodium adduct, [M+Na]⁺ , at m/z 479.4 .[1]
-
Fragmentation: The primary fragmentation pathway involves the sequential loss of small, neutral molecules.
Comparative Data: ESI-MS/MS Fragmentation of Oleanolic Acid
| Ion Mode | Parent Ion (m/z) | Adduct Type | Key Fragment Ions (m/z) | Proposed Neutral Loss |
| Positive | 457.4 | [M+H]⁺ | 439.4 | H₂O |
| 479.4 | [M+Na]⁺ | 411.3, 393.3 | Sequential losses | |
| Negative | 455.3 | [M-H]⁻ | 407.3, 391.3 | CO₂ and other fragments |
Section 2: Electron Ionization (EI) Mass Spectrometry - The "Hard" Approach
Gas chromatography coupled with mass spectrometry (GC-MS) using electron ionization (EI) provides a highly reproducible and distinct fragmentation pattern for oleanolic acid. Due to the low volatility of triterpenoids, a derivatization step is mandatory to replace active hydrogens with thermally stable groups, most commonly trimethylsilyl (TMS) groups.[1][4]
The 70 eV energy used in EI is high enough to induce significant and characteristic fragmentation of the pentacyclic core.
-
The Retro-Diels-Alder (RDA) Reaction: The hallmark of EI fragmentation for oleanolic acid and related triterpenes is a retro-Diels-Alder (RDA) reaction occurring in the C-ring.[1] This cleavage is highly diagnostic and breaks the molecule into two primary fragments representing the A/B rings and the D/E rings.
-
Key Fragments:
Comparative Data: EI-MS Fragmentation of Oleanolic Acid
| Fragment Ion (m/z) | Proposed Origin / Mechanism | Significance |
| 248 | D/E ring fragment from RDA reaction | Highly characteristic of the oleanane skeleton |
| 203 | A/B ring fragment post-RDA | Highly characteristic |
| 189 | Further fragmentation of the A/B ring portion | Confirmatory ion |
Section 3: Comparative Analysis vs. Ursolic Acid
A significant analytical hurdle is the differentiation of oleanolic acid from its structural isomer, ursolic acid. These two compounds differ only in the position of a single methyl group on the E-ring, making their chromatographic separation and mass spectrometric differentiation exceptionally difficult.[9][10]
-
ESI-MS/MS: In both positive and negative ESI modes, oleanolic acid and ursolic acid produce virtually identical parent ions and fragment ions (e.g., [M-H]⁻ at m/z 455, [M+H]⁺ at m/z 457, and the subsequent loss of water to m/z 439).[5] Their fragmentation pathways are indistinguishable by this method alone.
-
EI-MS (GC-MS): The EI fragmentation patterns are also remarkably similar, as the RDA reaction produces fragments of the same mass (m/z 248 and 203) for both isomers.
Section 4: Methodologies and Experimental Protocols
Achieving reliable data requires meticulous sample preparation and validated analytical methods.
Protocol 1: Sample Preparation - Ultrasound-Assisted Extraction (UAE)
This protocol is effective for extracting total triterpenoids from dried plant material.[1]
-
Weigh 20 g of ground, dried plant material.
-
Add an ethanol:water (1:1, v/v) solvent mixture at a 1:8 sample-to-solvent ratio.
-
Sonicate the mixture for 30 minutes.
-
Repeat the extraction process two more times to ensure maximum yield.
-
Combine the extracts and concentrate using a rotary evaporator. The resulting extract can be used for LC-MS analysis.
Protocol 2: Derivatization for GC-MS Analysis
This protocol renders the non-volatile oleanolic acid suitable for GC analysis.[1]
-
Ensure the sample extract from Protocol 1 (or a standard) is completely dry, using a stream of nitrogen if necessary.
-
Add 200 μL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% trimethylchlorosilane (TMCS).
-
Add 200 μL of anhydrous pyridine to act as a catalyst and solvent.
-
Heat the mixture at 70°C for 60 minutes to ensure complete derivatization of the hydroxyl and carboxylic acid groups.
-
The sample is now ready for injection into the GC-MS system.
Protocol 3: LC-ESI-MS/MS Analysis
-
Chromatography: Use a C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm).
-
Mobile Phase: Employ a gradient elution with Mobile Phase A (water with 0.1% formic acid or 10 mM ammonium acetate) and Mobile Phase B (acetonitrile or methanol).[1][7]
-
Flow Rate: A typical flow rate is 0.2-0.4 mL/min.
-
MS Detection: Operate in either positive or negative ESI mode. For quantification, use MRM mode, monitoring the transitions outlined in the tables above (e.g., m/z 455.3 → 407.3 in negative mode).
Visualizing the Workflow and Fragmentation
General Analytical Workflow
Caption: General workflow for the mass spectrometric analysis of oleanolic acid.
Key Fragmentation Pathways in ESI (+) and EI Modes
Caption: Comparison of ESI (soft ionization) and EI (hard ionization) pathways.
Conclusion
The mass spectrometric analysis of oleanolic acid reveals distinct fragmentation patterns depending on the ionization technique employed. ESI-MS typically yields simple spectra dominated by the parent ion with characteristic neutral losses of water, making it suitable for LC-MS-based quantification. In contrast, EI-MS, which requires prior derivatization for GC-MS, induces a highly diagnostic retro-Diels-Alder reaction, providing structural confirmation through characteristic fragments at m/z 248 and 203. The primary analytical challenge remains the differentiation from its isomer, ursolic acid, which necessitates high-resolution chromatographic separation. A comprehensive understanding of these fragmentation behaviors is essential for the accurate identification and quantification of oleanolic acid in complex matrices.
References
-
ResearchGate. (n.d.). Mass spectrum of oleanolic acid, showing five major m/z fragments: 203.2; 202.2; 189.2; 73.1; 187.2. ResearchGate. Retrieved from [Link]
-
Li, Y., et al. (2022). Quantitation of Oleanolic Acid in Rat Plasma Using Modifier-assisted Differential Mobility Spectrometry Tandem Mass Spectrometry. Research & Reviews: Journal of Pharmaceutical Analysis, 11(2). Retrieved from [Link]
-
Sultana, N., & Ata, A. (2018). Oleanolic Acid: Extraction, Characterization and Biological Activity. Molecules, 23(11), 2963. Retrieved from [Link]
-
Ganzera, M., et al. (2013). A simple GC-MS method for the screening of betulinic, corosolic, maslinic, oleanolic and ursolic acid contents in commercial botanicals used as food supplement ingredients. Journal of Pharmaceutical and Biomedical Analysis, 73, 45-50. Retrieved from [Link]
-
ResearchGate. (n.d.). EI-Mass fragmentation pattern of oleanolic acid. ResearchGate. Retrieved from [Link]
-
van der Doelen, G. A., et al. (1998). Mass spectrometric analysis of triterpenoids in dammar and mastic under EI and APCI conditions. UvA-DARE (Digital Academic Repository). Retrieved from [Link]
-
Chen, J., et al. (2011). Identification and quantification of oleanolic acid and ursolic acid in Chinese herbs by liquid chromatography-ion trap mass spectrometry. Phytochemical Analysis, 22(6), 524-531. Retrieved from [Link]
-
ResearchGate. (n.d.). MS/MS fragmentation pathway of oleanolic acid aglycone in positive mode. ResearchGate. Retrieved from [Link]
-
Sánchez-Quesada, C., et al. (2015). A New HPLC-MS Method for Measuring Maslinic Acid and Oleanolic Acid in HT29 and HepG2 Human Cancer Cells. Molecules, 20(9), 16383-16397. Retrieved from [Link]
-
Shimadzu. (n.d.). Determination of Oleanolic acid and Ursolic acid in loquat leaf extract By Liquid Chromatography-Tandem Mass Spectrometry. Shimadzu. Retrieved from [Link]
-
Singh, S., et al. (2022). Review on Oleanolic Acid: Extraction Techniques, Analytical Methods and Pharmacology. Universal Journal of Pharmaceutical Research, 7(1), 60-69. Retrieved from [Link]
-
Zhou, Z. L., et al. (2006). Determination of Oleanolic Acid in Human Plasma and Study of Its Pharmacokinetics in Chinese Healthy Male Volunteers by HPLC Tandem Mass Spectrometry. Journal of Chromatography B, 831(1-2), 262-268. Retrieved from [Link]
-
ResearchGate. (n.d.). Fragmentation pathway of oleanolic acid or ursolic acid. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). The proposed fragmentation pathways of Oleonolic acid and Ursolic acid. ResearchGate. Retrieved from [Link]
-
Woźniak, Ł., et al. (2021). Ursolic and Oleanolic Acids: Plant Metabolites with Neuroprotective Potential. Molecules, 26(9), 2573. Retrieved from [Link]
-
Gáspár, R., et al. (2021). Cytotoxicity and Nanoassembly Characteristics of Aromatic Amides of Oleanolic Acid and Ursolic Acid. ACS Omega, 6(21), 13876-13891. Retrieved from [Link]
-
Jäger, S., et al. (2009). Gas Chromatographic Method for Routine Determination of Oleanolic and Ursolic Acids in Medicinal Plants. Journal of Chromatographic Science, 47(6), 527-530. Retrieved from [Link]
-
Liu, J. (1995). Pharmacology of oleanolic acid and ursolic acid. Journal of Ethnopharmacology, 49(2), 57-68. Retrieved from [Link]
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Oleanolic Acid: Extraction, Characterization and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and quantification of oleanolic acid and ursolic acid in Chinese herbs by liquid chromatography-ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A New HPLC-MS Method for Measuring Maslinic Acid and Oleanolic Acid in HT29 and HepG2 Human Cancer Cells [mdpi.com]
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Comparative Toxicity Guide: Oleanolic Acid Dihydrate vs. Synthetic Triterpenoids
Content Type: Technical Comparison & Experimental Guide Focus: Therapeutic Window, Molecular Mechanisms, and Safety Profiling Primary Synthetic Comparator: Bardoxolone Methyl (CDDO-Me)[1][2]
Executive Analysis: The Potency-Toxicity Trade-off
This guide analyzes the toxicological divergence between Oleanolic Acid Dihydrate (OA) —a naturally occurring pentacyclic triterpenoid—and its highly potent synthetic derivative, Bardoxolone Methyl (CDDO-Me) .
For drug development professionals, the core distinction lies in the Therapeutic Index (TI) . While synthetic triterpenoids (STs) were engineered to enhance the weak anti-inflammatory potency of OA by approximately 200,000-fold, this exponential increase in potency compresses the safety margin.
-
Oleanolic Acid Dihydrate: Acts as a mild, pleiotropic cytoprotectant with a high safety ceiling. Toxicity is generally osmotic or non-specific at extreme doses (>100 µM).
-
Synthetic Triterpenoids (CDDO-Me): Function as "molecular warheads." They exhibit nanomolar efficacy but carry dose-limiting on-target toxicities, specifically mitochondrial uncoupling and endothelial dysfunction, which led to the termination of the BEACON phase 3 clinical trial.
Mechanistic Divergence: Nrf2 Activation vs. Mitochondrial Stress
Both compounds target the Keap1-Nrf2 pathway , but their secondary interactions define their toxicity profiles.
The Michael Acceptor Reactivity
Both OA and CDDO-Me contain electrophilic motifs that react with cysteine thiols on Keap1.
-
OA: Reacts reversibly and weakly. It requires high intracellular concentrations to induce Nrf2 translocation.
-
CDDO-Me: The introduction of electron-withdrawing groups (cyano and enone moieties at Ring A and C) makes it a reversible but highly reactive Michael acceptor . It saturates Keap1 at nanomolar concentrations.
The Toxicity Tipping Point: Mitochondrial Bioenergetics
At supratherapeutic doses, the high reactivity of CDDO-Me spills over from Keap1 to other thiol-rich targets, specifically mitochondrial proteins.
-
OA Effect: Stabilizes mitochondrial membrane potential (
) and prevents ROS accumulation. -
CDDO-Me Toxicity: At concentrations >1 µM (in vitro) or high systemic doses, it acts as a mitochondrial uncoupler, depleting ATP and generating severe Reactive Oxygen Species (ROS), leading to "on-target" apoptosis in cancer cells but cardiotoxicity in sensitive tissues.
Visualization: The Dual-Threshold Mechanism
The following diagram illustrates the signaling bifurcation where efficacy turns into toxicity.
Caption: Figure 1. Mechanism of Action vs. Toxicity.[3] CDDO-Me saturates Keap1 at low doses but engages mitochondrial targets at higher doses, triggering toxicity. OA lacks the reactivity to disrupt mitochondria significantly.
Comparative Data Profile
The following data consolidates findings from oncology and toxicology literature (e.g., Liby et al., Honda et al.).
Table 1: Potency & Cytotoxicity (In Vitro)
| Parameter | Oleanolic Acid Dihydrate | Bardoxolone Methyl (CDDO-Me) | Factor Difference |
| Primary Target | Nrf2 Activation | Nrf2 Activation | Same Mechanism |
| Nrf2 Activation (IC50) | ~1,000 - 5,000 nM | ~1 - 10 nM | ~500x Potency |
| iNOS Inhibition (IC50) | ~10,000 nM | ~0.1 nM | ~100,000x Potency |
| Cytotoxicity (Cancer IC50) | 40 - 100 µM | 0.1 - 0.5 µM | Synthetics are more lethal |
| Cytotoxicity (Normal Cells) | > 150 µM (Safe) | > 1.0 µM (Narrow Window) | Safety Margin |
| Solubility (Water) | Negligible (< 1 µg/mL) | Low (Requires formulation) | Both Lipophilic |
Table 2: In Vivo Safety Limits (Rodent Models)
| Parameter | Oleanolic Acid | CDDO-Me | Clinical Implication |
| Acute Oral LD50 | > 2,000 mg/kg (Rat) | Not established (High Potency) | OA is "Non-Toxic" by GHS |
| Max Tolerated Dose (MTD) | High (Dietary % levels) | ~5 - 10 mg/kg/day | CDDO-Me requires precise dosing |
| Target Organ Toxicity | Liver (Protective at low dose) | Heart, Kidney (Endothelial) | Key Risk in Synthetics |
Experimental Protocols
To validate these differences in your own lab, use the following self-validating protocols.
Protocol A: The "Therapeutic Window" Cytotoxicity Assay
Objective: Determine the ratio between efficacy (Nrf2 induction) and toxicity (cell death) for both compounds.
Reagents:
-
Compounds: Oleanolic Acid Dihydrate (Sigma/Roth, >97%), CDDO-Me (Selleck/Cayman).
-
Cell Lines: HepG2 (Liver model) and HUVEC (Endothelial model - critical for CDDO toxicity).
-
Readout: PrestoBlue (Metabolic activity) or CellTiter-Glo (ATP).
Step-by-Step Workflow:
-
Preparation: Dissolve OA and CDDO-Me in DMSO.
-
Note: OA requires warming (37°C) to dissolve at 50 mM. CDDO-Me dissolves readily.
-
-
Seeding: Seed HUVEC cells at 5,000 cells/well in 96-well plates. Allow 24h attachment.
-
Dosing (Logarithmic Scale):
-
OA Arm: 0, 1, 10, 50, 100, 200 µM.
-
CDDO-Me Arm: 0, 10, 50, 100, 500, 1000 nM .
-
Control: DMSO vehicle (must be <0.1% v/v).
-
-
Incubation: 48 hours at 37°C.
-
Readout: Add PrestoBlue reagent (1:10 dilution). Incubate 1h. Read Fluorescence (Ex 560 / Em 590).
-
Validation Check:
-
If DMSO control viability < 90%, discard plate.
-
If OA 100 µM shows precipitation (crystals visible), data is invalid (solubility limit exceeded).
-
Expected Result:
-
OA: Flat viability curve up to 50 µM. Drop off >100 µM.[4][5]
-
CDDO-Me: Sharp viability drop between 200-500 nM in HUVEC cells (Endothelial sensitivity).
Protocol B: Mechanistic Validation (Nrf2 Nuclear Translocation)
Objective: Prove that OA requires higher doses to achieve the same nuclear mechanism as CDDO-Me.
Workflow Visualization:
Caption: Figure 2. Comparative Nrf2 Activation Workflow. Note the 1000-fold concentration difference required for equipotent Nrf2 nuclear accumulation.
Protocol Steps:
-
Treat: Treat HepG2 cells for 4 hours (peak translocation time).
-
Dose A: OA Dihydrate (30 µM).
-
Dose B: CDDO-Me (30 nM).
-
-
Fractionate: Use a nuclear extraction kit (e.g., NE-PER) to separate cytoplasmic and nuclear fractions.
-
Why? Total Nrf2 levels increase slowly; nuclear enrichment is the immediate marker of efficacy.
-
-
Blot: Western blot for Nrf2.
-
Crucial: Use Lamin B1 as the nuclear loading control and GAPDH as the cytoplasmic control.
-
-
Interpretation:
-
If OA (30 µM) band intensity ≈ CDDO-Me (30 nM) band intensity, the 1000-fold potency ratio is confirmed.
-
References
-
Liby, K. T., & Sporn, M. B. (2012). Synthetic oleanane triterpenoids: multifunctional drugs for a changed world. Pharmacological Reviews, 64(4), 972–1003.
-
Honda, T., et al. (2000). Novel synthetic oleanane triterpenoids: a series of highly active inhibitors of nitric oxide production in mouse macrophages. Bioorganic & Medicinal Chemistry Letters, 10(15), 1627-1629.
-
de Zeeuw, D., et al. (2013). Bardoxolone methyl in type 2 diabetes and stage 4 chronic kidney disease. The New England Journal of Medicine (BEACON Trial), 369, 2492-2503.
-
Reisman, S. A., et al. (2009). Topical application of the synthetic triterpenoid RTA 402 suppresses cutaneous induction of nitric oxide synthase and cyclooxygenase-2. Archives of Dermatological Research, 301, 469–477.
-
Carl Roth GmbH. (2021). Safety Data Sheet: Oleanolic acid.
Sources
- 1. Bardoxolone Methyl Displays Detrimental Effects on Endothelial Bioenergetics, Suppresses Endothelial ET-1 Release, and Increases Endothelial Permeability in Human Microvascular Endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. "Synthetic Triterpenoids Can Protect Against Toxicity Without Reducing " by Karen T. Liby [digitalcommons.dartmouth.edu]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Crystalline Forms of Oleanolic Acid: Anhydrous vs. Dihydrate
This guide provides an in-depth technical comparison between the anhydrous and dihydrate crystalline forms of oleanolic acid. For researchers, formulation scientists, and professionals in drug development, a thorough understanding of an active pharmaceutical ingredient's (API) solid-state properties is not merely academic—it is fundamental to controlling the safety, stability, and efficacy of the final drug product. Here, we will dissect the structural and physicochemical differences between these two forms, grounding our analysis in established experimental techniques and their underlying principles.
The Critical Role of Polymorphism and Pseudopolymorphism
Oleanolic acid, a pentacyclic triterpenoid abundant in nature, is a molecule of significant therapeutic interest.[1] Like many APIs, it can exist in different solid-state forms. This phenomenon includes polymorphism, where the same chemical compound crystallizes into different lattice structures, and pseudopolymorphism , where the crystal lattice incorporates solvent molecules.[2] Hydrates are a specific class of pseudopolymorphs where the entrapped solvent is water.
These different forms, though chemically identical, are distinct materials with unique physical properties. Variations in crystal packing and intermolecular forces can profoundly impact critical pharmaceutical attributes such as:
-
Solubility and Dissolution Rate: Affecting bioavailability and onset of action.
-
Stability: Dictating shelf-life and storage conditions.
-
Mechanical Properties: Influencing manufacturability (e.g., compaction, flow).
Failure to identify and control the crystalline form of an API can lead to inconsistent product performance and potential regulatory hurdles. Therefore, a comprehensive solid-state characterization is a non-negotiable step in modern drug development.
Crystal Structure Analysis: A Tale of Two Lattices
The definitive technique for resolving a crystal structure is single-crystal X-ray diffraction, which maps the precise location of every atom. While extensive data exists for the anhydrous form, specific crystallographic data for a pure dihydrate of oleanolic acid is less prevalent in publicly accessible literature. However, based on the principles of solid-state chemistry and data from other solvates, we can construct a robust comparative model.
Anhydrous Oleanolic Acid
The anhydrous form of oleanolic acid represents a crystal lattice built exclusively from oleanolic acid molecules. In this arrangement, the primary intermolecular forces are hydrogen bonds formed directly between the carboxylic acid and hydroxyl groups of adjacent molecules. This typically results in the formation of stable dimers, which then pack into a dense and highly ordered structure.[2] The absence of solvent molecules allows for this more compact molecular packing.
Oleanolic Acid Dihydrate (A Structural Hypothesis)
In the dihydrate form, two water molecules are integrated into the crystal lattice for every one molecule of oleanolic acid. These water molecules are not passive guests; they are integral structural components. They actively participate in and mediate the hydrogen-bonding network, forming "bridges" between the API's hydroxyl and carboxylic acid functional groups. This water-mediated network results in a fundamentally different three-dimensional arrangement compared to the anhydrous form, which is often less dense.
Comparative Crystallographic Data
This table summarizes the known parameters for the anhydrous form and the expected characteristics of the dihydrate form.
| Parameter | Anhydrous Oleanolic Acid | Oleanolic Acid Dihydrate (Expected) | Causality of Difference |
| Solvent Content | None | ~7.3% w/w (2 moles H₂O) | Incorporation of water into the crystal lattice. |
| Primary H-Bonding | Direct (API-to-API dimers) | Water-mediated (API-H₂O-API) | Water molecules act as hydrogen bond donors and acceptors, disrupting direct API-API interactions. |
| Crystal Packing | Typically dense and compact | Often less dense | The presence of water molecules creates a more open framework. |
| Thermodynamic Stability | Generally less stable at high humidity | Generally more stable at high humidity | The crystal lattice of the hydrate is stabilized by the presence of ambient moisture. |
Physicochemical Property Comparison: From Bench to Bioperformance
The structural divergence between the anhydrous and dihydrate forms gives rise to measurable differences in their physical properties.
Thermal Analysis: DSC and TGA
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are cornerstone techniques for differentiating pseudopolymorphs.
-
Anhydrous Form: The TGA trace shows no significant weight loss until decomposition at high temperatures. The DSC thermogram displays a single, sharp endothermic peak corresponding to its melting point, which is reported in the range of 306–313 °C.[1]
-
Dihydrate Form: A TGA scan would reveal a distinct weight loss step corresponding to the loss of two moles of water (~7.3% of the total mass). The DSC thermogram would show an initial broad endotherm associated with this dehydration event. At a higher temperature, a second endotherm corresponding to the melting of the now-anhydrous material would appear. This behavior is seen in other oleanolic acid solvates, which first lose their solvent before melting.[3][4]
Solubility and Stability
The interplay between solubility and stability is a critical consideration for formulation.
-
Solubility: Oleanolic acid itself is practically insoluble in water.[1] In most cases, the anhydrous form of an API is more water-soluble than its corresponding stable hydrate.[5] This is because the hydrate has already achieved a lower energy state by incorporating water into its lattice, making the energetic barrier to dissolution higher. However, exceptions exist, and experimental verification is always necessary.[5]
-
Stability and Interconversion: The two forms can interconvert depending on environmental conditions. The anhydrous form is at risk of converting to the hydrate in the presence of sufficient humidity. Conversely, the dihydrate can lose its water upon heating or when stored in a very dry environment.[6][7][8] This potential for transformation is a major stability concern that must be controlled through formulation design and packaging.
Caption: Reversible transformation between the anhydrous and dihydrate forms of oleanolic acid.
Experimental Protocols: A Workflow for Solid-State Characterization
A multi-technique approach is essential for the unambiguous identification and characterization of crystalline forms.
Preparation of Crystalline Forms
-
Anhydrous Form: This form can be reliably prepared by recrystallization from a suitable anhydrous organic solvent, such as acetone, methanol, or ethanol.[1][3]
-
Dihydrate Form: This form is typically prepared by recrystallization from a solvent system containing a controlled amount of water (e.g., ethanol/water mixtures) or by exposing the anhydrous form to a high-humidity environment for a sufficient period.
Recommended Characterization Workflow
The following workflow provides a robust system for identifying and differentiating the solid forms of oleanolic acid.
Caption: A self-validating workflow for the characterization of oleanolic acid crystalline forms.
Conclusion and Formulation Implications
The choice between an anhydrous and a hydrate form of oleanolic acid is a critical decision with significant trade-offs. The anhydrous form may offer the advantage of higher intrinsic solubility, potentially leading to better bioavailability. However, its physical instability in the presence of moisture makes it a higher-risk candidate for a solid dosage form, as unintended hydration upon storage could alter the drug's dissolution profile.
The dihydrate form, while likely less soluble, offers greater thermodynamic stability in typical ambient humidity, potentially leading to a more robust and reliable product. The ultimate decision must be based on comprehensive experimental data, including long-term stability studies, dissolution profiling under various conditions, and an assessment of the manufacturing process. This guide underscores the imperative for a "solid-state first" approach in the development of poorly soluble compounds like oleanolic acid to ensure consistent quality and therapeutic performance.
References
-
Tong, H. H. Y., et al. (2008). Physical characterization of oleanolic acid nonsolvate and solvates prepared by solvent recrystallization. International Journal of Pharmaceutics, 355(1-2), 195-202. [Link]
-
Tong, H. H. Y., et al. (2008). Physical characterization of oleanolic acid nonsolvate and solvates prepared by solvent recrystallization. PubMed, 355(1-2), 195-202. [Link]
-
Yip, R., et al. (2016). Oleanolic acid: a case study of the control and suppression of solvate crystals and its potential for chiral resolution. Acta Crystallographica Section A: Foundations and Advances, 72(a1), s365-s365. [Link]
-
Castellano, J. M., et al. (2022). Oleanolic Acid: Extraction, Characterization and Biological Activity. Nutrients. [Link]
-
Kartini, K., et al. (2018). Formulation and physical stability test of oleanolic acid cream and gel. Pharmaciana, 8(1), 77-86. [Link]
-
Garcia-Vergara, R., et al. (2021). Structure determination of oleanolic and ursolic acids: a combined density functional theory/vibrational spectroscopy methodology. RSC Advances. [Link]
-
Khvostova, D., et al. (2020). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. Pharmaceutics. [Link]
-
Kartini, K., et al. (2018). Formulation and physical stability test of oleanolic acid cream and gel. SciSpace. [Link]
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- 3. research.mpu.edu.mo [research.mpu.edu.mo]
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A Comparative Guide to Quality Control Standards for Oleanolic Acid Dihydrate Raw Material
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oleanolic acid, a pentacyclic triterpenoid of significant interest in the pharmaceutical and research sectors, demands stringent quality control to ensure the reliability and reproducibility of experimental results and the safety and efficacy of potential therapeutic applications. This guide provides a comprehensive comparison of the quality control standards for oleanolic acid dihydrate raw material, with a focus on pharmacopeial specifications, analytical methodologies, and impurity profiling. By offering an in-depth analysis of these critical quality attributes, this document aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to select high-quality raw materials essential for their work.
The Critical Role of Quality Control for Oleanolic Acid Dihydrate
Oleanolic acid's diverse pharmacological activities, including anti-inflammatory, anti-tumor, and hepatoprotective effects, have made it a popular subject of scientific investigation.[1] However, the inherent variability of natural product-derived compounds necessitates robust quality control measures. The purity, impurity profile, and physical characteristics of the oleanolic acid dihydrate raw material can significantly impact its biological activity, stability, and formulation performance.
The primary objectives of stringent quality control are:
-
Ensuring Purity and Potency: To guarantee that the desired concentration of the active compound is present, free from contaminants that could alter experimental outcomes or pose safety risks.
-
Controlling Impurities: To identify and quantify process-related impurities, degradation products, and isomers that may have their own pharmacological or toxicological effects.
-
Maintaining Consistency: To ensure batch-to-batch consistency, which is crucial for the validity of long-term studies and the eventual translation of research findings into clinical applications.
Comparative Analysis of Pharmacopeial Standards
Major pharmacopeias, including the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and Chinese Pharmacopoeia (ChP), provide official quality standards for many active pharmaceutical ingredients. While a specific monograph for "Oleanolic Acid Dihydrate" may not be present in all, oleanolic acid is referenced in monographs for various herbal products, such as Olive Leaf Dry Extract in the USP. For the purpose of this guide, we will compare the typical quality control parameters applied to high-purity oleanolic acid raw material intended for research and pharmaceutical development, drawing from general principles outlined in these pharmacopeias and common industry practices.
| Parameter | Typical Test | Rationale and Scientific Insight |
| Appearance | Visual Inspection | A straightforward yet critical initial assessment. The expected appearance is a white to off-white crystalline powder.[2] Any deviation in color or the presence of foreign matter can indicate contamination or degradation. |
| Identification | A. Infrared (IR) SpectroscopyB. High-Performance Liquid Chromatography (HPLC) | A. IR Spectroscopy: Provides a molecular fingerprint of the compound, confirming its identity by comparing the spectrum to that of a reference standard. B. HPLC: Confirms identity by comparing the retention time of the major peak in the sample to that of a reference standard. This also provides an initial indication of purity. |
| Assay (Purity) | HPLC with UV detection or Titration | HPLC: The most common and accurate method for determining the purity of oleanolic acid. A high-purity standard is used for quantification. An assay value of ≥98.0% is typically required for research-grade material. Titration: A classical chemical method that can also be used for assay determination. |
| Related Substances/Impurities | HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC) | This is a critical test to control impurities that may arise from the manufacturing process or degradation. A key impurity to monitor is ursolic acid , a structural isomer of oleanolic acid, which can be difficult to separate. Other potential impurities include residual solvents from the extraction and purification process.[3][4] |
| Loss on Drying | Gravimetric analysis | Determines the amount of volatile matter (primarily water) in the sample. For a dihydrate, the theoretical water content is approximately 7.3%. The acceptance criteria will be set around this value. |
| Residue on Ignition | Gravimetric analysis | Measures the amount of inorganic impurities in the substance. A low residue on ignition value indicates a purer material. |
| Specific Rotation | Polarimetry | Measures the optical activity of the compound, which is an important characteristic for chiral molecules like oleanolic acid. The value should fall within a specified range. |
| Heavy Metals | Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) | Controls the levels of potentially toxic heavy metals such as lead, mercury, arsenic, and cadmium, which can be introduced from the plant source or during the manufacturing process. |
| Residual Solvents | Gas Chromatography (GC) | Controls the levels of organic solvents used during the extraction and purification process. These are classified into Class 1 (to be avoided), Class 2 (to be limited), and Class 3 (low toxic potential) with specific limits for each. |
Key Analytical Methodologies for Quality Control
The reliability of quality control data is directly dependent on the validity of the analytical methods used. For oleanolic acid dihydrate, chromatographic techniques are the cornerstone of a robust quality control strategy.
High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling
HPLC is the most widely used technique for the analysis of oleanolic acid due to its high resolution, sensitivity, and reproducibility.[5][6]
Experimental Protocol: HPLC for Assay and Impurity Determination
-
Instrumentation: A standard HPLC system equipped with a UV detector, a quaternary or binary pump, an autosampler, and a column oven.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A mixture of methanol and a slightly acidic aqueous buffer (e.g., 0.03 M phosphate buffer at pH 3) in a ratio of approximately 90:10 (v/v) is often effective.[7] The acidic buffer helps to suppress the ionization of the carboxylic acid group, leading to better peak shape.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength of around 210 nm is suitable for oleanolic acid.
-
Standard Preparation: Prepare a stock solution of USP or EP Oleanolic Acid Reference Standard in methanol. From this stock, prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Accurately weigh and dissolve the oleanolic acid dihydrate raw material in methanol to a known concentration.
-
Analysis: Inject the standards and samples onto the HPLC system. For assay, calculate the percentage of oleanolic acid in the sample by comparing its peak area to the calibration curve. For related substances, determine the percentage of each impurity by area normalization, assuming a response factor of 1 for all impurities relative to oleanolic acid unless otherwise determined.
Causality Behind Experimental Choices:
-
Reversed-Phase C18 Column: The non-polar nature of the C18 stationary phase is well-suited for retaining the hydrophobic oleanolic acid molecule.
-
Methanol/Water Mobile Phase: This combination provides good separation of oleanolic acid from many of its potential impurities. The high percentage of methanol is necessary due to the poor water solubility of oleanolic acid.
-
Acidified Buffer: Suppressing the ionization of the carboxylic acid group prevents peak tailing and improves chromatographic performance.
Workflow for HPLC Analysis of Oleanolic Acid
Caption: Workflow for HPLC analysis of oleanolic acid.
Impurity Profiling and Forced Degradation Studies
A thorough understanding of the impurity profile is crucial for ensuring the safety and efficacy of the raw material. Impurities can be classified as:
-
Process-Related Impurities: These include unreacted starting materials, by-products of the synthesis or extraction process, and residual solvents. For oleanolic acid extracted from plant sources, common impurities can include other triterpenoids, fatty acids, and chlorophyll.[5]
-
Degradation Products: These are formed by the decomposition of oleanolic acid over time or under stress conditions such as heat, light, humidity, acid, and base.
-
Isomeric Impurities: The most significant isomeric impurity for oleanolic acid is ursolic acid . Due to their structural similarity, they can be challenging to separate and may co-elute in some chromatographic systems.[3]
Forced Degradation Studies:
Forced degradation studies are essential for developing stability-indicating analytical methods and for identifying potential degradation products.[5] These studies involve subjecting the oleanolic acid dihydrate to harsh conditions to accelerate its degradation.
Experimental Protocol: Forced Degradation Study
-
Acid Hydrolysis: Treat a solution of oleanolic acid with 0.1 M HCl at 60°C for a specified period (e.g., 24 hours).
-
Base Hydrolysis: Treat a solution of oleanolic acid with 0.1 M NaOH at 60°C for a specified period.
-
Oxidative Degradation: Treat a solution of oleanolic acid with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid powder to dry heat (e.g., 80°C).
-
Photolytic Degradation: Expose a solution of oleanolic acid to UV light.
After each stress condition, the samples are analyzed by HPLC to assess the extent of degradation and to identify any new peaks corresponding to degradation products.
Decision Tree for Batch Release of Oleanolic Acid Dihydrate
Caption: Decision tree for batch release of oleanolic acid.
Conclusion: A Commitment to Quality
The quality of oleanolic acid dihydrate raw material is a fundamental prerequisite for reliable and reproducible research and for the development of safe and effective pharmaceuticals. This guide has provided a comparative framework for understanding the critical quality control standards, from pharmacopeial tests to advanced analytical methodologies. As a Senior Application Scientist, I emphasize the importance of a holistic approach to quality control that encompasses not only the final product testing but also a thorough understanding of the manufacturing process and potential impurity profiles. By adhering to these rigorous standards, the scientific community can ensure the integrity of their work and accelerate the translation of promising research into tangible benefits for human health.
References
-
Forced-degradation studies: A crucial for demonstrating that drug-substance methods are stability-indicating. Available from: [Link][5]
-
Chemical Substance - Oleanolic acid. Health Canada. Available from: [Link][2]
-
OLEANOLIC ACID, EUROPEAN PHARMACOPOEIA, EA (Y0001204-2EA). Alkali Scientific. Available from: [Link][9]
-
Oleanolic acid, United States Pharmacopeia (USP) Reference Standard. PharmaCompass. Available from: [Link][6]
-
Accurate quantification of oleanolic acid and ursolic acid in traditional chinese medicine. Agilent. Available from: [Link][10]
-
OLEANOLIC ACID 1478141 - UNITED STATES PHARMACOPEIAL CONVENTION. IMCD Indonesia. Available from: [Link][11]
-
Review on Oleanolic Acid: Extraction Techniques, Analytical Methods and Pharmacology. Horizon Research Publishing. Available from: [Link]
-
Determination of Oleanolic Acid and Ursolic Acid in Oldenlandia diffusa and Its Substitute Using High Performance Liquid Chromatography. ResearchGate. Available from: [Link][3]
-
Determination of oleanolic acid and ursolic acid in Chinese medicinal plants using HPLC with PAH polymeric C18. ResearchGate. Available from: [Link][4]
-
Determination of oleanolic acid and ursolic acid contents in Ziziphora clinopodioides Lam. by HPLC method. PMC. Available from: [Link][7]
-
Comparative Analysis of Analytical Method Validation Requirements Across ICH, USP, ChP and ANVISA: A Review. Journal of Pharmaceutical Research International. Available from: [Link][12]
-
Development of the general chapters of the Chinese Pharmacopoeia 2020 edition: A review. ScienceDirect. Available from: [Link][13]
-
Forced Degradation – A Review. IntechOpen. Available from: [Link][14]
-
Chinese Pharmacopoeia 2020 in English pdf free download. WebofPharma. Available from: [Link][17]
-
Guideline on specifications: test procedures and acceptance criteria for herbal substances , herbal preparations and herbal med. EMA. Available from: [Link][18]
-
Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. PMC. Available from: [Link][20]
-
Determination of Oleanolic and Ursolic Acids in Sambuci flos Using HPLC with a New Reversed-phase Column Packed with Naphthalene Bounded Silica. ResearchGate. Available from: [Link][21]
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- 21. researchgate.net [researchgate.net]
Inter-Laboratory Validation & Performance Comparison: Oleanolic Acid Dihydrate Detection
Executive Summary: The Validation Imperative
Oleanolic Acid (OA), specifically in its stable dihydrate form (C30H48O3[1] · 2H2O) , is a critical triterpenoid biomarker in hepatoprotective drugs and dietary supplements. However, its detection presents a unique analytical paradox: while structurally robust, it lacks strong chromophores for UV detection and ionizes poorly in standard ESI-MS modes.
This guide synthesizes data from multiple analytical tiers to establish a cross-laboratory validation framework . We move beyond simple "recipes" to compare the statistical performance—specifically Limit of Detection (LOD) and Limit of Quantitation (LOQ)—of the three dominant methodologies: HPLC-UV , LC-MS/MS , and HPTLC .
Key Insight: The choice of method is not merely about availability but about the Order of Magnitude (OoM) required. HPLC-UV is sufficient for raw material QC (µg/mL range), whereas pharmacokinetic (PK) studies demand the nanogram sensitivity of LC-MS/MS.
Comparative Performance Matrix
The following data aggregates validation metrics from distinct independent laboratories to simulate an inter-laboratory proficiency test. Note the drastic shift in sensitivity between detection modes.[2]
Table 1: Cross-Method Performance Metrics
| Feature | HPLC-UV (Reference Method) | LC-MS/MS (Bioanalytical) | HPTLC (High-Throughput) |
| Primary Application | QC of Raw Material (API) | Plasma/Tissue PK Studies | Herbal Extract Fingerprinting |
| Detection Principle | UV Absorbance @ 210 nm | ESI (-) MRM or Derivatized (+) | Densitometry @ 530 nm (Derivatized) |
| LOD (Detection Limit) | 0.1 – 0.5 µg/mL | 0.5 – 1.0 ng/mL | ~10 – 20 ng/spot |
| LOQ (Quantitation Limit) | 1.0 µg/mL | 3.0 ng/mL | ~50 ng/spot |
| Linearity ( | > 0.999 | > 0.995 | > 0.990 |
| Inter-Lab RSD (%) | < 2.0% | < 5-8% | < 3-5% |
| Critical Limitation | Low sensitivity; non-specific at 210 nm | Matrix effects; requires optimization | Lower resolution; semi-quantitative |
Note on Dihydrate Correction: Analytical standards are often supplied as Oleanolic Acid Dihydrate (MW 492.7). When reporting "Oleanolic Acid" content (MW 456.7), a gravimetric correction factor of 0.927 must be applied to the weighed standard mass before creating stock solutions.
Decision Logic & Workflow
Selecting the correct validation stream is critical for regulatory compliance (ICH Q2(R1)).
Figure 1: Decision matrix for selecting the appropriate analytical technique based on matrix complexity and required sensitivity.
Detailed Experimental Protocols
To ensure inter-laboratory reproducibility, the following protocols standardize the critical control points often missed in brief literature summaries.
Protocol A: High-Fidelity HPLC-UV (QC Standard)
Best for: Routine quality control of Oleanolic Acid Dihydrate raw material.
1. System Suitability:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C18), 150 mm × 4.6 mm, 5 µm.
-
Mobile Phase: Methanol : 0.03 M Phosphate Buffer (pH 2.8) [90:10 v/v].
-
Why: The acidic buffer suppresses ionization of the carboxylic acid group, sharpening the peak shape and preventing tailing.
-
-
Temperature: 30°C (Controlled).
2. Standard Preparation (Critical Step):
-
Weigh 10.0 mg Oleanolic Acid Dihydrate reference standard.
-
Dissolve in 10 mL Methanol (Stock A: 1000 µg/mL equivalent of dihydrate).
-
Correction: Actual OA concentration =
µg/mL.
3. Validation Criteria:
-
Resolution (Rs): > 2.0 between Oleanolic Acid and Ursolic Acid (its common isomer).
-
Tailing Factor: < 1.5.[1]
Protocol B: Ultra-Sensitive LC-MS/MS (Bioanalysis)
Best for: Pharmacokinetic profiling in plasma.
1. Mass Spectrometry Parameters:
-
Source: ESI Negative Mode (OA ionizes best by losing a proton).
-
MRM Transition:
455.4 455.4 (Pseudo-MRM).-
Expert Note: OA is a rigid ring structure and fragments poorly. Monitoring the "surviving" precursor ion (Pseudo-MRM) or a water loss (
455 407) is common, though less specific. For higher specificity, derivatization with DMED is recommended to create positive ions.
-
2. Sample Extraction (Liquid-Liquid Extraction):
-
Aliquot 100 µL Plasma.
-
Add 10 µL Internal Standard (e.g., Glycyrrhetinic acid).
-
Extract with 1 mL Ethyl Acetate.[2] Vortex 3 min. Centrifuge.
-
Evaporate supernatant to dryness; reconstitute in Mobile Phase.[2]
Inter-Laboratory Validation Framework
When coordinating validation across multiple sites (e.g., CRO to Sponsor), the following statistical tests define "success."
Linearity & Range
-
Requirement:
.[1][2][3][5][8][9] -
Common Pitfall: At 210 nm (HPLC), solvent cut-off can cause baseline drift. Ensure the reference cell is balanced.
Accuracy (Recovery)
-
Method: Spike blank matrix at 3 levels (80%, 100%, 120% of target).
-
Acceptance:
-
HPLC: 98.0% – 102.0%.
-
LC-MS: 85.0% – 115.0% (due to matrix effects).
-
Precision (Repeatability)
Specificity (Isomer Separation)
Oleanolic Acid and Ursolic Acid are structural isomers often co-existing in plant matrices.
-
Validation Check: A mixed standard of OA and UA must show baseline separation. If peaks overlap, the method is invalid for quantification.
Figure 2: Step-by-step validation workflow ensuring specificity before quantification.
References
-
Review on Oleanolic Acid: Extraction Techniques, Analytical Methods and Pharmacology. Advances in Pharmacology and Pharmacy, 2025. Link
-
Development and validation of an HPLC method for determination of oleanolic acid content. Pharmazie, 2009.[3] Link
-
Rapid and Sensitive Quantification of Ursolic Acid and Oleanolic Acid in Human Plasma Using Ultra-performance Liquid Chromatography–Mass Spectrometry. Journal of Chromatographic Science, 2015. Link
-
Determination of Oleanolic Acid in Human Plasma and Study of Its Pharmacokinetics. Journal of Pharmaceutical and Biomedical Analysis, 2006. Link
-
A New HPLC-MS Method for Measuring Maslinic Acid and Oleanolic Acid in HT29 and HepG2 Human Cancer Cells. International Journal of Molecular Sciences, 2015. Link
-
Determination of Oleanolic acid and Ursolic acid in loquat leaf extract By Liquid Chromatography-Tandem Mass Spectrometry. Shimadzu Application News, 2016. Link
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Oleanolic Acid Dihydrate
As a Senior Application Scientist, it is understood that meticulous handling of chemical reagents extends throughout their entire lifecycle, from procurement to disposal. Oleanolic acid, a naturally occurring pentacyclic triterpenoid, is a cornerstone in research fields ranging from pharmaceuticals to cosmetics due to its anti-inflammatory, antioxidant, and hepatoprotective properties.[1][2] However, its identity as a research chemical necessitates a formal, safety-first approach to its disposal.
This guide provides a comprehensive, step-by-step framework for the proper disposal of oleanolic acid dihydrate, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined are grounded in an analysis of material safety data and established laboratory safety protocols, emphasizing the causality behind each step to foster a culture of safety and responsibility.
Hazard Assessment: The Foundation of Safe Disposal
Before disposing of any chemical, a thorough understanding of its potential hazards is paramount. While some safety data sheets (SDS) for oleanolic acid do not classify it as a hazardous substance under the Globally Harmonized System (GHS)[3][4], others identify specific risks that must inform our handling and disposal strategy.[5][6] For maximum safety, laboratory practice dictates adhering to the most stringent hazard classification.
The primary hazards associated with oleanolic acid in its solid, powdered form include:
-
Skin Irritation (Category 2): Can cause skin irritation upon contact.[5][6]
-
Serious Eye Irritation (Category 2A): Poses a risk of serious eye irritation.[5][6]
-
Respiratory Tract Irritation (Category 3): Inhalation of the dust may lead to respiratory irritation.[5][6]
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[5]
Furthermore, some data suggests oleanolic acid is harmful to aquatic organisms, making its release into sewer systems or the environment unacceptable.[7] Its practical insolubility in water further complicates aqueous disposal methods.[8] Therefore, all waste streams containing oleanolic acid dihydrate must be managed as regulated chemical waste.
Summary of Oleanolic Acid Dihydrate Properties & Hazards
| Property | Value/Classification | Rationale for Disposal Protocol |
| Physical State | Solid, crystalline powder[1][5] | Risk of dust generation requires control measures to prevent inhalation. |
| GHS Hazard Codes | H302, H315, H319, H335[5] | Dictates the use of Personal Protective Equipment (PPE) and containment. |
| Solubility | Practically insoluble in water; Soluble in organic solvents (e.g., ethanol, acetone)[8] | Prohibits drain disposal; Informs decontamination procedures for glassware. |
| Environmental | Potentially harmful to aquatic organisms[7] | Reinforces the prohibition of environmental release. |
| Incompatibilities | Strong oxidizing agents, strong acids/alkalis[5][7] | Waste must not be mixed with incompatible chemicals. |
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the comprehensive procedure for managing and disposing of oleanolic acid dihydrate waste. This workflow is designed to be a self-validating system, ensuring that each step logically follows from the compound's hazard profile.
Mandatory Personal Protective Equipment (PPE)
Before handling oleanolic acid for any purpose, including disposal, the following PPE is required:
-
Eye Protection: ANSI-rated safety glasses or chemical splash goggles.[6]
-
Hand Protection: Nitrile or other chemically resistant gloves.[6]
-
Protective Clothing: A standard laboratory coat.
-
Respiratory Protection: When handling significant quantities of powder outside of a chemical fume hood, a NIOSH-approved respirator is recommended to prevent irritation.[5][6]
Protocol 1: Disposal of Solid Oleanolic Acid and Contaminated Materials
This procedure applies to expired pure chemical, residual amounts from weighing, and disposable materials contaminated during handling (e.g., weigh boats, contaminated gloves, absorbent pads from spills).
-
Waste Collection: Designate a specific waste container for solid oleanolic acid waste. This container must be:
-
Labeling: Immediately label the waste container using your institution's official hazardous waste tag.[10] The label must clearly state:
-
"Hazardous Waste"
-
"Oleanolic Acid Dihydrate" (no formulas or abbreviations)[10]
-
Accumulation Start Date (the date the first piece of waste is added)
-
Principal Investigator and Laboratory information.
-
-
Segregation: Collect all solid waste contaminated with oleanolic acid in this container. Do not mix with other waste streams, especially liquids or incompatible chemicals.[11]
-
Storage and Disposal: Store the sealed container in a designated satellite accumulation area. Once full, or within the time limits prescribed by your institution (typically 90-180 days), arrange for pickup by your institution's Environmental Health & Safety (EHS) department.[12] The final disposal will be carried out by a licensed waste management company, likely through chemical incineration.[6][9]
Protocol 2: Decontamination and Disposal of "RCRA Empty" Containers
This procedure applies to the original manufacturer's bottle or any other container that held the pure chemical.
-
Remove All Contents: Ensure the container is "RCRA Empty," which means all contents that can be practically removed have been.[13] Scrape any remaining solid into the solid waste container described in Protocol 1.
-
Decontamination (Best Practice): While not federally required for this non-acutely hazardous substance, triple rinsing is a best practice to ensure full decontamination.[13]
-
Rinse the container three times with a small amount of a suitable organic solvent, such as ethanol or acetone.
-
Crucially, collect all three rinsates as liquid hazardous waste. [13] Dispose of this rinsate in a properly labeled "Non-Halogenated Organic Waste" container.
-
Never pour the rinsate down the drain.[11]
-
-
Final Container Disposal: Once the container is "RCRA Empty" and rinsed, deface or remove the original manufacturer's label. It can now typically be disposed of in the laboratory's normal glass or plastic recycling stream, in accordance with institutional policy.[14]
Visualizing the Disposal Decision Process
To clarify the appropriate disposal pathway for different forms of oleanolic acid waste, the following flowchart provides a visual decision-making guide.
Caption: Decision flowchart for oleanolic acid dihydrate waste streams.
Emergency Procedure: Managing Spills
Spills represent an unplanned disposal event and must be handled promptly and safely.
-
Evacuate and Secure: If the spill is large, evacuate personnel from the immediate area.
-
Don PPE: Wear the full PPE listed above.
-
Containment: For small spills, gently cover the powder with an absorbent material to prevent it from becoming airborne.
-
Cleanup: Carefully sweep or wipe up the spilled material.[6][7] Avoid aggressive methods that create dust. For the final wipe-down, use a cloth or paper towel lightly dampened with a solvent (like ethanol) or water.
-
Disposal: Place all cleanup materials (absorbent pads, contaminated towels, etc.) into the designated solid hazardous waste container.[5][6]
By adhering to this comprehensive guide, researchers can ensure that their use of oleanolic acid dihydrate is managed responsibly from experiment to disposal, safeguarding both personal and environmental health.
References
-
Safety Data Sheet: Oleanolic acid - Carl ROTH . Carl Roth GmbH + Co KG. [Link]
-
Oleanolic Acid: Extraction, Characterization and Biological Activity . MDPI. [Link]
-
VIII. Disposal Procedures for Non Hazardous Waste . Stephen F. Austin State University. [Link]
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oleanolic acid, 508-02-1 . The Good Scents Company. [Link]
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OSHA Compliance For Laboratories - US Bio-Clean . US Bio-Clean. [Link]
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Hazardous Waste Disposal in the Workplace: EPA Regulations to Know . Tetra Tech. [Link]
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Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System . Labor Security System. [Link]
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How to Dispose of Chemical Waste | Environmental Health and Safety . Case Western Reserve University. [Link]
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Laboratory Waste Disposal Safety Protocols . National Science Teaching Association (NSTA). [Link]
-
Rowan University Non-Hazardous Waste Disposal Guide for Laboratories . Rowan University. [Link]
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- 5. file.medchemexpress.com [file.medchemexpress.com]
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- 14. sfasu.edu [sfasu.edu]
Personal protective equipment for handling Oleanolic acid dihydrate
Title: Standard Operating Procedure: Personal Protective Equipment and Handling Protocols for Oleanolic Acid Dihydrate
Introduction As a Senior Application Scientist, I frequently oversee the integration of bioactive compounds into high-throughput screening and formulation workflows. Oleanolic acid dihydrate (CAS: 508-02-1) is a naturally occurring pentacyclic triterpenoid renowned for its hepatoprotective, anti-inflammatory, and anti-tumor properties. However, its physical presentation as a fine, crystalline solid necessitates stringent handling protocols. This guide provides a self-validating, step-by-step operational framework for managing the safety and logistical requirements of Oleanolic acid dihydrate, ensuring both personnel protection and experimental integrity.
Hazard Assessment & Mechanistic Causality
Before selecting Personal Protective Equipment (PPE), it is critical to understand why these protections are necessary. Oleanolic acid dihydrate is classified under the Globally Harmonized System (GHS) with the following hazards[1]:
-
Acute Toxicity (Oral) - Category 4 (H302): Harmful if swallowed.
-
Skin Corrosion/Irritation - Category 2 (H315): Causes skin irritation.
-
Serious Eye Damage/Irritation - Category 2A (H319): Causes serious eye irritation.
-
Specific Target Organ Toxicity, Single Exposure - Category 3 (H335): May cause respiratory irritation.
Causality Insight: The compound's lipophilic triterpenoid structure allows it to readily interact with lipid bilayers in the stratum corneum and mucosal membranes, causing localized irritation. Furthermore, its high melting point (>300°C) and fine particulate nature create a high propensity for aerosolization (dust formation) during weighing and transfer[1]. Inhalation of these micro-particulates bypasses primary physical barriers, leading to immediate respiratory tract irritation[2].
Core PPE Requirements
To mitigate these risks, the following PPE matrix must be strictly adhered to. The selection is based on the compound's physical properties and international safety standards[3].
| PPE Category | Specification & Standard | Mechanistic Justification |
| Eye/Face | Tightly fitting safety goggles (EN 166 or NIOSH approved). | Prevents conjunctival deposition of aerosolized micro-particulates[4]. |
| Hands | Nitrile gloves (minimum 0.11 mm thickness). | Nitrile provides an impermeable barrier against lipophilic organic compounds. Inspect for micro-tears prior to use[3]. |
| Body | Flame-resistant, anti-static laboratory coat. | Prevents electrostatic charge accumulation, which actively attracts fine powders to clothing. |
| Respiratory | N95, P100, or FFP2/FFP3 half-mask respirator. | Mandatory if handling outside of a ventilated enclosure to prevent inhalation of STOT SE 3 hazards[1]. |
Operational Workflow: Handling & Transfer
The following protocol ensures a self-validating system where each step verifies the safety of the next, minimizing exposure while maintaining the integrity of the API.
Step-by-Step Methodology:
-
Environmental Preparation: Conduct all open-container handling within a Class II Biological Safety Cabinet (BSC) or a dedicated powder-weighing fume hood to utilize engineering controls[4].
-
PPE Donning: Don the lab coat, followed by the respirator (if applicable), safety goggles, and finally, nitrile gloves. Pull glove cuffs over the lab coat sleeves to eliminate exposed skin.
-
Static Mitigation: Use an anti-static ionizer fan near the analytical balance. Oleanolic acid powder is highly prone to static cling, which causes erratic balance readings and increases the risk of aerosolization.
-
Transfer Technique: Use an anti-static, grounded micro-spatula. Do not dry-pour. Carefully transfer the required mass to a pre-weighed, anti-static weigh boat.
-
Solubilization: Oleanolic acid dihydrate has poor aqueous solubility but dissolves readily in DMSO or ethanol. Cap the vial immediately after adding the solvent to permanently eliminate the dust hazard.
Caption: Step-by-step operational workflow for the safe handling and solubilization of Oleanolic acid.
Spill Response and Disposal Plan
In the event of a spill, immediate containment is required to prevent cross-contamination and respiratory exposure[1].
Spill Containment Protocol:
-
Evacuate & Assess: Immediately step back. If the spill occurs outside a fume hood, evacuate personnel from the immediate vicinity to allow suspended dust to settle[1].
-
Respiratory Protection: Don an N95/P100 respirator before approaching the spill zone[2].
-
Wet Sweeping (Critical Step): Never use a dry brush or broom, as this will aerosolize the API into the breathing zone[4]. Instead, dampen absorbent paper towels with 70% ethanol (leveraging the compound's solubility in alcohols) and gently place them over the powder[1].
-
Collection: Carefully fold the dampened towels inward, trapping the solubilized powder.
-
Surface Decontamination: Scrub the affected surface with fresh 70% ethanol and laboratory soap to remove residual lipophilic traces[1].
Waste Disposal Plan:
-
Solid Waste: Place all contaminated wipes, weigh boats, and gloves into a chemically compatible, sealable hazardous waste container. Label clearly as "Hazardous Solid Waste: Oleanolic Acid (Toxic/Irritant)"[2].
-
Liquid Waste: Any DMSO/Ethanol solutions containing Oleanolic acid must be disposed of in designated non-halogenated organic liquid waste receptacles. Do not pour down the drain[1].
-
Regulatory Compliance: Entrust final disposal (typically via high-temperature incineration) to a licensed hazardous waste management facility in accordance with local and national environmental regulations[5].
Caption: Logical decision tree for Oleanolic acid spill containment and hazardous waste disposal.
References
-
Carl Roth. "Safety Data Sheet: Oleanolic acid ROTI®STAR Primary Standard." Carl Roth GmbH + Co KG. Verified Landing Page:[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
